molecular formula C6H8O2 B1346696 Vinyl methacrylate CAS No. 4245-37-8

Vinyl methacrylate

Katalognummer: B1346696
CAS-Nummer: 4245-37-8
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: FFYWKOUKJFCBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vinyl methacrylate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32618. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethenyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWKOUKJFCBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25719-55-5
Record name Vinyl methacrylate polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25719-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063376
Record name Vinyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4245-37-8
Record name Vinyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4245-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl methacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, ethenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vinyl methacrylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H39GJ9HB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Methacrylate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl methacrylate (B99206) (VMA), a bifunctional monomer of significant interest in polymer chemistry and material science. This document details its chemical structure, physicochemical properties, and explores its applications, with a particular focus on its relevance to the biomedical and pharmaceutical fields. Detailed experimental protocols for its synthesis, purification, and polymerization are also provided to facilitate further research and development.

Chemical Structure and Identification

Vinyl methacrylate, with the IUPAC name 2-Propenoic acid, 2-methyl-, ethenyl ester, is a unique monomer possessing two distinct polymerizable groups: a methacrylate group and a vinyl group.[1] This dual functionality allows for a variety of polymerization strategies, leading to polymers with interesting architectures and properties. The methacrylate group is generally more reactive in radical polymerization than the vinyl group, which can be exploited to create linear polymers with pendant vinyl groups available for subsequent crosslinking or functionalization.

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name2-Propenoic acid, 2-methyl-, ethenyl ester[1]
CAS Number4245-37-8[1][2]
Chemical FormulaC₆H₈O₂[1]
Molecular Weight112.13 g/mol [1][2]
SMILESCC(=C)C(=O)OC=C[2]
InChIInChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor. A summary of its key physical and chemical properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point111-112 °C[2][3]
Density0.933 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D)1.436[2][3]
Flash Point13 °C (55.4 °F)
Vapor Pressure13.4 mmHg at 25°C[3]
SolubilitySoluble in organic solvents such as acetone (B3395972) and ethanol; less soluble in water.
AppearanceColorless clear liquid[1]
Storage Temperature2-8°C[2][3]

Experimental Protocols

Synthesis of this compound via Transesterification

A common method for the synthesis of this compound is the transesterification of a methacrylate ester with vinyl acetate (B1210297). The following protocol is a representative example.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification Methyl Methacrylate Methyl Methacrylate Charge reactants into a round-bottom flask Charge reactants into a round-bottom flask Methyl Methacrylate->Charge reactants into a round-bottom flask Vinyl Acetate Vinyl Acetate Vinyl Acetate->Charge reactants into a round-bottom flask Palladium(II) Acetate Palladium(II) Acetate Add catalyst and base Add catalyst and base Palladium(II) Acetate->Add catalyst and base Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Add catalyst and base Charge reactants into a round-bottom flask->Add catalyst and base Reflux the mixture at 80-90 °C Reflux the mixture at 80-90 °C Add catalyst and base->Reflux the mixture at 80-90 °C Monitor reaction progress by GC Monitor reaction progress by GC Reflux the mixture at 80-90 °C->Monitor reaction progress by GC Cool the reaction mixture Cool the reaction mixture Monitor reaction progress by GC->Cool the reaction mixture Upon completion Filter to remove catalyst Filter to remove catalyst Cool the reaction mixture->Filter to remove catalyst Wash with brine Wash with brine Filter to remove catalyst->Wash with brine Dry over anhydrous MgSO4 Dry over anhydrous MgSO4 Wash with brine->Dry over anhydrous MgSO4 Purify by fractional distillation under reduced pressure Purify by fractional distillation under reduced pressure Dry over anhydrous MgSO4->Purify by fractional distillation under reduced pressure

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl methacrylate (1.0 eq), vinyl acetate (1.5 eq), palladium(II) acetate (0.01 eq) as the catalyst, and sodium bicarbonate (0.02 eq) as a base.

  • Reaction: The reaction mixture is heated to reflux at 80-90 °C under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography (GC) by analyzing the disappearance of the starting materials and the appearance of the this compound product.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is filtered to remove the catalyst and the base. The filtrate is then washed with brine to remove any water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Purification of this compound

Commercial this compound often contains inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent premature polymerization. For certain applications, removal of these inhibitors is necessary.

Protocol:

  • Washing: The this compound is washed with a 5-10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove acidic inhibitors. This is followed by washing with deionized water until the aqueous layer is neutral.

  • Drying: The washed monomer is then dried over a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.

  • Distillation: The dried this compound is then distilled under reduced pressure to obtain the pure monomer. It is crucial to keep the temperature low during distillation to prevent polymerization. The purified monomer should be stored at a low temperature (2-8 °C) and used promptly.

Free Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound to form a linear polymer with pendant vinyl groups.

Protocol:

  • Monomer Preparation: Purified this compound is placed in a reaction vessel.

  • Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The vessel is then heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) to initiate polymerization.

  • Termination and Precipitation: The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion. The reaction is then terminated by cooling the mixture and exposing it to air. The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol (B129727) or hexane.

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Applications in Drug Development

The unique bifunctional nature of this compound makes its polymers and copolymers highly valuable in the field of drug development. The ability to form polymers with pendant reactive vinyl groups allows for the subsequent attachment of drugs, targeting ligands, or other functional moieties.

Drug Delivery Systems

Polymers and copolymers of this compound can be designed to form various drug delivery systems, including nanoparticles, hydrogels, and micelles. These systems can encapsulate or conjugate therapeutic agents, offering advantages such as:

  • Controlled Release: The polymer matrix can be engineered to release the drug in a sustained or triggered manner. For example, pH-sensitive copolymers can be designed to release their payload in the acidic environment of tumors or endosomes.

  • Targeted Delivery: The pendant vinyl groups can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Improved Solubility: Hydrophilic copolymers containing this compound can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

G cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_delivery Drug Delivery & Action VMA This compound Polymerization Polymerization VMA->Polymerization Comonomer Co-monomer(s) Comonomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Formulation Encapsulation / Conjugation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation DDS Drug Delivery System (Nanoparticle, Hydrogel, etc.) Formulation->DDS Administration Administration DDS->Administration Targeting Targeting (Optional) Administration->Targeting Release Drug Release (e.g., pH, enzyme) Targeting->Release Action Therapeutic Action Release->Action

Caption: Logical workflow of drug delivery using VMA-based polymers.

Signaling Pathways in Drug Delivery

While this compound itself does not directly interact with signaling pathways, the drug delivery systems derived from its polymers can be designed to modulate cellular signaling. For instance, a nanoparticle carrying a kinase inhibitor can be targeted to cancer cells. Upon internalization and drug release, the inhibitor can block a specific signaling pathway (e.g., MAPK/ERK or PI3K/Akt pathway) that is crucial for cancer cell proliferation and survival. The design of the VMA-based polymer can influence the efficiency of drug delivery to the intracellular target and, consequently, the impact on the signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is also an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of Vinyl Methacrylate via Transesterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl methacrylate (B99206) (VMA) is a versatile bifunctional monomer crucial in the development of advanced polymers and biomaterials. Its synthesis via transesterification offers a viable and scalable route. This technical guide provides an in-depth overview of the synthesis of vinyl methacrylate through the transesterification of methyl methacrylate with vinyl acetate (B1210297). It covers the core principles of the reaction, including mechanisms, catalytic systems, and reaction conditions. Detailed experimental protocols, purification techniques, and data presentation in tabular and graphical formats are included to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable monomer possessing two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive vinyl group. This unique structure allows for a variety of polymerization strategies, leading to the formation of polymers with pendant vinyl groups that can be further functionalized. These characteristics make VMA a key building block in the synthesis of functional polymers for applications in drug delivery, dental materials, coatings, and adhesives.

While several synthetic routes to VMA exist, transesterification of a methacrylate ester with a vinyl donor, most commonly vinyl acetate, is a prominent method. This process is often favored for its use of readily available and relatively inexpensive starting materials. This guide will focus on the synthesis of this compound from methyl methacrylate and vinyl acetate, providing a comprehensive resource for its successful implementation in the laboratory.

Reaction Mechanism and Catalysis

The transesterification of methyl methacrylate with vinyl acetate is an equilibrium-driven reaction. The overall transformation involves the exchange of the methoxy (B1213986) group of methyl methacrylate with the vinyloxy group of vinyl acetate, yielding this compound and methyl acetate. However, the more common and thermodynamically favorable reaction involves the exchange of the ester groups, producing this compound and methanol (B129727). The reaction is catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.

The equilibrium of the reaction is driven towards the product side by the removal of the low-boiling byproduct, methanol. The vinyl alcohol that is also formed as a transient intermediate readily tautomerizes to the more stable acetaldehyde, which also helps to shift the equilibrium.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of the methyl methacrylate is protonated, increasing the electrophilicity of the carbonyl carbon. The vinyl acetate then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the this compound product and regenerate the acid catalyst. Strong acids like sulfuric acid and p-toluenesulfonic acid are commonly employed for this purpose.[1]

Base-Catalyzed Mechanism

In the presence of a base, the alcohol (in this case, the transient vinyl alcohol or trace water) is deprotonated to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the methyl methacrylate, also forming a tetrahedral intermediate. The departure of the methoxide (B1231860) group, which is subsequently protonated by the alcohol, results in the formation of this compound.

Metal-Based Catalysis

A variety of metal-based catalysts have been explored for transesterification reactions, offering advantages in terms of selectivity and milder reaction conditions.

  • Palladium Catalysts: Palladium complexes, particularly those with N-containing ligands, have been shown to be effective for transvinylation reactions.[2] The mechanism is believed to involve the formation of an acetoxyethyl-palladium intermediate followed by β-hydride elimination to yield the vinyl ester.[3]

  • Ruthenium Catalysts: Ruthenium-based catalysts have also been utilized in transvinylation technology.[2]

  • Lithium Catalysts: Lithium salts, such as lithium hydroxide (B78521) and lithium carbonate, can catalyze the transesterification of methyl methacrylate.[4]

  • Tin Catalysts: Organotin compounds like dibutyl tin oxide are also known to be effective transesterification catalysts.[5]

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis of this compound via transesterification, based on common practices for similar reactions. Researchers should optimize the specific parameters for their particular setup and desired outcomes.

Materials and Equipment
  • Reactants: Methyl methacrylate (MMA), Vinyl acetate (VAc)

  • Catalyst: e.g., p-Toluenesulfonic acid, Dibutyl tin oxide, or a Palladium catalyst system.

  • Polymerization Inhibitor: e.g., Hydroquinone (B1673460) (HQ) or Monomethyl ether of hydroquinone (MEHQ)

  • Solvent (optional, for azeotropic removal): e.g., Hexane, Toluene

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a distillation head (e.g., Dean-Stark trap for azeotropic removal), a thermometer, and a heating mantle. A fractional distillation setup is required for purification.

General Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add methyl methacrylate, an excess of vinyl acetate (to drive the equilibrium), and a polymerization inhibitor.

  • Catalyst Addition: Introduce the chosen catalyst to the reaction mixture. The amount will depend on the specific catalyst used and should be optimized.

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling points of the reactants and solvent if used, typically in the range of 80-120°C.[6][7]

  • Byproduct Removal: Continuously remove the methanol byproduct as it forms. This is crucial for achieving a high conversion. An effective method is azeotropic distillation with a suitable solvent like hexane. The methanol-hexane azeotrope has a lower boiling point than the other components and can be collected in a distillation head.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of reactants and products.[8][9][10][11]

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The work-up procedure will depend on the catalyst used. For acid catalysts, neutralization with a mild base may be necessary. For heterogeneous catalysts, simple filtration may suffice.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials, the polymerization inhibitor, and any high-boiling byproducts.[12][13][14][15][16][17]

Data Presentation

Quantitative data from various studies on related transesterification reactions are summarized below to provide a reference for expected outcomes.

Table 1: Typical Reaction Conditions for Transesterification of Methacrylates

ParameterValue/RangeReference
Reactants Methyl Methacrylate, Higher Alcohol[4][18]
Catalyst Lithium Hydroxide[4]
p-Toluenesulfonic acid[18]
Dibutyl tin oxide[5]
Catalyst Conc. 6 - 30 ppm (Lithium catalyst)[4]
Molar Ratio MMA : Alcohol = ~3:1 to 4:1[18]
Temperature 80 - 140 °C[5][7]
Inhibitor Hydroquinone, MEHQ[4][18]
Azeotrope Former Hexane[4]
Conversion >95%[1][4]

Visualizations

Reaction Pathway

The following diagram illustrates the general acid-catalyzed transesterification mechanism for the synthesis of this compound from methyl methacrylate and vinyl acetate.

Transesterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MMA Methyl Methacrylate Protonated_MMA Protonated MMA MMA->Protonated_MMA + H+ VAc Vinyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate VAc->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_MMA Protonated_MMA->Tetrahedral_Intermediate + Vinyl Acetate VMA This compound Tetrahedral_Intermediate->VMA - Methanol, -H+ Methanol Methanol Tetrahedral_Intermediate->Methanol H_plus_regen H+ Tetrahedral_Intermediate->H_plus_regen Experimental_Workflow cluster_synthesis Synthesis cluster_analysis In-Process Control cluster_purification Purification Reactants Charge Reactants (MMA, VAc, Inhibitor) Catalyst Add Catalyst Reactants->Catalyst Reaction Heat to Reflux (80-120°C) Catalyst->Reaction Azeotropic_Distillation Azeotropic Removal of Methanol Reaction->Azeotropic_Distillation Monitoring Monitor Reaction (GC-MS) Reaction->Monitoring Azeotropic_Distillation->Reaction Recycle Azeotrope Former Workup Reaction Work-up (e.g., Neutralization) Azeotropic_Distillation->Workup Distillation Fractional Distillation (under vacuum) Workup->Distillation Final_Product Pure this compound Distillation->Final_Product

References

An In-Depth Technical Guide to the Acid-Catalyzed Synthesis of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl methacrylate (B99206) (VMA) is a bifunctional monomer of significant interest in advanced materials science. Its structure, featuring both a reactive methacrylate group and a pendant vinyl group, allows for the formation of linear polymers that can be subsequently cross-linked or functionalized. This capability is crucial for developing specialized materials such as functional polymers and cross-linked networks. The primary and most established method for synthesizing vinyl methacrylate is through the acid-catalyzed transesterification of methacrylic acid with a vinyl source, typically vinyl acetate (B1210297), due to the inherent instability of vinyl alcohol.[1] Alternative methods include the direct vinylation of methacrylic acid with acetylene (B1199291).[1][2] This guide provides a detailed overview of the synthesis of this compound, focusing on the common acid-catalyzed transesterification pathway, including its mechanism, experimental protocols, and relevant quantitative data.

Synthesis Pathways for this compound

The conventional synthesis of this compound relies on well-established esterification and transesterification reactions.[1]

  • Transesterification with Vinyl Acetate: This is the most common laboratory and industrial approach.[1] It involves the reaction of methacrylic acid with vinyl acetate, typically catalyzed by a strong acid like sulfuric acid, under reflux conditions. The equilibrium is driven towards the product side by removing the acetic acid byproduct.

  • Direct Vinylation with Acetylene: This method involves the direct reaction of methacrylic acid with acetylene gas, often at elevated temperature and pressure, using specific catalysts such as organometallic complexes.[2]

This guide will focus on the more prevalent transesterification route using vinyl acetate.

Reaction Mechanism: Acid-Catalyzed Transesterification

The acid-catalyzed transesterification between methacrylic acid and vinyl acetate proceeds through a series of equilibrium steps, analogous to the Fischer-Speier esterification mechanism. The strong acid catalyst protonates the carbonyl oxygen of methacrylic acid, activating it for nucleophilic attack by the oxygen atom of vinyl acetate. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of acetic acid to yield the protonated this compound. Deprotonation regenerates the acid catalyst and yields the final product.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products MA Methacrylic Acid Activated_MA Protonated Methacrylic Acid MA->Activated_MA VA Vinyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate VA->Tetrahedral_Intermediate 2. Nucleophilic Attack H_ion H+ H_ion->Activated_MA 1. Protonation Activated_MA->Tetrahedral_Intermediate Protonated_VMA Protonated This compound Tetrahedral_Intermediate->Protonated_VMA 3. Proton Transfer & Elimination of Acetic Acid AA Acetic Acid Tetrahedral_Intermediate->AA VMA This compound Protonated_VMA->VMA 4. Deprotonation H_ion_regen H+ (regenerated) Protonated_VMA->H_ion_regen

Caption: Acid-catalyzed transesterification mechanism for this compound synthesis.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and purification of this compound. The following sections outline a general laboratory procedure for the transesterification route and an alternative vinylation method.

Protocol 1: Transesterification of Methacrylic Acid with Vinyl Acetate

This protocol is based on the common laboratory approach using a strong acid catalyst.

Materials:

  • Methacrylic acid (MAA)

  • Vinyl acetate (VA), serves as both reactant and solvent

  • Sulfuric acid (H₂SO₄), concentrated, as catalyst

  • Hydroquinone (B1673460), as polymerization inhibitor

  • 10% Aqueous ammonia (B1221849) solution (for washing)

  • 2% Sodium hydroxide (B78521) solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methacrylic acid, a molar excess of vinyl acetate (e.g., a 1:3 to 1:5 molar ratio of MAA to VA), and a small amount of hydroquinone inhibitor.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.5-2% by weight of the reactants).

  • Reaction: Heat the mixture to reflux (approximately 75-85°C) with continuous stirring. Monitor the reaction progress using techniques like GC or TLC. The reaction is typically run for several hours until the desired conversion is achieved.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Purification - Washing:

    • Wash the organic layer sequentially with a 10% aqueous ammonia solution to neutralize the sulfuric acid and remove unreacted methacrylic acid.[3] A gelatinous precipitate may form, which should be separated.[3]

    • Follow with a wash using a 2% sodium hydroxide solution and then with water or brine to remove any remaining impurities.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification - Distillation: Filter off the drying agent and purify the crude this compound by vacuum distillation to separate it from vinyl acetate, acetic acid, and any high-boiling point impurities. Collect the fraction boiling at the correct temperature and pressure (e.g., 111-112 °C at atmospheric pressure).

Protocol 2: Direct Vinylation of Methacrylic Acid with Acetylene

This protocol is based on a patented method and serves as an alternative synthesis route.[2]

Materials:

  • Methacrylic acid

  • Toluene (B28343) (solvent)

  • Decacarbonyldirhenium(0) (Re₂(CO)₁₀) catalyst

  • Acetylene gas

  • Nitrogen gas

Equipment:

  • High-pressure autoclave reactor equipped with gas inlets and a stirring mechanism

Procedure:

  • Reactor Charging: Charge the autoclave with methacrylic acid (30.0 g, 348 mmol), toluene (90 ml), and Re₂(CO)₁₀ catalyst (0.5 g, 0.77 mmol).[2]

  • Reaction Conditions: Seal the reactor and pressurize it with nitrogen to 2 bar, followed by acetylene to 18 bar.[2]

  • Reaction: Heat the mixture to 140°C and maintain these conditions with stirring for 13 hours.[2]

  • Product Analysis: After cooling and depressurizing the reactor, the product mixture can be analyzed by GC-MS to confirm the formation of this compound as the main product.[2] Further purification would typically involve distillation.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via transesterification can be visualized as a sequential process.

G start Start reactants 1. Charge Reactants (MAA, Vinyl Acetate, Inhibitor) start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction 3. Heat to Reflux (75-85°C) catalyst->reaction monitoring 4. Monitor Conversion (e.g., GC, TLC) reaction->monitoring monitoring->reaction Continue Reflux cooling 5. Cool to Room Temp. monitoring->cooling Reaction Complete neutralize 6. Neutralization & Washing (Aqueous NH₃, NaOH, Brine) cooling->neutralize dry 7. Dry Organic Layer (e.g., MgSO₄) neutralize->dry purify 8. Vacuum Distillation dry->purify product Final Product: Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis and purification.

Quantitative Data and Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.[1] Key parameters include temperature, catalyst concentration, and the molar ratio of reactants.

ParameterCondition / ValueExpected Outcome / CommentReference
Reactant Molar Ratio 1:3 to 1:5 (MAA:Vinyl Acetate)An excess of vinyl acetate shifts the equilibrium to favor product formation.General Principle
Catalyst Strong acids (e.g., H₂SO₄), Palladium or Ruthenium complexesStrong acids are common for lab scale.[1] Metal catalysts are used in transvinylation processes.[4][5][1][4][5]
Catalyst Concentration 0.5 - 2.0 wt% (for H₂SO₄)Higher concentration can increase reaction rate but may lead to side reactions.General Principle
Inhibitor Hydroquinone, PhenothiazinePrevents premature polymerization of methacrylate and vinyl groups.[3][5]
Reaction Temperature 75 - 120 °CHigher temperatures increase reaction rate. Refluxing helps remove the acetic acid byproduct.[1][6]
Reaction Time 1.5 - 13 hoursVaries significantly with temperature, catalyst, and desired conversion.[1][2]
Pressure Atmospheric (Transesterification); ~20 bar (Acetylene Vinylation)Transesterification is typically done at atmospheric pressure. Vinylation requires high pressure.[1][2]

Product Characterization

The final purified product should be characterized to confirm its identity and purity.

PropertyValueReference
Appearance Colorless liquid[7]
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Boiling Point 111-112 °C (at 1 atm)
Density 0.933 g/mL (at 25 °C)
Refractive Index n20/D 1.436
Spectroscopic Analysis FTIR, ¹H NMR, ¹³C NMR, GC-MSUsed to confirm the chemical structure and purity by identifying characteristic functional groups and proton/carbon environments.

References

The Duality of Reactivity: A Technical Guide to the Methacrylate and Vinyl Groups in Vinyl Methacrylate (VMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl methacrylate (B99206) (VMA) stands out as a bifunctional monomer of significant interest in advanced materials science and drug delivery systems. Its unique structure, featuring both a highly reactive methacrylate group and a less reactive vinyl group, allows for a two-stage polymerization process. This differential reactivity enables the synthesis of linear polymers with pendant reactive sites, which can be subsequently crosslinked or functionalized. This guide provides an in-depth exploration of the chemical principles governing this reactivity difference, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Principles of Differential Reactivity

The marked difference in polymerization kinetics between the methacrylate and vinyl moieties in VMA is rooted in fundamental principles of organic chemistry, primarily electronic and steric effects.

The reactivity of a vinyl-type monomer in free-radical polymerization is largely determined by the stability of the radical intermediate formed upon addition of a propagating radical. The methacrylate group possesses a methyl group and a carboxyester group attached to the double bond. The tertiary radical formed at the α-carbon of the methacrylate is stabilized by hyperconjugation from the methyl group and, more importantly, through resonance delocalization with the adjacent carbonyl group. This stabilization lowers the activation energy for propagation, making the methacrylate group significantly more susceptible to radical attack.

Conversely, the vinyl group of the ester moiety lacks this degree of stabilization. The resulting secondary radical is less stable than the tertiary radical of the methacrylate, making its formation less favorable. Consequently, radical initiators and propagating polymer chains will preferentially react with the methacrylate double bond.[1][2]

Quantitative Reactivity Data

The relative reactivity of two different monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. For a monomer like VMA, which contains two different polymerizable groups, we can conceptualize it as an intramolecular copolymerization. While specific reactivity ratios for the two groups within a single VMA molecule are not commonly cited, a well-studied analog system—the copolymerization of methyl methacrylate (MMA, M₁) with vinyl acetate (B1210297) (VAc, M₂)—provides an excellent quantitative illustration of the reactivity difference.

The reactivity ratios for this system clearly demonstrate the strong preference for methacrylate polymerization:

Monomer Systemr₁ (methacrylate)r₂ (vinyl)r₁ * r₂Temperature (°C)Polymerization Type
Methyl Methacrylate (MMA) / Vinyl Acetate (VAc)27.9[2][3]0.001[2][3]0.027950Free Radical
Methyl Acrylate (MA) / Vinyl Esters (VEst)6.1[4]0.0087[4]0.05350Free Radical

Interpretation:

  • r₁ >> 1: The propagating radical ending in a methacrylate unit strongly prefers to add another methacrylate monomer over a vinyl monomer.

  • r₂ << 1: The propagating radical ending in a vinyl unit also prefers to add a methacrylate monomer.

This vast difference in reactivity ratios confirms that in a free-radical process, the methacrylate groups will polymerize almost exclusively in the initial stages, leaving the vinyl groups largely unreacted and pendant to the polymer backbone.[1]

Polymerization Mechanism and Kinetics

Free-radical polymerization is the most common method for leveraging the differential reactivity of VMA.[5] The process follows the canonical steps of initiation, propagation, and termination.

  • Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photolytically decomposes to form primary radicals.

  • Propagation: The primary radical attacks the more reactive C=C double bond of the methacrylate group in a VMA molecule. This creates a new, stabilized tertiary radical which then propagates the chain by adding to the methacrylate group of other VMA molecules. This proceeds rapidly, forming a linear thermoplastic polymer with pendant vinyl groups.

  • Termination: The growing polymer chains are terminated through coupling or disproportionation reactions.[5]

At low monomer conversion, the reaction product is primarily a linear poly(vinyl methacrylate) where the vinyl groups remain intact. These pendant vinyl groups are crucial as they offer sites for a second stage of reaction, such as:

  • Crosslinking: Upon exposure to a second stimulus (e.g., UV light with a photoinitiator or further heating), the pendant vinyl groups can polymerize, forming a crosslinked thermoset material with enhanced mechanical strength and thermal stability.[1]

  • Post-Polymerization Modification: The vinyl groups can be functionalized through various chemical reactions (e.g., thiol-ene chemistry, epoxidation) to introduce specific functionalities for applications in drug delivery, biomaterials, or coatings.[1]

Challenges in VMA polymerization include the potential for uncontrolled crosslinking if the reaction is allowed to proceed to high conversion, which can lead to the formation of insoluble gels.[1]

Visualized Mechanisms and Workflows

VMA_Structure

FRP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Methacrylate Selectivity) cluster_termination 3. Termination cluster_crosslinking 4. Optional Post-Polymerization Initiator (I₂) Initiator (I₂) 2 R• 2 R• Initiator (I₂)->2 R• Heat or UV R• R• 2 R•->R• R-VMA• R-VMA• R•->R-VMA• + VMA R-(VMA)₂• R-(VMA)₂• R-VMA•->R-(VMA)₂• + VMA R-(VMA)ₙ• Growing Chain (Pendant Vinyl Groups) R-(VMA)₂•->R-(VMA)ₙ• + n VMA Dead Polymer Dead Polymer R-(VMA)ₙ•->Dead Polymer + R-(VMA)ₘ• (Coupling or Disproportionation) Crosslinked Network Crosslinked Network Dead Polymer->Crosslinked Network Heat / UV (Reacts Pendant Vinyl Groups)

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Prepare Monomer & Initiator Solution (VMA + AIBN in Toluene) B 2. Purge with N₂ and Heat to 70°C A->B C 3. Polymerize for Specified Time B->C D 4. Precipitate Polymer in Methanol (B129727) C->D E 5. Filter and Dry Poly(VMA) Product D->E F FT-IR Spectroscopy (Confirm Functional Groups) E->F G ¹H NMR Spectroscopy (Determine Conversion & Structure) E->G H Gel Permeation Chromatography (GPC) (Analyze Mw and PDI) E->H

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of linear poly(VMA) via free-radical solution polymerization.

Protocol: Free-Radical Solution Polymerization of VMA

Materials:

  • This compound (VMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene (B28343), anhydrous

  • Methanol, reagent grade

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, prepare a solution of VMA in toluene (e.g., 2 M concentration). Add the desired amount of AIBN initiator (e.g., 0.1-1.0 mol% with respect to the monomer).

  • Inert Atmosphere: Equip the flask with a condenser and connect it to a Schlenk line. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with dry nitrogen or argon for 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain vigorous stirring under a positive pressure of inert gas.

  • Reaction Monitoring: To study kinetics, small aliquots can be withdrawn at timed intervals using a nitrogen-purged syringe.

  • Termination and Precipitation: After the desired reaction time (e.g., 2-6 hours, to ensure low to moderate conversion and avoid crosslinking), stop the reaction by cooling the flask in an ice bath and exposing it to air.

  • Isolation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 10:1 volume ratio of methanol to polymer solution), while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification and Drying: Allow the precipitate to settle, then collect the solid polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator. Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Protocol: Characterization of Poly(VMA)

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the selective polymerization of the methacrylate group and the retention of the pendant vinyl group.

  • Methodology: Acquire an FT-IR spectrum of the dried polymer sample (e.g., as a thin film cast from a solution or using a KBr pellet).

  • Expected Observations:

    • Disappearance or significant reduction of the methacrylate C=C stretching peak (around 1635 cm⁻¹).

    • Persistence of the C=O ester stretching peak (around 1730 cm⁻¹).

    • Persistence of the vinyl C=C stretching peak (around 1645 cm⁻¹) and =C-H bending peaks (around 900-1000 cm⁻¹).

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To determine monomer conversion and confirm the polymer structure.

  • Methodology: Dissolve a known mass of the dried polymer in a deuterated solvent (e.g., CDCl₃). Acquire the ¹H NMR spectrum.

  • Analysis:

    • Conversion: Compare the integration of the polymer backbone proton signals (broad peaks typically from 0.8-2.5 ppm) with the residual monomer vinyl and methacrylate proton signals (sharp peaks from 4.5-7.5 ppm). The disappearance of the methacrylate vinyl protons (~5.6 and 6.1 ppm) relative to the pendant vinyl protons (~4.6, 4.9, and 7.3 ppm) confirms the selective reaction.

    • Structure: The presence of broad signals corresponding to the polymer backbone and the sharp, well-defined signals of the pendant vinyl group confirms the desired linear structure.

C. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Methodology: Dissolve the polymer in a suitable mobile phase (e.g., THF) and analyze it using a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Expected Results: The analysis will yield an elution profile from which the molecular weight distribution can be calculated. For a controlled polymerization, a relatively narrow PDI (e.g., 1.5-2.5) is expected.

Conclusion

The differential reactivity of the methacrylate and vinyl groups within the this compound monomer is a powerful tool for macromolecular engineering. The significantly higher susceptibility of the methacrylate group to free-radical polymerization allows for the straightforward synthesis of linear polymers with pendant, reactive vinyl functionalities. This unique characteristic enables subsequent crosslinking or functionalization, opening avenues for the development of advanced materials such as hydrogels, functional coatings, and sophisticated drug delivery vehicles. A thorough understanding of the underlying reaction kinetics and access to robust experimental protocols are essential for harnessing the full potential of this versatile monomer.

References

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of vinyl methacrylate (B99206) (VMA), a bifunctional monomer with distinct vinyl and methacrylate groups. The unique reactivity of these functional groups leads to a complex polymerization process involving the initial formation of a soluble polymer followed by crosslinking. This guide delves into the core mechanism, kinetics, and experimental considerations of V.M.A. polymerization, offering valuable insights for researchers in polymer chemistry and drug development.

Core Principles: The Dual Reactivity of Vinyl Methacrylate

This compound (VMA) is a divinyl monomer, meaning it possesses two polymerizable carbon-carbon double bonds. Crucially, these two double bonds exhibit different reactivities in free radical polymerization. The methacrylate group is significantly more reactive than the vinyl group. This disparity in reactivity is the cornerstone of the VMA polymerization mechanism and dictates the evolution of the polymer structure.

The higher reactivity of the methacrylate group is attributed to the greater stability of the tertiary radical formed upon the addition of a free radical, in contrast to the less stable secondary radical that would result from addition to the vinyl group. Consequently, the initial stages of VMA polymerization are dominated by the reaction of the methacrylate groups.

This differential reactivity leads to a two-stage polymerization process:

  • Linear Polymer Formation: In the early phases of the reaction, polymerization proceeds primarily through the methacrylate double bonds. This results in the formation of soluble, linear polymer chains with pendant, unreacted vinyl groups.

  • Crosslinking: As the polymerization progresses and monomer concentration decreases, the pendant vinyl groups on the polymer chains begin to participate in the polymerization. This intermolecular and intramolecular reaction of the vinyl groups leads to the formation of crosslinks between the linear polymer chains, ultimately resulting in a three-dimensional, insoluble polymer network.

The Polymerization Mechanism: A Step-by-Step Breakdown

The free radical polymerization of this compound follows the classical three stages of a chain-growth polymerization: initiation, propagation, and termination. However, the presence of two reactive groups introduces additional complexity, particularly in the propagation and termination steps.

Initiation

The polymerization is initiated by the decomposition of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals (I•). These primary radicals then attack a VMA monomer, preferentially at the more reactive methacrylate double bond, to form a monomer radical.

G Initiator Initiator (I₂) Radical 2 I• Initiator->Radical Decomposition Monomer_Radical I-M• Radical->Monomer_Radical Addition to Methacrylate Group VMA This compound (M)

Figure 1: Initiation of this compound Polymerization.
Propagation

The newly formed monomer radical propagates by adding to other VMA monomers. As established, this addition predominantly occurs at the methacrylate group, leading to the growth of a linear polymer chain with pendant vinyl groups.

As the reaction proceeds, the growing polymer radical (P•) can also react with the pendant vinyl groups on other polymer chains. This leads to branching and the formation of a crosslinked network.

A potential side reaction during propagation is cyclopolymerization . This intramolecular reaction involves the attack of the radical end of a growing chain onto a pendant vinyl group within the same monomer unit, forming a cyclic structure within the polymer backbone. The extent of cyclopolymerization depends on factors such as monomer concentration and temperature.[1][2][3][4][5]

G cluster_0 Linear Propagation cluster_1 Crosslinking cluster_2 Cyclopolymerization P_radical P• Linear_Chain P-M• (Pendant Vinyl) P_radical->Linear_Chain Addition to Methacrylate Group VMA This compound (M) Linear_Chain->P_radical n(M) P_radical2 P• Crosslinked_Polymer Crosslinked Network P_radical2->Crosslinked_Polymer Addition to Pendant Vinyl Group Pendant_Vinyl Polymer Chain with Pendant Vinyl Pendant_Vinyl->Crosslinked_Polymer Growing_Chain Growing Chain with Pendant Vinyl Cyclized_Radical Cyclized Radical Growing_Chain->Cyclized_Radical Intramolecular Attack

Figure 2: Propagation Pathways in VMA Polymerization.
Termination

Termination of the growing polymer chains can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer radicals combine to form a single, non-radical polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

In the case of VMA, the termination process becomes more complex after the gel point, as the mobility of the growing polymer radicals is severely restricted within the crosslinked network. This can lead to a decrease in the termination rate constant and an increase in the overall polymerization rate, a phenomenon known as the Trommsdorff-Norrish effect or gel effect.

G P1_radical P• Combination Combination (P-P') P1_radical->Combination Disproportionation Disproportionation (P-H + P'=) P1_radical->Disproportionation P2_radical P'• P2_radical->Combination P2_radical->Disproportionation

Figure 3: Termination Mechanisms in Radical Polymerization.

Quantitative Data and Kinetic Parameters

Precise quantitative data for the free radical polymerization of this compound is not extensively reported in the literature, primarily due to the complexity of the system. However, general principles of divinyl monomer polymerization can be applied.

ParameterDescriptionTypical Value/TrendReference
Reactivity Ratio (Methacrylate, r1) Ratio of the rate constant for a methacrylate radical adding to a methacrylate monomer versus a vinyl monomer.r1 >> 1[6][7]
Reactivity Ratio (Vinyl, r2) Ratio of the rate constant for a vinyl radical adding to a vinyl monomer versus a methacrylate monomer.r2 << 1[6][7]
Gel Point The point at which an infinite polymer network is formed, leading to a rapid increase in viscosity.Dependent on initiator concentration, monomer concentration, and temperature. Can be predicted using the Flory-Stockmayer equation.[8][9]
Rate of Polymerization (Rp) The overall rate of monomer consumption.Increases with initiator and monomer concentration, and temperature. Shows autoacceleration (gel effect) at higher conversions.[10]

Note: The reactivity ratios presented are qualitative, indicating the strong preference for methacrylate polymerization. Experimental determination of the precise values for VMA is a subject for further research.

Experimental Protocols

The following are generalized protocols for the bulk and solution polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Bulk Polymerization of this compound

Objective: To synthesize a crosslinked polythis compound network via bulk polymerization.

Materials:

  • This compound (VMA), inhibitor removed

  • Free radical initiator (e.g., AIBN or BPO)

  • Reaction vessel (e.g., glass ampoule or vial)

  • Nitrogen or Argon source

  • Heating system (e.g., oil bath or heating block)

  • Vacuum line

Procedure:

  • Monomer Preparation: Purify the VMA monomer by passing it through a column of activated alumina (B75360) to remove the inhibitor.

  • Initiator Addition: Weigh the desired amount of initiator and dissolve it in the purified VMA monomer. The initiator concentration will influence the polymerization rate and the final network structure.

  • Degassing: Transfer the monomer/initiator mixture to the reaction vessel. Degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Seal the reaction vessel under an inert atmosphere (N2 or Ar). Immerse the vessel in a preheated oil bath at the desired polymerization temperature (e.g., 60-80 °C for AIBN).

  • Monitoring: The polymerization can be monitored by observing the increase in viscosity. The gel point is reached when the mixture no longer flows.[8][11]

  • Termination and Isolation: After the desired polymerization time, cool the reaction vessel to quench the reaction. The resulting solid polymer network can be removed from the vessel.

  • Characterization: The crosslinked polymer can be characterized by swelling studies, infrared spectroscopy (to monitor the disappearance of the vinyl and methacrylate double bonds), and thermogravimetric analysis (to assess thermal stability).[12][13][14][15]

Solution Polymerization of this compound

Objective: To synthesize a soluble polythis compound with pendant vinyl groups (at low conversion) or a crosslinked gel (at high conversion) via solution polymerization.

Materials:

  • This compound (VMA), inhibitor removed

  • Free radical initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene, benzene, or THF)

  • Reaction flask with a condenser and magnetic stirrer

  • Nitrogen or Argon inlet

  • Heating mantle

  • Precipitating solvent (e.g., methanol (B129727) or hexane)

Procedure:

  • Monomer and Solvent Preparation: Purify the VMA monomer as described for bulk polymerization. Ensure the solvent is dry and free of oxygen.

  • Reaction Setup: Assemble the reaction flask with a condenser and magnetic stirrer. Purge the system with an inert gas.

  • Reaction Mixture: Add the desired amounts of VMA, solvent, and initiator to the reaction flask. The monomer concentration will affect the polymerization rate and the likelihood of crosslinking.

  • Polymerization: Heat the reaction mixture to the desired temperature with constant stirring.

  • Monitoring (for soluble polymer): To obtain a soluble polymer, the reaction should be stopped at low conversion. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography or NMR.

  • Isolation (for soluble polymer): Once the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer.

  • Characterization: The soluble polymer can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm the presence of pendant vinyl groups. The crosslinked gel can be characterized as described for bulk polymerization.[12][13][14][15]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in VMA polymerization and a typical experimental workflow for its characterization.

G VMA This compound Reactivity Differential Reactivity (Methacrylate > Vinyl) VMA->Reactivity Linear_Polymer Soluble Linear Polymer (Pendant Vinyls) Reactivity->Linear_Polymer Initial Stage Crosslinking Crosslinking Linear_Polymer->Crosslinking Later Stage Cyclopolymerization Cyclopolymerization (Side Reaction) Linear_Polymer->Cyclopolymerization Network Insoluble Polymer Network Crosslinking->Network

Figure 4: Logical Flow of VMA Polymerization.

G cluster_0 Synthesis cluster_1 Characterization Polymerization Bulk or Solution Polymerization of VMA FTIR FTIR Spectroscopy (Functional Groups) Polymerization->FTIR Swelling Swelling Studies (Crosslink Density) Polymerization->Swelling TGA Thermogravimetric Analysis (Thermal Stability) Polymerization->TGA SEC Size Exclusion Chromatography (For Soluble Polymer) Polymerization->SEC NMR NMR Spectroscopy (Structure Confirmation) Polymerization->NMR

Figure 5: Experimental Workflow for VMA Polymerization and Characterization.

Conclusion

The free radical polymerization of this compound presents a fascinating and complex case of divinyl monomer behavior. The pronounced difference in reactivity between the methacrylate and vinyl groups allows for a degree of control over the polymer architecture, from soluble linear polymers at low conversions to highly crosslinked networks at later stages. Understanding this intricate mechanism is crucial for tailoring the properties of the resulting polymers for a variety of applications, including the development of novel drug delivery systems, biomaterials, and advanced coatings. Further research into the precise kinetic parameters and the influence of reaction conditions on the final polymer structure will undoubtedly unlock the full potential of this versatile monomer.

References

An In-depth Technical Guide to the Shelf Life and Storage Conditions of Vinyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the shelf life and optimal storage conditions for vinyl methacrylate (B99206) (VMA) monomer. Ensuring the stability and purity of VMA is paramount for its successful application in research, development, and manufacturing, particularly within the pharmaceutical and biomedical fields where monomer quality can directly impact the performance and safety of the final product.

Core Concepts: Stability and Shelf Life of Vinyl Methacrylate

This compound is a bifunctional monomer containing both a vinyl and a methacrylate group, making it a versatile building block for a wide range of polymers.[1] However, the presence of two polymerizable double bonds also makes it susceptible to spontaneous polymerization, which is the primary factor limiting its shelf life. The shelf life of VMA is defined as the period during which the monomer can be stored under specified conditions and remain within its established specifications for purity and performance.

The stability of VMA is influenced by several key factors, including temperature, light, oxygen, and the presence of contaminants. To counteract the inherent reactivity of the monomer, it is typically supplied with a polymerization inhibitor.

The Role of Inhibitors

Commercial this compound is commonly stabilized with Monomethyl Ether of Hydroquinone (MEHQ) at concentrations ranging from 150 to 300 ppm. Inhibitors like MEHQ function by scavenging free radicals that can initiate the polymerization process.[2] It is crucial to note that the effectiveness of phenolic inhibitors such as MEHQ is dependent on the presence of dissolved oxygen.[3] Therefore, storing the monomer under an inert atmosphere will render the inhibitor ineffective and can lead to premature polymerization.

Recommended Storage Conditions

To maximize the shelf life of this compound and maintain its quality, adherence to recommended storage conditions is essential. These conditions are designed to minimize the rate of inhibitor depletion and prevent the initiation of polymerization.

ParameterRecommended ConditionRationale
Temperature 2-8°CLow temperatures slow down the rate of potential polymerization and inhibitor consumption.
Light Exposure Store in the dark; use opaque or amber containers.UV light can initiate polymerization.
Atmosphere Store under an air headspace (do not store under inert gas).[3]Oxygen is required for the MEHQ inhibitor to function effectively.
Moisture Protect from moisture.[4]Moisture can potentially introduce impurities that may affect stability.
Container Keep container tightly closed in a dry and well-ventilated place.Prevents contamination and evaporation of the monomer.
Handling Keep away from heat, sparks, and open flames.VMA is a flammable liquid.

Factors Influencing this compound Stability

A number of factors can adversely affect the stability and shelf life of this compound. Understanding these factors is critical for implementing appropriate handling and storage protocols.

Caption: Key factors influencing the stability of this compound monomer.

Experimental Protocols for Stability and Shelf Life Determination

A comprehensive stability testing program is essential to establish and verify the shelf life of this compound. This typically involves both long-term (real-time) and accelerated stability studies.

Accelerated Stability Testing Protocol

Accelerated stability testing is performed under exaggerated storage conditions to predict the long-term stability of the monomer in a shorter period. The Arrhenius equation, which relates the rate of chemical reactions to temperature, is often used to extrapolate the shelf life at recommended storage conditions.[5][6]

Objective: To rapidly assess the stability of this compound under thermal stress and estimate its shelf life.

Methodology:

  • Sample Preparation:

    • Use a representative batch of this compound in its intended final packaging.

    • Ensure the inhibitor concentration is at the desired level (e.g., 150-300 ppm MEHQ).

  • Storage Conditions:

    • Store samples at elevated temperatures. Common conditions for accelerated testing include 25°C ± 2°C and 40°C ± 2°C.[7]

    • Maintain a controlled relative humidity, for example, 60% RH ± 5%.[7]

  • Testing Intervals:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Testing:

    • At each time point, analyze the samples for the following parameters:

      • Appearance: Visual inspection for color change, clarity, and presence of solid polymer.

      • Assay (Purity): Determine the percentage of this compound using Gas Chromatography (GC).[8]

      • Inhibitor Content: Quantify the concentration of MEHQ using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][5]

      • Polymer Content: Determine the amount of polymer formed. A common method involves precipitation of the polymer followed by gravimetric analysis. ASTM D2121 provides a standard test method for determining polymer content in styrene (B11656) monomer, which can be adapted.[9][10][11]

      • Degradation Products: Identify and quantify any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

  • Data Analysis:

    • Plot the change in critical parameters (e.g., purity, inhibitor concentration) over time at each temperature.

    • Use the Arrhenius equation to model the degradation kinetics and predict the shelf life at the recommended storage temperature of 2-8°C.

Long-Term Stability Testing Protocol

Long-term stability studies are conducted under the recommended storage conditions to evaluate the physical, chemical, and performance characteristics of the monomer over its expected shelf life.

Objective: To establish the shelf life of this compound under its recommended storage conditions.

Methodology:

  • Sample Preparation:

    • Use at least three different batches of this compound to assess batch-to-batch variability.

    • Package the samples in the container closure system intended for marketing and long-term storage.

  • Storage Conditions:

    • Store the samples at the recommended temperature of 2-8°C.

  • Testing Intervals:

    • Test samples at regular intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Testing:

    • Perform the same analytical tests as described in the accelerated stability testing protocol at each time point.

  • Data Analysis:

    • Evaluate the data to ensure that the monomer remains within its established specifications throughout the proposed shelf life.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

StabilityTestingWorkflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points cluster_analysis Data Analysis & Reporting Start Start Stability Study SamplePrep Sample Preparation (Multiple Batches) Start->SamplePrep Packaging Packaging in Final Container Closure SamplePrep->Packaging LongTerm Long-Term Storage (2-8°C) Packaging->LongTerm Accelerated Accelerated Storage (e.g., 25°C, 40°C) Packaging->Accelerated Appearance Appearance LongTerm->Appearance Assay Assay (GC) LongTerm->Assay Inhibitor Inhibitor Content (HPLC/UV-Vis) LongTerm->Inhibitor Polymer Polymer Content LongTerm->Polymer Degradation Degradation Products (GC-MS) LongTerm->Degradation Accelerated->Appearance Accelerated->Assay Accelerated->Inhibitor Accelerated->Polymer Accelerated->Degradation DataAnalysis Analyze Trends and Kinetics Appearance->DataAnalysis Assay->DataAnalysis Inhibitor->DataAnalysis Polymer->DataAnalysis Degradation->DataAnalysis ShelfLife Determine Shelf Life DataAnalysis->ShelfLife Report Final Stability Report ShelfLife->Report

Caption: Experimental workflow for determining the shelf life of this compound.

Conclusion

The stability and shelf life of this compound monomer are critical for its application in sensitive fields such as drug development and medical device manufacturing. By adhering to the recommended storage conditions of 2-8°C, protecting the monomer from light and moisture, and ensuring an air headspace for the MEHQ inhibitor to function, the quality and performance of the monomer can be maintained. A robust stability testing program, encompassing both accelerated and long-term studies with appropriate analytical methodologies, is essential for establishing and verifying the shelf life of this versatile monomer.

References

vinyl methacrylate CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Vinyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl methacrylate, a bifunctional monomer of significant interest in polymer chemistry. It details the compound's core physical properties, a representative experimental protocol for its polymerization, and its fundamental chemical reactivity.

Core Properties of this compound

This compound, identified by the CAS Number 4245-37-8 , is a colorless liquid noteworthy for its dual reactivity, stemming from the presence of both a methacrylate and a vinyl group within its structure.[1][2][3][4][5] This unique characteristic allows for versatile polymerization pathways and post-polymerization modifications.[6]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is crucial for handling, storage, and application in experimental settings.

PropertyValue
CAS Number 4245-37-8[1][2][3][4]
Molecular Formula C₆H₈O₂[1][4]
Molecular Weight 112.13 g/mol [1][2][4]
Appearance Colorless clear liquid[1][5]
Density 0.933 g/mL at 25 °C[4][7][8]
Boiling Point 111-112 °C[4][7][8]
Refractive Index n20/D 1.436[4][7][8]
Flash Point 13 °C (55.4 °F) - closed cup[8]
Vapor Pressure 13.4 mmHg at 25 °C[4]
Solubility Soluble in organic solvents (e.g., acetone, ethanol); less soluble in water.[5]
Storage 2-8°C, often stabilized with an inhibitor like MEHQ.[4][8]

Chemical Reactivity and Polymerization

The bifunctional nature of this compound is central to its utility in materials science.[6] The methacrylate group and the vinyl group exhibit different reactivities, particularly in radical polymerization. Typically, the methacrylate group is more reactive, allowing for the formation of linear polymers with pendant vinyl groups that are available for subsequent crosslinking or functionalization.[6]

Free Radical Polymerization Pathway

Free radical polymerization is a common method used to synthesize polymers from vinyl monomers.[8] The process is generally understood to proceed through three key stages: initiation, propagation, and termination.

polymerization_pathway initiator Initiator (e.g., AIBN, BPO) radicals Initiator Radicals (R•) initiator->radicals Decomposition heat Heat/UV heat->initiator growing_chain Propagating Chain (Polymer Radical) radicals->growing_chain Initiation monomer This compound Monomer monomer->growing_chain growing_chain:s->growing_chain:n termination Termination growing_chain->termination Chain Encounter polymer Stable Polymer Product termination->polymer Coupling or Disproportionation

Caption: Free radical polymerization workflow for this compound.

Experimental Protocols

While specific experimental conditions can be tailored to achieve desired polymer characteristics (e.g., molecular weight, polydispersity), a general protocol for the free radical polymerization of this compound is outlined below. This procedure is based on established methods for similar vinyl monomers.

Example Protocol: Bulk Free Radical Polymerization

Objective: To synthesize poly(this compound) via a bulk polymerization method using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for precipitation)

  • Appropriate reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

  • Heating mantle or oil bath

Methodology:

  • Monomer Purification: The commercial this compound monomer is passed through a column of basic alumina (B75360) to remove the storage inhibitor (e.g., MEHQ), which would otherwise quench the radical reaction.[4][6]

  • Reaction Setup: The reaction vessel is charged with the purified this compound monomer. The initiator, AIBN (e.g., 0.1 mol% relative to the monomer), is then added.

  • Inerting: The flask is sealed, and the mixture is subjected to several cycles of vacuum and backfill with high-purity nitrogen. This is critical to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: The reaction vessel is placed in a preheated oil bath or heating mantle set to a temperature sufficient to decompose the AIBN initiator (typically 60-80°C). The reaction is allowed to proceed with constant stirring for a predetermined time (e.g., 3-24 hours), depending on the desired conversion and molecular weight.

  • Termination and Precipitation: The polymerization is quenched by rapidly cooling the vessel in an ice bath. The resulting viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.[5]

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator fragments, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5][6]

This protocol provides a fundamental framework. For more controlled polymerization, techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization may be employed.[3]

Applications

The versatile nature of this compound makes it a valuable monomer in the production of a wide range of materials. It is used as a comonomer in the formulation of coatings, adhesives, sealants, and textiles to enhance properties such as durability, flexibility, and chemical resistance.[4] Its ability to form crosslinked networks is particularly advantageous for creating materials with improved mechanical strength and thermal stability.[6]

References

A Technical Guide to the Bifunctional Nature of Vinyl Methacrylate: A Versatile Monomer for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl methacrylate (B99206) (VMA) is a unique bifunctional monomer that possesses two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive vinyl group. This differential reactivity is the cornerstone of its utility, enabling the synthesis of complex polymer architectures with precisely controlled properties. This guide provides an in-depth exploration of VMA's core characteristics, polymerization behavior, and its applications in advanced materials science, with a focus on its relevance to the pharmaceutical and biomedical fields.

Core Concepts: The Bifunctional Nature of VMA

Vinyl methacrylate's molecular structure contains two sites for polymerization: a carbon-carbon double bond associated with the methacrylate ester and another in the vinyl ester group. The significance of VMA in materials science stems directly from this bifunctional nature.[1] The key to its utility lies in the difference in reactivity between these two groups, particularly in radical polymerization.

  • Methacrylate Group: This group is characterized by high reactivity in radical polymerization processes. This allows for the formation of linear polymers where the main chain is built through the polymerization of the methacrylate functionality.[1]

  • Vinyl Group: The vinyl group exhibits lower reactivity compared to the methacrylate group under typical radical polymerization conditions.[1] Consequently, it remains largely unreacted during the initial polymerization phase, resulting in linear polymers with pendant, reactive vinyl groups along the polymer backbone.

This selective polymerization is a critical feature, as the pendant vinyl groups act as accessible handles for a wide range of post-polymerization modifications.[1]

Figure 1: Structure of this compound cluster_methacrylate Methacrylate Group (High Reactivity) cluster_vinyl Vinyl Group (Low Reactivity) CH2_m CH₂ C_m C CH2_m->C_m = CH3_m CH₃ C_m->CH3_m C_o C C_m->C_o O_d O C_o->O_d = O_s O C_o->O_s CH_v CH O_s->CH_v CH2_v CH₂ CH_v->CH2_v = Figure 2: Selective Polymerization Workflow vma This compound (VMA) Monomers polymerization Step 1: Selective Radical Polymerization of Methacrylate Groups vma->polymerization initiator Radical Initiator (e.g., AIBN, BPO) initiator->polymerization linear_polymer Linear Poly(VMA) with Pendant Vinyl Groups polymerization->linear_polymer modification Step 2: Post-Polymerization Modification via Pendant Vinyl Groups linear_polymer->modification final_material Functional or Crosslinked Advanced Material modification->final_material Figure 3: Post-Polymerization Pathways start Linear Poly(VMA) with Pendant Vinyl Groups crosslink Crosslinking (UV, Heat) start->crosslink graft Grafting ('Grafting From/To') start->graft functionalize Functionalization (e.g., Thiol-Ene Click) start->functionalize out_crosslink Crosslinked Polymer Network (Thermoset) crosslink->out_crosslink out_graft Graft Copolymer (e.g., PMMA-g-PDMS) graft->out_graft out_functionalize Functionalized Polymer (e.g., Thiol-Modified) functionalize->out_functionalize Figure 4: VMA Application Pathways start VMA Bifunctional Nature (Reactive Methacrylate + Pendant Vinyl) poly_vma Linear Poly(VMA) start->poly_vma copolymerization Copolymerization (e.g., with HEMA) start->copolymerization Direct Copolymerization crosslinking Crosslinking poly_vma->crosslinking functionalization Functionalization (e.g., adding bioactive molecules) poly_vma->functionalization app_coatings High-Performance Adhesives & Coatings crosslinking->app_coatings app_biomaterials Tissue Engineering Scaffolds functionalization->app_biomaterials app_hydrogels Drug Delivery Hydrogels copolymerization->app_hydrogels

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential for Crosslinking in Vinyl Methacrylate (B99206) Polymerization

Vinyl methacrylate (VMA) is a bifunctional monomer that possesses both a highly reactive methacrylate group and a less reactive vinyl group. This differential reactivity is pivotal, enabling the synthesis of linear polymers with pendant vinyl groups that can be subsequently crosslinked. This unique characteristic allows for the creation of advanced materials with tailored properties, making VMA a monomer of significant interest in fields ranging from advanced materials science to drug delivery systems.

The polymerization of VMA typically proceeds via a free-radical mechanism. The methacrylate group's higher reactivity leads to its preferential polymerization, resulting in a linear polymer chain with pendant vinyl groups available for further reactions.[1] These pendant groups are valuable for post-polymerization modifications, including the formation of crosslinked networks that enhance the material's mechanical strength, thermal stability, and solvent resistance.[1] However, controlling the polymerization to prevent premature and uncontrolled crosslinking, which can lead to insoluble gels, is a key challenge.[1]

This technical guide provides a comprehensive overview of the polymerization of this compound, with a specific focus on the mechanisms and potential for crosslinking. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in harnessing the full potential of this versatile monomer.

Polymerization and Crosslinking Mechanisms

Free-Radical Polymerization of this compound

The polymerization of VMA is typically initiated by free-radical initiators such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN).[2] The process involves three main stages: initiation, propagation, and termination. A critical aspect of VMA polymerization is the significant difference in reactivity between the methacrylate and vinyl functional groups. The methacrylate group is substantially more reactive towards free radicals, leading to the formation of a linear polymer with pendant vinyl groups along the backbone.[1]

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition Radical-Monomer Adduct Radical-Monomer Adduct 2R•->Radical-Monomer Adduct Addition to Methacrylate C=C Growing Polymer Chain Growing Polymer Chain Radical-Monomer Adduct->Growing Polymer Chain Chain Growth Radical-Monomer Adduct->Growing Polymer Chain This compound This compound Growing Polymer Chain->Growing Polymer Chain Addition of n(VMA) Result Linear Poly(VMA) with Pendant Vinyl Groups Growing Polymer Chain->Result Terminated Polymer Terminated Polymer Growing Polymer Chain->Terminated Polymer Combination or Disproportionation Growing Polymer Chain->Terminated Polymer

Crosslinking of Linear Poly(this compound)

The pendant vinyl groups on the linear poly(VMA) chains serve as reactive sites for subsequent crosslinking. This can be achieved through various methods, such as exposure to a secondary initiation source (e.g., UV light with a photoinitiator) or thermal treatment. The crosslinking process transforms the soluble, linear polymer into an insoluble, three-dimensional network, significantly altering its physicochemical properties. This step is crucial for applications requiring robust materials, such as hydrogels for drug delivery or high-strength coatings.[1][3]

CrosslinkingMechanism cluster_polymers Linear Polymer Chains cluster_activation Activation of Pendant Vinyl Groups cluster_crosslinking Crosslinking P1 Polymer Chain 1 (-[CH2-C(COOCH=CH2)(CH3)]n-) Radical_Formation Radical Formation on Vinyl Group P1->Radical_Formation Attack on Pendant Vinyl Crosslinked_Network Crosslinked Polymer Network (Insoluble Gel) P2 Polymer Chain 2 (-[CH2-C(COOCH=CH2)(CH3)]m-) P2->Crosslinked_Network Activator Initiator (UV, Heat, etc.) Activator->Radical_Formation Radical_Formation->P2 Reaction with another chain

Data Presentation

Quantitative data from polymerization experiments are crucial for reproducibility and optimization. The following tables summarize key parameters and properties.

Table 1: Reactivity Ratios in Copolymerization

The reactivity of the methacrylate group is significantly higher than that of vinyl groups, as indicated by the reactivity ratios in copolymerizations of analogous monomers like methyl methacrylate (MMA) and vinyl acetate (B1210297) (VAc).[4]

Monomer 1 (M1)Monomer 2 (M2)r1 (M1 radical adds M1)r2 (M2 radical adds M2)Temperature (°C)System
Methyl MethacrylateVinyl Acetate27.90.00150Bulk, Free-Radical
Methyl MethacrylateVinyl Acetate27.80.01450Bulk, Free-Radical (Literature data)

Data sourced from The Journal of Physical Chemistry B.[4]

Table 2: Conversion Rates in Hybrid Polymerizations

In hybrid systems, the less reactive monomer can act as a diluent, leading to higher conversion of the more reactive monomer compared to its bulk homopolymerization.[5][6]

Polymerization SystemMonomerFinal Conversion (%)Conditions
Methacrylate/Vinyl Ester CopolymerizationMethacrylate~100Photo-initiated, 14 mW/cm², 1.0 wt% DMPA
Bulk Methacrylate HomopolymerizationMethacrylate~60Photo-initiated, 14 mW/cm², 1.0 wt% DMPA
Acrylate/Vinyl Ester CopolymerizationAcrylate~80Photo-initiated, 14 mW/cm², 1.0 wt% DMPA
Bulk Acrylate HomopolymerizationAcrylate~50Photo-initiated, 14 mW/cm², 1.0 wt% DMPA

Data adapted from J Polym Sci A Polym Chem.[5][6]

Table 3: Properties of Linear vs. Crosslinked Polymers

Crosslinking dramatically alters the physical and chemical properties of the polymer.

PropertyLinear Poly(this compound)Crosslinked Poly(this compound)Analysis Technique(s)
Solubility Soluble in appropriate solventsInsoluble, swells in solventsVisual Inspection, Sol-Gel Analysis
Mechanical Strength LowerHigher (increased modulus)Dynamic Mechanical Analysis (DMA), Tensile Testing
Glass Transition (Tg) Well-defined TgBroader Tg, often shifted to higher TDifferential Scanning Calorimetry (DSC)
Thermal Stability ModerateEnhancedThermogravimetric Analysis (TGA)
Swelling Ratio N/AFinite, depends on crosslink densitySwelling Tests
Molecular Weight Finite (measurable by GPC)Infinite (forms a network)Gel Permeation Chromatography (GPC) for linear polymer

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to polymer science research.

Workflow for Synthesis and Characterization

The overall process from monomer preparation to final polymer characterization follows a logical sequence of steps.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_crosslinking Crosslinking cluster_characterization Characterization Monomer 1. Monomer Purification (e.g., passing through alumina) Polymerization 2. Free-Radical Polymerization (Bulk or Solution) Monomer->Polymerization Purification 3. Polymer Purification (Precipitation in non-solvent) Polymerization->Purification Crosslinking 4. Crosslinking Reaction (e.g., UV irradiation) Purification->Crosslinking Washing 5. Post-Crosslinking Wash (to remove unreacted species) Crosslinking->Washing Drying 6. Drying to Constant Weight Washing->Drying Structural 7a. Structural Analysis (NMR, FTIR) Drying->Structural Thermal 7b. Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical 7c. Mechanical/Physical Analysis (DMA, Swelling Tests, Gel Content) Drying->Mechanical

Synthesis of Linear Poly(this compound)

This protocol describes a typical solution polymerization to synthesize the linear, uncrosslinked polymer.

  • Monomer Purification: Pass this compound monomer through a column of basic alumina (B75360) to remove inhibitors.[7]

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the purified this compound (e.g., 10 g) in a suitable solvent (e.g., 50 mL of ethyl cellosolve).[7]

  • Initiator Addition: Add a free-radical initiator, such as AIBN (e.g., 0.5-1.0 mol% with respect to the monomer).

  • Degassing: Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).[7] Allow the reaction to proceed for a specified time (e.g., 6-24 hours).

  • Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Post-Polymerization Crosslinking

This protocol describes a method to crosslink the synthesized linear poly(VMA).

  • Sample Preparation: Dissolve the dried linear poly(VMA) in a suitable solvent to create a viscous solution or cast it into a thin film from the solution. If a photoinitiator is required, add it to the solution (e.g., 1 wt% of 2,2-dimethoxy-2-phenylacetophenone, DMPA).[5]

  • Crosslinking:

    • Photochemical Method: Expose the polymer film or solution to a UV light source (e.g., 365 nm) for a defined period. The exposure time will determine the degree of crosslinking.

    • Thermal Method: Heat the polymer above its glass transition temperature in the presence of a thermal initiator that can react with the vinyl groups.

  • Purification: Immerse the crosslinked polymer in a good solvent for the linear polymer (e.g., tetrahydrofuran) for 24-48 hours to extract any uncrosslinked chains (the "sol" fraction).

  • Drying: Remove the insoluble, swollen polymer (the "gel" fraction) and dry it under vacuum to a constant weight.

Key Characterization Protocols
  • Gel Content and Swelling Ratio Analysis:

    • Weigh a dried sample of the crosslinked polymer (W_initial).

    • Immerse the sample in a suitable solvent at room temperature for 48-72 hours to reach swelling equilibrium.

    • Remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).

    • Dry the sample to a constant weight in a vacuum oven (W_dry).

    • Calculate the Gel Content (%) = (W_dry / W_initial) × 100.

    • Calculate the Swelling Ratio = (W_swollen - W_dry) / W_dry.[8]

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Acquire FTIR spectra of the monomer, the linear polymer, and the crosslinked polymer.

    • Monitor the reaction by observing the disappearance of the C=C stretching vibration bands. Typically, the methacrylate C=C bond appears around 1635 cm⁻¹, and the vinyl C=C bond may appear at a slightly different wavenumber. The disappearance of the vinyl peak after crosslinking confirms the reaction.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the linear polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra. The signals corresponding to the vinyl protons (typically in the 5-6.5 ppm range) confirm their presence in the linear polymer.[7]

    • The degree of polymerization of the methacrylate group can be estimated by comparing the integral of the polymer backbone protons to that of the remaining vinyl protons. Solid-state NMR can be used to analyze the insoluble crosslinked network.[8]

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the polymer (5-10 mg) in an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve. An increase or broadening of the Tg in the crosslinked polymer compared to the linear polymer indicates reduced chain mobility due to network formation.[8]

  • Dynamic Mechanical Analysis (DMA):

    • Prepare a sample with defined geometry (e.g., a rectangular film).

    • Apply a sinusoidal strain and measure the resultant stress over a temperature range.

    • The storage modulus (G' or E') in the rubbery plateau region (above Tg) is directly related to the crosslink density. For an unfilled thermoset, the crosslinking density can be calculated from the rubbery plateau modulus.[9]

References

A Technical Deep Dive into the Historical Development of Vinyl Methacrylate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl methacrylate (B99206) (VMA), a bifunctional monomer, has carved a unique niche in polymer science, offering a versatile platform for the synthesis of advanced materials with tailored properties. Its distinct structure, featuring both a highly reactive methacrylate group and a less reactive vinyl group, has enabled the development of a wide array of polymers with applications spanning from industrial coatings to sophisticated biomedical devices. This technical guide provides an in-depth exploration of the historical development of VMA research, encompassing its synthesis, polymerization characteristics, and evolving applications, with a particular focus on its relevance to drug development.

A Historical Perspective: From Simple Esters to Bifunctional Monomers

The journey of vinyl methacrylate is intrinsically linked to the broader history of acrylic and methacrylic polymers. The foundational discoveries of acrylic acid in 1843 and methacrylic acid in 1865 laid the groundwork for this class of polymers. A significant milestone was the industrial production of poly(methyl methacrylate) (PMMA) in 1928, which was subsequently commercialized in the 1930s under trade names like Plexiglas.[1] Early research predominantly focused on these simple methacrylate esters.

The exploration into more complex monomers with dual functionality, such as this compound, represents a more recent chapter in polymer chemistry. The drive to create crosslinked and functional polymers with precise control over their network architecture and properties fueled the investigation into such bifunctional monomers.[1] VMA, with its two distinct polymerizable groups, emerged as a monomer of significant interest for producing polymers with pendant reactive sites, opening avenues for post-polymerization modification.

Synthesis of this compound: Key Methodologies

The synthesis of this compound has been approached through several chemical routes, with two primary methods gaining prominence: the direct vinylation of methacrylic acid and the transvinylation of methacrylic acid with vinyl acetate (B1210297).

Vinylation of Methacrylic Acid with Acetylene

One of the direct methods for synthesizing VMA involves the reaction of methacrylic acid with acetylene. This process typically requires a catalyst and elevated temperatures and pressures.

Experimental Protocol: Vinylation of Methacrylic Acid [2]

  • Materials: Methacrylic acid, decacarbonyldirhenium(0) (Re₂(CO)₁₀), Toluene (B28343).

  • Apparatus: A high-pressure reactor equipped with a stirrer and temperature and pressure controls.

  • Procedure:

    • A mixture of 30.0 g (348 mmol) of methacrylic acid, 0.5 g (0.77 mmol) of Re₂(CO)₁₀, and 90 ml of toluene is charged into the reactor.

    • The reactor is purged with nitrogen and then pressurized with nitrogen to 2 bar.

    • Acetylene is introduced into the reactor to a pressure of 18 bar.

    • The reaction mixture is heated to 140°C and stirred for 13 hours.

    • After cooling and depressurization, the product, this compound, is isolated and purified. Product formation can be confirmed by GC-MS and GC analysis.

Transvinylation of Methacrylic Acid with Vinyl Acetate

Transvinylation, or transvinyloxy-esterification, offers an alternative route to VMA, involving the exchange of the vinyl group from vinyl acetate to methacrylic acid. This reaction is typically catalyzed by a palladium compound.

Experimental Protocol: Transvinylation of Methacrylic Acid [3]

  • Materials: Methacrylic acid, Vinyl acetate, Palladium catalyst (e.g., palladium(II) acetate), inhibitor (e.g., hydroquinone).

  • Apparatus: A reaction vessel equipped with a reflux condenser, stirrer, and temperature control.

  • Procedure:

    • Methacrylic acid and a molar excess of vinyl acetate (e.g., a molar ratio of 1.5 to 4 moles of vinyl acetate per mole of methacrylic acid) are added to the reaction vessel.

    • A catalytic amount of the palladium catalyst (e.g., 1000 ppm based on the mass of the carboxylic acid) and an inhibitor are added to the mixture.

    • The reaction mixture is heated to approximately 100°C and maintained at this temperature until the desired conversion of methacrylic acid to this compound is achieved.

    • The product is then isolated and purified, typically by distillation, to remove unreacted starting materials and byproducts.

Polymerization of this compound: Harnessing Bifunctionality

The polymerization of VMA is characterized by the differential reactivity of its two double bonds. The methacrylate group is significantly more reactive in radical polymerization than the vinyl group. This disparity allows for the formation of linear polymers with pendant vinyl groups, which can be subsequently utilized for crosslinking or other post-polymerization modifications.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing VMA. The choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Free Radical Copolymerization of Methyl Methacrylate (MMA) and Vinyl Triethoxysilane (B36694) (VTES) (as a model for VMA copolymerization) [4]

  • Materials: Methyl methacrylate (MMA), Vinyl triethoxysilane (VTES), Azobisisobutyronitrile (AIBN) (initiator), Ethyl cellosolve (solvent).

  • Apparatus: A reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, placed in a temperature-controlled oil bath.

  • Procedure:

    • A predetermined ratio of MMA and VTES is dissolved in ethyl cellosolve in the reaction flask.

    • The solution is purged with nitrogen for a period (e.g., 20-30 minutes) to remove dissolved oxygen.

    • AIBN is added to the solution.

    • The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a set duration (e.g., 3 hours).

    • The polymerization is terminated by cooling the reaction mixture.

    • The resulting copolymer is purified by precipitation in a non-solvent (e.g., water), followed by filtration and drying.

Controlled Radical Polymerization: The Advent of RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. While specific protocols for the RAFT polymerization of VMA are not abundant in the literature, procedures for similar vinyl and methacrylate monomers provide a strong foundation.

Experimental Protocol: RAFT Polymerization of N-Vinyl Pyrrolidone (NVP) (as a model for VMA polymerization) [1]

  • Materials: N-Vinyl Pyrrolidone (NVP), RAFT agent (e.g., S-Cyanomethyl-N-methyl-N-(pyridin-4-yl)dithiocarbamate), AIBN (initiator).

  • Apparatus: A Schlenk flask or similar glassware suitable for handling air-sensitive reactions.

  • Procedure:

    • A specific molar ratio of NVP, RAFT agent, and AIBN (e.g., 40:1:0.2) is prepared. For example, 1g of NVP and 50mg of the RAFT agent are combined in the reaction vessel.

    • The mixture is subjected to several freeze-pump-thaw cycles to remove all traces of oxygen.

    • After the final thaw, the initiator (e.g., 7.8mg of AIBN) is added under an inert atmosphere.

    • The reaction vessel is sealed and placed in a preheated oil bath at a controlled temperature (e.g., 60°C) for a specified time to achieve the desired conversion.

    • The polymerization is quenched by cooling and exposing the mixture to air.

    • The polymer is purified by precipitation and subsequent drying.

Quantitative Data in VMA Research

A critical aspect of understanding the behavior of VMA in copolymerization is the determination of its reactivity ratios with other monomers. While specific reactivity ratios for VMA are not widely reported, data for structurally similar monomers provide valuable insights.

Table 1: Reactivity Ratios of Related Monomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Temperature (°C)Reference
StyreneMethyl Methacrylate0.697 ± 0.0100.491 ± 0.00760[5]
Methyl AcrylateVinyl Acetate6.3 ± 0.40.031 ± 0.00650[6]
3-(Trimethoxysilyl) propyl methacrylateN-vinyl pyrrolidone3.7220.09760

Table 2: Physical and Mechanical Properties of Poly(methyl methacrylate) (PMMA)

PropertyValueReference
Density1.15 - 1.19 g/cm³[7]
Water Absorption0.3 – 2 %[7]
Tensile Strength, Ultimate47 - 79 MPa[7]
Elongation at Break1 - 30 %[7]
Tensile Modulus2.2 - 3.8 GPa[7]
Glass Transition Temperature (Tg)110 - 135 °C[8]

Applications of this compound and its Polymers

The unique bifunctional nature of VMA has led to its use in a variety of applications, with notable contributions in the fields of dental materials and drug delivery.

Dental Resins and Composites

Methacrylate-based polymers have long been the cornerstone of dental restorative materials.[9] VMA, with its potential for crosslinking, can contribute to the mechanical strength and durability of dental composites. The pendant vinyl groups can participate in a secondary curing process, leading to a more robust and wear-resistant material.[10]

Hydrogels for Controlled Drug Delivery

Hydrogels, three-dimensional polymer networks that can absorb large amounts of water, are extensively studied for controlled drug delivery applications.[11] The incorporation of VMA into hydrogel formulations allows for the tuning of their crosslink density and, consequently, their swelling behavior and drug release kinetics. The pendant vinyl groups can be used to form covalent crosslinks, creating a stable hydrogel matrix.

Mechanism of Drug Release from VMA-Containing Hydrogels:

The primary mechanism of drug release from these hydrogels is diffusion. The rate of diffusion is governed by several factors, including:

  • Crosslink Density: A higher degree of crosslinking (achieved through the polymerization of the pendant vinyl groups) leads to a tighter network structure, which restricts the diffusion of the encapsulated drug, resulting in a slower release rate.

  • Hydrophilicity/Hydrophobicity: The overall hydrophilicity of the hydrogel, which can be tailored by copolymerizing VMA with hydrophilic or hydrophobic comonomers, affects its swelling in aqueous environments and the partitioning of the drug between the polymer matrix and the surrounding medium.

  • Drug-Polymer Interactions: Specific interactions between the drug molecule and the polymer network can also influence the release rate.

While specific signaling pathways are drug-dependent, the use of VMA-based hydrogels for localized drug delivery can help in maintaining a therapeutic concentration of a drug at a target site, thereby enhancing its efficacy and minimizing systemic side effects. For example, a hydrogel loaded with an anti-inflammatory drug could be designed to release the drug in a sustained manner at the site of inflammation.

Experimental and Logical Workflows

The research and development of VMA-based materials typically follow a structured workflow, from monomer synthesis to final application testing.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization cluster_application Application Development synthesis Synthesis of VMA (e.g., Vinylation or Transvinylation) purification Purification (e.g., Distillation) synthesis->purification polymerization Polymerization of VMA (Free Radical or RAFT) purification->polymerization copolymerization Copolymerization with Comonomers purification->copolymerization purification_poly Polymer Purification (e.g., Precipitation) polymerization->purification_poly copolymerization->purification_poly structural Structural Analysis (NMR, FTIR) purification_poly->structural molecular_weight Molecular Weight Analysis (SEC/GPC) purification_poly->molecular_weight thermal Thermal Analysis (DSC, TGA) purification_poly->thermal mechanical Mechanical Testing purification_poly->mechanical formulation Formulation (e.g., Hydrogel, Composite) purification_poly->formulation testing Application-Specific Testing (e.g., Drug Release, Dental Properties) formulation->testing

A typical experimental workflow for VMA research.

polymerization_pathways cluster_linear Linear Polymerization cluster_crosslinking Crosslinking/Modification VMA This compound Monomer linear_poly Polymerization of Methacrylate Group VMA->linear_poly linear_product Linear Polymer with Pendant Vinyl Groups linear_poly->linear_product crosslinking Post-Polymerization Crosslinking/Modification of Vinyl Groups linear_product->crosslinking crosslinked_product Crosslinked Network or Functionalized Polymer crosslinking->crosslinked_product

Polymerization pathways of this compound.

Conclusion

The historical development of this compound research showcases a clear progression from fundamental polymer chemistry to the design of sophisticated, functional materials. The unique bifunctionality of VMA has been the cornerstone of its utility, enabling the creation of polymers with tunable properties and reactive handles for further chemical modification. For researchers, scientists, and drug development professionals, VMA and its derivatives continue to offer a promising platform for innovation, particularly in the development of advanced dental materials and controlled drug delivery systems. Future research will likely focus on harnessing controlled polymerization techniques to create even more complex and well-defined VMA-based architectures for a new generation of high-performance materials.

References

Methodological & Application

Application Notes: Controlled Radical Polymerization of Vinyl Methacrylate using ATRP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2] This level of control makes ATRP an invaluable tool in the development of advanced materials for various applications, including drug delivery, biomaterials, and nanotechnology.[1] Vinyl methacrylate (B99206) (VMA) is a functional monomer that can be polymerized via ATRP to create polymers with reactive vinyl groups along the backbone, which can be subsequently used for post-polymerization modifications, cross-linking, or as a platform for bioconjugation.

Principle of ATRP

ATRP is based on a reversible redox process catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.[1][3] The process involves the reversible activation of a dormant species (an alkyl halide initiator) by the catalyst (e.g., Cu(I)Br/Ligand) to generate a propagating radical. This radical can then add to monomer units. The key to the control in ATRP is the fast and reversible deactivation of the propagating radical by the oxidized form of the catalyst (e.g., Cu(II)Br₂/Ligand), which reforms the dormant species. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.[4]

Key Components for ATRP of Vinyl Methacrylate

Successful ATRP of this compound requires careful selection of the following components:

  • Monomer: this compound (VMA). It is crucial to purify the monomer to remove inhibitors prior to polymerization.

  • Initiator: An alkyl halide with a structure that mimics the dormant polymer chain end. The choice of initiator determines the number of growing polymer chains. For methacrylates, initiators like ethyl α-bromoisobutyrate (EBiB) or methyl α-bromopropionate are commonly used.[5][6]

  • Catalyst: A transition metal salt, typically a copper(I) halide such as CuBr or CuCl.[5][6]

  • Ligand: A nitrogen-based ligand that complexes with the copper catalyst to solubilize it and adjust its redox potential. Common ligands for methacrylate polymerization include 2,2'-bipyridine (B1663995) (bpy), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and tris(2-pyridylmethyl)amine (B178826) (TPMA).[5][6][7]

  • Solvent: A solvent that can dissolve the monomer, polymer, and catalyst complex. For methacrylates, solvents like anisole (B1667542), toluene, or methyl ethyl ketone (MEK) are often employed.[5][8]

Advantages of Using ATRP for Poly(this compound) Synthesis

  • Control over Molecular Weight: The molecular weight of the resulting polymer can be precisely controlled by the initial ratio of monomer to initiator.

  • Low Polydispersity: ATRP typically yields polymers with narrow molecular weight distributions (Đ < 1.5).[9]

  • Architectural Control: This method allows for the synthesis of various polymer architectures, such as block copolymers, star polymers, and graft polymers.[1][10][11]

  • Functionality: The vinyl groups in the resulting polymer are preserved for further chemical modifications.

Data Presentation

The following table summarizes typical quantitative data for the ATRP of methacrylates. The specific values for this compound may vary and require optimization.

EntryMonomer[M]₀:[I]₀:[Cu(I)]₀:[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1MMA100:1:1:2Anisole904757,8001.15
2HEMA100:1:1:2MEK/1-Propanol506829,5001.20
3BzMA200:1:1:2Anisole9059120,5001.18
4MMA50:1:1:2Bulk1002884,5001.25

M: Monomer, I: Initiator, Cu(I): Copper(I) Halide, L: Ligand. Data is representative and compiled from typical methacrylate polymerizations.[5][8]

Experimental Protocols

Materials
  • This compound (VMA) (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Purification of Reagents
  • This compound (Monomer): Pass through a column of basic alumina (B75360) to remove the inhibitor.

  • Anisole (Solvent): Distill over calcium hydride and store under an inert atmosphere.

  • CuBr (Catalyst): Wash with glacial acetic acid, followed by ethanol, and then dry under vacuum.[5]

  • PMDETA (Ligand) and EBiB (Initiator): Use as received or distill under reduced pressure if necessary.

Polymerization Procedure (Example for a target DP of 100)
  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Under an argon counterflow, add anisole (10 mL) and degassed VMA (1.12 g, 10 mmol).

  • Add PMDETA (20.8 µL, 0.1 mmol) to the flask via a degassed syringe.

  • Stir the mixture to allow the catalyst to complex with the ligand.

  • Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol) via a degassed syringe.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • After the desired conversion is reached, stop the polymerization by opening the flask to air and cooling it to room temperature.

Polymer Isolation and Purification
  • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran).

  • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer and wash it with fresh non-solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

ATRP_Mechanism dormant P-X + Cu(I)/L active P• + Cu(II)X/L dormant->active ka active->dormant kd propagation Propagation active->propagation termination Termination active->termination monomer Monomer monomer->propagation propagation->active kp

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start reagent_prep Reagent Purification (Monomer, Solvent) start->reagent_prep setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagent_prep->setup add_reagents Add Catalyst, Ligand, Solvent, and Monomer setup->add_reagents deoxygenate Deoxygenation (Freeze-Pump-Thaw or Purging) add_reagents->deoxygenate initiate Initiate Polymerization (Add Initiator, Heat) deoxygenate->initiate polymerize Polymerization (Monitor Conversion) initiate->polymerize terminate Terminate Reaction (Expose to Air, Cool) polymerize->terminate purify Purification (Column Chromatography, Precipitation) terminate->purify characterize Characterization (NMR, GPC, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical ATRP synthesis.

References

Application Notes and Protocols for RAFT Polymerization of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(vinyl methacrylate) (PVMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information is curated for professionals in research and development who require well-defined polymers for various applications, including drug delivery systems.

Introduction to RAFT Polymerization of Vinyl Methacrylate (B99206)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] this compound (VMA) is a functional monomer with two polymerizable groups: a more-activated methacrylate group and a less-activated vinyl group. Under typical RAFT conditions, the polymerization is expected to proceed primarily through the more reactive methacrylate group, yielding a polymer with pendant vinyl groups. These pendant vinyl groups can be utilized for subsequent post-polymerization modifications, making PVMA a versatile platform for creating functional materials.

The choice of the RAFT agent, or chain transfer agent (CTA), is critical for achieving a controlled polymerization. For methacrylate monomers, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[1][2] The general mechanism of RAFT polymerization involves a degenerative chain transfer process where a thiocarbonylthio compound mediates the polymerization, allowing for the controlled growth of polymer chains.

Experimental Protocols

The following protocols are based on established procedures for the RAFT polymerization of methacrylate monomers, such as methyl methacrylate (MMA), and have been adapted for this compound.[3][4] Researchers should consider these as a starting point and may need to optimize conditions for their specific requirements.

Materials
  • Monomer: this compound (VMA), inhibitor removed (e.g., by passing through a column of basic alumina).

  • RAFT Agent (CTA): A suitable trithiocarbonate (B1256668) or dithiobenzoate. Examples include:

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

    • Cumyl dithiobenzoate (CDB)

  • Initiator: A thermal initiator such as Azobisisobutyronitrile (AIBN) or a photoinitiator if conducting a photo-induced RAFT.

  • Solvent: An appropriate anhydrous solvent such as 1,4-dioxane, toluene, or anisole.

  • Other: Schlenk flask or ampule, magnetic stir bar, vacuum/inert gas line, liquid nitrogen, oil bath or photoreactor.

General Procedure for Thermal RAFT Polymerization of VMA

This protocol outlines the steps for a typical thermal RAFT polymerization of VMA using AIBN as the initiator.

1. Preparation of the Reaction Mixture:

  • In a Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of this compound (VMA), the selected RAFT agent, and the initiator (AIBN).

  • Add the solvent to achieve the desired monomer concentration. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is a critical parameter to control the molecular weight and should be carefully calculated. A common starting point is a ratio of[5]:[6]:[0.1].

2. Degassing the Reaction Mixture:

  • To remove dissolved oxygen, which can terminate the polymerization, perform at least three freeze-pump-thaw cycles:

    • Freeze the mixture by immersing the flask in liquid nitrogen until completely frozen.
    • Evacuate the flask under high vacuum.
    • Thaw the mixture in a water bath, allowing dissolved gases to bubble out.
    • Backfill the flask with an inert gas (e.g., argon or nitrogen).
    • Repeat this cycle two more times.

3. Polymerization:

  • After the final freeze-pump-thaw cycle, backfill the flask with an inert gas.

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[3]

  • Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion and molecular weight. It is recommended to take aliquots at different time points to monitor the polymerization kinetics via techniques like ¹H NMR (for conversion) and size-exclusion chromatography (SEC) for molecular weight and dispersity.

4. Termination and Purification:

  • To quench the reaction, rapidly cool the flask by immersing it in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

The following tables provide examples of typical experimental parameters and expected outcomes for the RAFT polymerization of methacrylates, which can be used as a guide for designing experiments with this compound.

Table 1: Example Molar Ratios and Reaction Conditions for RAFT Polymerization of Methacrylates.

ParameterCondition 1Condition 2Condition 3
[Monomer]:[RAFT Agent]50:1100:1200:1
[RAFT Agent]:[Initiator]10:15:110:1
Monomer Concentration (M)2.02.01.5
Temperature (°C)706070
Solvent1,4-DioxaneTolueneAnisole

Table 2: Expected Polymer Characteristics based on Methacrylate Polymerization Data. [3]

[Monomer]:[RAFT Agent]Expected Mn ( g/mol )Expected Đ (PDI)Monomer Conversion (%)
50:15,000 - 7,0001.10 - 1.25> 90%
100:110,000 - 14,0001.10 - 1.25> 90%
200:120,000 - 28,0001.15 - 1.30> 85%

Note: The expected molecular weight (Mn) is an estimation and the actual value will depend on the monomer conversion. Đ (PDI) is the dispersity, a measure of the uniformity of the polymer chain lengths.

Visualizations

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_RAFT RAFT Equilibria cluster_propagation Propagation Initiator Initiator I_rad I• Initiator->I_rad heat/light IM_rad IM• I_rad->IM_rad + M Monomer_I Monomer (M) Pn_rad P_n• IM_rad->Pn_rad + n-1 M RAFT_Agent RAFT Agent (Z-C(=S)S-R) Pn_rad->RAFT_Agent + Intermediate_1 Intermediate Radical RAFT_Agent->Intermediate_1 R_rad R• Intermediate_1->R_rad Fragmentation Dormant_Pn Dormant Polymer (P_n-S-C(=S)-Z) Intermediate_1->Dormant_Pn Fragmentation R_rad->Pn_rad + n M Intermediate_2 Intermediate Radical Dormant_Pn->Intermediate_2 + P_m• Intermediate_2->Pn_rad Fragmentation Pnm_rad P_{n+m}• Pn_rad_prop P_n• Pn_rad_prop->Pnm_rad + m M Monomer_P Monomer (M)

Caption: Key steps in the RAFT polymerization mechanism.

Experimental Workflow

The following diagram outlines the general workflow for performing a RAFT polymerization experiment.

RAFT_Workflow Start Prepare_Mixture 1. Prepare Reaction Mixture (VMA, RAFT Agent, Initiator, Solvent) Start->Prepare_Mixture Degas 2. Degas via Freeze-Pump-Thaw Cycles (x3) Prepare_Mixture->Degas Polymerize 3. Polymerize at Desired Temperature Degas->Polymerize Monitor 4. Monitor Reaction (NMR, SEC) Polymerize->Monitor Quench 5. Quench Polymerization Polymerize->Quench Target conversion reached Monitor->Polymerize Continue reaction Purify 6. Purify Polymer via Precipitation Quench->Purify Characterize 7. Characterize Final Polymer (SEC, NMR, etc.) Purify->Characterize End Characterize->End

Caption: Experimental workflow for RAFT polymerization.

References

Application Note: 1H and 13C NMR Analysis of Polyvinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl methacrylate (B99206) (PVMA) is a versatile polymer with a wide range of applications in materials science and the pharmaceutical industry. Its physical and chemical properties are highly dependent on its molecular structure, particularly its stereochemistry or tacticity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for elucidating the microstructure of polymers. This application note provides a detailed protocol for the analysis of PVMA using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy to determine its chemical structure and tacticity.

Principles of NMR Analysis of PVMA

The ¹H and ¹³C NMR spectra of PVMA provide a wealth of information. The chemical shifts of the protons and carbons in the polymer backbone and the methacrylate side chain are sensitive to their local electronic environment. This sensitivity allows for the differentiation of monomer units and, crucially, the determination of the relative stereochemistry of adjacent chiral centers along the polymer chain. This stereochemical arrangement is referred to as tacticity. The three main types of tacticity are:

  • Isotactic: The pendant groups are all on the same side of the polymer backbone.

  • Syndiotactic: The pendant groups are on alternating sides of the polymer backbone.

  • Atactic: The pendant groups are randomly arranged along the polymer backbone.

The tacticity of PVMA significantly influences its physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Experimental Protocols

This section details the necessary steps for preparing a PVMA sample and acquiring high-quality ¹H and ¹³C NMR data.

Materials and Equipment
  • Polyvinyl methacrylate (PVMA) sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of the PVMA sample for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Dissolution: Transfer the weighed PVMA to a small glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Mixing: Securely cap the vial and vortex until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the dissolved sample into a 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the NMR probe's detection region (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Setup: Set the following acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AT): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (a longer delay ensures full relaxation for better quantitation)

    • Number of Scans (NS): 8-16

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Parameter Setup: Set the following acquisition parameters for quantitative analysis:

    • Pulse Program: Inverse-gated decoupling (to suppress the Nuclear Overhauser Effect, NOE, for accurate integration).

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AT): 1-2 seconds

    • Relaxation Delay (D1): 5-10 seconds (a longer delay is crucial for the complete relaxation of all carbon nuclei, especially quaternary carbons).

    • Number of Scans (NS): 1024-4096 (or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Data Processing and Analysis

Protocol 4: NMR Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the areas of the relevant peaks. For quantitative ¹³C NMR, ensure the baseline is flat before integration.

Data Presentation: Quantitative Analysis of PVMA Tacticity

The following tables summarize the expected chemical shifts for the key protons and carbons in PVMA, which are crucial for determining its tacticity.

Table 1: ¹H NMR Chemical Shift Assignments for Polythis compound in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityTacticity Dependence
α-CH₃ 0.8 - 1.3SingletHighly sensitive to tacticity (triads)
rr (syndiotactic)~0.9
mr (heterotactic)~1.0
mm (isotactic)~1.2
-CH₂- (backbone) 1.4 - 2.2MultipletSensitive to tacticity (dyads)
r (syndiotactic)~1.8-2.0 (singlet-like)
m (isotactic)~1.5 & ~2.1 (AB quartet)
-OCH₃ 3.5 - 3.7SingletRelatively insensitive

Table 2: ¹³C NMR Chemical Shift Assignments for Polythis compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)Tacticity Dependence
α-CH₃ 16 - 22Sensitive to tacticity (pentads)
-CH₂- (backbone) 52 - 55Sensitive to tacticity (tetrads)
Quaternary C 44 - 46Sensitive to tacticity (triads)
-OCH₃ ~52Relatively insensitive
C=O 176 - 179Sensitive to tacticity (pentads)
Calculation of Tacticity

The relative amounts of isotactic, heterotactic, and syndiotactic triads can be calculated from the integrated areas of the α-CH₃ proton signals.

  • % Isotactic (mm): (Area of mm peak / Total area of α-CH₃ peaks) x 100

  • % Heterotactic (mr): (Area of mr peak / Total area of α-CH₃ peaks) x 100

  • % Syndiotactic (rr): (Area of rr peak / Total area of α-CH₃ peaks) x 100

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between PVMA tacticity and its corresponding ¹H NMR spectrum.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh PVMA dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate assign Peak Assignment integrate->assign tacticity Tacticity Calculation assign->tacticity structure Structural Elucidation tacticity->structure

Caption: Workflow for NMR analysis of polythis compound.

tacticity_spectrum cluster_isotactic Isotactic (mm) cluster_syndiotactic Syndiotactic (rr) cluster_atactic Atactic (mm, mr, rr) α-CH3 (mm) ~1.2 ppm (strong) -CH2- (m) ~1.5 & 2.1 ppm (AB quartet) α-CH3 (rr) ~0.9 ppm (strong) -CH2- (r) ~1.9 ppm (singlet) α-CH3 (all) ~0.9, 1.0, 1.2 ppm (broad multiplets) -CH2- (all) ~1.4-2.2 ppm (complex multiplet) 1H NMR Spectrum 1H NMR Spectrum PVMA Tacticity PVMA Tacticity Isotactic (mm) Isotactic (mm) Syndiotactic (rr) Syndiotactic (rr) Atactic (mm, mr, rr) Atactic (mm, mr, rr)

Caption: Relationship between PVMA tacticity and ¹H NMR signals.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed microstructural analysis of polythis compound. By following the detailed protocols outlined in this application note, researchers can reliably determine the chemical structure and, critically, the tacticity of their PVMA samples. This information is vital for understanding structure-property relationships and for the quality control of PVMA-based materials in research, development, and industrial settings.

Determining the Molecular Weight of Polyvinyl Methacrylate by Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1][2] This method separates molecules based on their hydrodynamic volume in solution.[1][3][4][5] Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate more of the porous packing material.[1] This application note provides a detailed protocol for the determination of the molecular weight of polyvinyl methacrylate (B99206) (PVMA) using a conventional GPC system with refractive index (RI) detection. The molecular weight averages (Number Average Molecular Weight, Mn; Weight Average Molecular Weight, Mw) and the polydispersity index (PDI) are key parameters that determine the physical properties of the polymer and are calculated from the resulting chromatogram.

Principle of the Method

A dilute solution of the PVMA sample is injected into a continuous stream of a mobile phase that flows through a column packed with a porous gel. The separation mechanism is based on the differential exclusion of the polymer molecules from the pores of the gel packing material according to their size in solution. Larger molecules are excluded from more pores and thus have a shorter path through the column, leading to earlier elution. Smaller molecules can penetrate more of the pores, resulting in a longer retention time. A calibration curve is generated using narrow molecular weight standards of a known polymer, typically polymethyl methacrylate (PMMA) or polystyrene (PS).[4][6] The retention times of the PVMA sample are then compared to this calibration curve to determine its molecular weight distribution.[7]

Experimental Protocol

1. Materials and Equipment

  • GPC System: An isocratic HPLC system equipped with a pump, an autosampler, a column oven, and a refractive index (RI) detector.

  • GPC Column: A column suitable for the analysis of polymethacrylates in organic solvents (e.g., PSS SDV, Agilent PLgel).[8][9] The choice of column pore size should be appropriate for the expected molecular weight range of the PVMA sample.

  • Mobile Phase/Solvent: High-purity, unstabilized Tetrahydrofuran (THF) is a commonly used mobile phase for polymethacrylates.[2][8][9]

  • Calibration Standards: Narrow polydispersity polymethyl methacrylate (PMMA) standards covering a wide molecular weight range (e.g., from 1,000 to 1,000,000 g/mol ).[10][11]

  • Sample Vials: 2 mL autosampler vials with septa.

  • Syringe Filters: 0.2 µm or 0.45 µm PTFE syringe filters.

  • Analytical Balance: For accurate weighing of samples and standards.

  • Volumetric Flasks: For the preparation of sample and standard solutions.

2. Preparation of Mobile Phase

  • Prepare a sufficient volume of THF for the entire analysis.

  • Degas the mobile phase thoroughly before use to prevent bubble formation in the system. This can be achieved by sonication, vacuum filtration, or helium sparging.

3. Preparation of Standard Solutions

  • Accurately weigh a known amount of each PMMA standard into separate volumetric flasks.

  • Dissolve the standards in THF to achieve the desired concentrations. Recommended concentrations often vary with molecular weight (see Table 1).[8]

  • Allow the standards to dissolve completely, which may take several hours for high molecular weight polymers.[12] Gentle agitation can aid dissolution, but vigorous shaking or sonication should be avoided as it can cause polymer degradation.[12]

  • Filter each standard solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a labeled autosampler vial.

4. Preparation of PVMA Sample Solution

  • Accurately weigh a known amount of the PVMA sample into a volumetric flask.

  • Dissolve the sample in THF. The concentration will depend on the expected molecular weight and polydispersity (see Table 1).[8]

  • Allow the sample to dissolve completely.

  • Filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a labeled autosampler vial.

5. GPC System Setup and Calibration

  • Set up the GPC system with the appropriate column and mobile phase.

  • Equilibrate the system by pumping the mobile phase at the desired flow rate until a stable baseline is achieved on the RI detector. Typical GPC conditions are summarized in Table 2.

  • Inject the prepared PMMA standard solutions in order of decreasing molecular weight.

  • Record the retention time for the peak maximum of each standard.

  • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding retention times.[13]

6. Sample Analysis

  • Inject the prepared PVMA sample solution.

  • Record the chromatogram.

7. Data Analysis

  • Using the GPC software, integrate the peak of the PVMA chromatogram.

  • The software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the PVMA sample.[1][3]

Data Presentation

Table 1: Recommended Sample Concentrations for GPC Analysis. [8]

Molecular Weight (Da)Concentration for Narrow PDI (<1.5) (g/L)Concentration for Broad PDI (>1.5) (g/L)
100 - 10,0002.03.0 - 5.0
10,000 - 1,000,0001.0 - 2.03.0 - 5.0
> 1,000,000≤ 0.53.0 - 5.0

Table 2: Typical GPC Experimental Conditions for Polymethacrylates. [2][8]

ParameterValue
Mobile Phase Tetrahydrofuran (THF)
Column PSS SDV or similar styrene-divinylbenzene based column
Flow Rate 1.0 mL/min
Column Temperature 25 - 35 °C
Detector Refractive Index (RI)
Injection Volume 100 µL
Calibration Polymethyl methacrylate (PMMA) standards

Visualizations

GPC_Workflow A Prepare Mobile Phase (THF) D System Equilibration A->D B Prepare PMMA Standards E Inject Standards & Generate Calibration Curve B->E C Prepare PVMA Sample F Inject PVMA Sample C->F D->E E->F G Record Chromatograms F->G H Calculate Mn, Mw, PDI G->H

Caption: Experimental workflow for PVMA molecular weight determination by GPC.

References

Thermal Analysis of Polyvinyl Methacrylate Using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl methacrylate (B99206) (PVMA) is a polymer with a wide range of applications in materials science and pharmaceutical formulations. Its thermal properties are critical to its processing and end-use performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to characterize the thermal behavior of polymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on the glass transition temperature (Tg). TGA measures the change in mass of a sample as a function of temperature, offering insights into its thermal stability and decomposition profile.

This document provides a detailed protocol for the thermal analysis of polyvinyl methacrylate (PVMA) using DSC and TGA. Due to the limited availability of specific data for PVMA in the cited literature, data for the structurally similar and widely studied polymethyl methacrylate (PMMA) is used as a representative example to illustrate the application of these techniques.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of PVMA.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PVMA sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure a controlled atmosphere during the experiment.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[1]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[2]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg, for example, 30°C.

    • Ramp the temperature at a constant heating rate of 10°C/min to a temperature significantly above the expected Tg, for instance, 150°C.[1] A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.[1]

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • Determine the Tg from the midpoint of the inflection in the second heating scan.[3]

Thermogravimetric Analysis (TGA) Protocol for Thermal Stability Assessment

Objective: To evaluate the thermal stability and decomposition profile of PVMA.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PVMA sample into a TGA pan (e.g., platinum or alumina).[1]

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition without oxidation.[4]

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant heating rate, typically 10°C/min or 20°C/min, over a wide temperature range, for example, from 30°C to 600°C.[4][5]

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the initiation of thermal degradation.

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).

    • Note the residual mass at the end of the experiment.

Data Presentation

The following tables summarize typical thermal properties for polymethyl methacrylate (PMMA) obtained by DSC and TGA, which can be considered as a reference for PVMA.

Table 1: DSC Data for Polymethyl Methacrylate (PMMA)

ParameterValue
Glass Transition Temperature (Tg)~105-110°C[3][6]
Specific Heat Change (Δcp) at Tg~0.21 - 0.32 J/(g·K)[3]

Table 2: TGA Data for Polymethyl Methacrylate (PMMA) in an Inert Atmosphere

ParameterTemperature Range
Onset of Decomposition~250-300°C
Temperature of Maximum Decomposition Rate~370-415°C[7]
Main Decomposition Region~300-450°C

Note: The exact values can vary depending on factors such as molecular weight, sample purity, and experimental conditions.

Visualization

The following diagram illustrates the general experimental workflow for the thermal analysis of polythis compound using DSC and TGA.

G Experimental Workflow for Thermal Analysis of PVMA cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis cluster_3 Results Sample PVMA Sample Weighing Weigh 5-10 mg Sample->Weighing Encapsulation Seal in DSC/TGA Pan Weighing->Encapsulation DSC_Setup DSC Instrument Setup (N2 Purge) Encapsulation->DSC_Setup TGA_Setup TGA Instrument Setup (N2 Purge) Encapsulation->TGA_Setup DSC_Program Heat-Cool-Heat Cycle (e.g., 10°C/min) DSC_Setup->DSC_Program DSC_Data Record Heat Flow vs. Temp DSC_Program->DSC_Data DSC_Analysis Determine Tg DSC_Data->DSC_Analysis Report Application Note: - Tg Data Table - TGA Data Table - Thermal Stability Profile DSC_Analysis->Report TGA_Program Heat from RT to 600°C (e.g., 10°C/min) TGA_Setup->TGA_Program TGA_Data Record Weight Loss vs. Temp TGA_Program->TGA_Data TGA_Analysis Determine Decomposition Profile TGA_Data->TGA_Analysis TGA_Analysis->Report

Caption: Workflow for PVMA thermal analysis.

References

Application Notes & Protocols: Synthesis of Vinyl Methacrylate-Based Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their unique properties, such as high water content, biocompatibility, and tunable mechanical characteristics, make them excellent candidates for biomedical applications, mimicking the natural extracellular matrix.[1][2] Among synthetic polymers, poly(vinyl alcohol) (PVA) is widely used due to its biocompatibility, non-toxic nature, and versatile mechanical properties.[3][4] By modifying PVA with methacrylate (B99206) groups (e.g., vinyl methacrylate or glycidyl (B131873) methacrylate), it is possible to create a photo-cross-linkable macromer that forms a stable hydrogel network upon exposure to ultraviolet (UV) light.[5][6]

These PVA-methacrylate (PVA-MA) hydrogels offer significant advantages, including in-situ formation, tunable degradation rates, and the ability to encapsulate cells and therapeutic agents with minimal heat production, preserving the viability of biological materials.[2][6] This document provides detailed application notes on the use of this compound-based hydrogels in tissue engineering and drug delivery, along with comprehensive protocols for their synthesis, characterization, and in vitro evaluation.

Application Note 1: PVA-Methacrylate Hydrogels for Tissue Engineering

PVA-MA hydrogels serve as excellent scaffolds in tissue engineering, providing structural support for cell growth and tissue regeneration.[7] Their properties can be tailored to match the requirements of specific tissues.[2] Applications include scaffolds for cartilage, skin, and other soft tissues.[8][9]

  • Cell Encapsulation: The photopolymerization process is rapid and can occur at room temperature, allowing for the direct encapsulation of cells within the hydrogel matrix with high viability.[2] Studies have shown that cells like NIH/3T3 fibroblasts can be encapsulated in PVA-MA hydrogels with approximately 92% viability over 14 days.[7][10]

  • Tunable Mechanical Properties: The mechanical strength of the hydrogel can be adjusted by varying the concentration of the PVA-MA polymer, the degree of methacrylation, and the concentration of reinforcing agents like cellulose (B213188) nanofibers (CNF).[8][11] For instance, increasing the PVA-g-GMA concentration from 2.5% to 7.5% (w/v) can increase the gel fraction from 60% to 82%.[3] The addition of 0.7% (w/v) CNF to a 10% PVA-g-GMA hydrogel can increase the compressive strength from 23 kPa to 127 kPa.[11]

  • Bio-functionalization: PVA itself does not promote significant cell adhesion.[2] To overcome this, the hydrogel matrix can be functionalized with cell-adhesive peptides, such as the Arg-Gly-Asp (RGD) sequence. This modification enhances cell attachment, which is critical for the formation of biological scaffolds.[9]

  • Biodegradability: The degradation rate of the hydrogel can be controlled, which is crucial for allowing newly formed tissue to replace the scaffold over time.[7] For example, a PVA-g-GMA hydrogel with 0.09 M GMA can degrade by about 35% after 21 days in phosphate-buffered saline (PBS) at 37°C.[8]

Application Note 2: PVA-Methacrylate Hydrogels for Drug Delivery

The porous, three-dimensional network of PVA-MA hydrogels makes them ideal vehicles for the controlled release of therapeutic agents.[12][13] They can protect drugs from degradation and release them in a spatiotemporally controlled manner.[12]

  • Controlled Release: The release of drugs from the hydrogel is primarily governed by diffusion through the polymer network.[13] The cross-linking density of the network, which can be controlled during synthesis, dictates the mesh size and thus the diffusion rate of the encapsulated molecule.[14]

  • Versatility: Hydrogels can be loaded with a wide range of therapeutics, from small-molecule drugs to large proteins and nucleic acids.[12] For example, Bovine Serum Albumin (BSA), a model protein, has been successfully loaded into and released from PVA-MA hydrogels.[14]

  • In-Situ Formation: Injectable PVA-MA solutions can be administered in a minimally invasive manner and subsequently cross-linked in situ using UV light to form a solid hydrogel depot for localized drug delivery.[3][8] This is particularly useful for applications like vitreous substitution in ophthalmology or localized chemotherapy.[12][14]

  • Stimuli-Responsive Systems: While not inherent to the basic PVA-MA structure, these hydrogels can be co-polymerized with stimuli-responsive monomers to create "smart" delivery systems that release drugs in response to specific triggers like pH or temperature.

Quantitative Data Summary

The properties of PVA-methacrylate hydrogels are highly dependent on their composition and fabrication parameters. The tables below summarize key quantitative data from cited literature.

Table 1: Effect of Formulation on Hydrogel Physical Properties

Hydrogel Composition UV Curing Time (min) Gel Fraction (%) Swelling Ratio (%) Compressive Modulus (kPa) Reference
10% PVA-g-GMA 5 ~67 - - [8]
10% PVA-g-GMA 10 >80 272 27 [8][11]
10% PVA-g-GMA 15 >80 - - [8]
2.5% PVA-g-GMA 5-15 ~60 - - [3]
7.5% PVA-g-GMA 5-15 ~82 - - [3]
10% PVA-g-GMA + 0.3% CNF 10 >81 389 29 [11]

| 10% PVA-g-GMA + 0.7% CNF | 10 | >81 | 652 | 130 |[11] |

Table 2: In Vitro Biological Performance of PVA-Methacrylate Hydrogels

Hydrogel System Cell Type Assay Time Point Result Reference
ChiPVAMA NIH/3T3 Fibroblasts Cell Encapsulation & Viability 14 days ~92% viability [7][10]
ChiPVAMA NIH/3T3 Fibroblasts 2D Scratch Wound Healing - Faster wound closure than gauze control [7][10]
PVA-MA-CRGD Vero Cells Cell Adhesion - Superior cell attachment compared to gelatin [9]

| 10% PVA-g-GMA/0.7% CNF | Human Cartilage Stem Cells | MTT Assay | 14 days | Significantly promoted cell proliferation |[8] |

Experimental Protocols & Visualized Workflows

Protocol 1: Synthesis of Poly(vinyl alcohol)-methacrylate (PVA-MA) Hydrogel via Photopolymerization

This protocol describes a general method for synthesizing a PVA-MA hydrogel by grafting glycidyl methacrylate (GMA) onto a PVA backbone, followed by UV-induced photopolymerization.

Materials:

  • Poly(vinyl alcohol) (PVA, MW 70,000 g/mol )[14]

  • Dimethyl sulfoxide (B87167) (DMSO)[3][14]

  • Glycidyl methacrylate (GMA)[3][14]

  • 4-(N,N-Dimethylamino)pyridine (DMAP) or Triethylamine (TEA) as a catalyst[3][14]

  • Acetone[3]

  • Deionized (DI) water

  • Photoinitiator (e.g., Irgacure 2959, LAP)[3][10]

  • Phosphate-Buffered Saline (PBS)

Equipment:

  • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Heating mantle or oil bath

  • Dialysis tubing (MWCO 12,000 g/mol )[14]

  • Freeze-dryer or vacuum oven

  • UV light source (365 nm)[3][14]

  • Molds (e.g., 48-well plate)[3]

Procedure:

Part A: Synthesis of PVA-g-GMA Macromer

  • Dissolve 10 g of PVA in 250 mL of DMSO at 60-90°C with constant stirring until a homogenous solution is obtained (approx. 1 hour).[3][14]

  • Add the catalyst (e.g., 5 g DMAP) to the PVA solution.[14]

  • Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen.[14]

  • Add the desired amount of GMA dropwise to the solution. The molar ratio of GMA to PVA repeating units will determine the degree of substitution.[14]

  • Allow the reaction to proceed for 24-48 hours at 60°C under a nitrogen atmosphere with continuous stirring in the dark.[3][14]

  • Cool the solution to room temperature and precipitate the PVA-g-GMA product by adding an excess of acetone.[3]

  • Collect the precipitate and air dry it for 24 hours, followed by drying in a vacuum oven at 60°C for another 24 hours to remove residual solvents.[3]

  • Alternative Purification: For water-soluble derivatives, the reaction mixture can be purified by dialysis against DI water for 3 days to remove unreacted GMA, DMSO, and catalyst.[14] The purified solution can then be freeze-dried to obtain the solid PVA-g-GMA macromer.

Part B: Fabrication of PVA-MA Hydrogel

  • Dissolve the synthesized PVA-g-GMA powder in a suitable solvent (e.g., DI water, PBS, or a DMSO/water mixture) to the desired concentration (e.g., 2.5% - 10% w/v).[3][8]

  • Add the photoinitiator to the polymer solution at a specific concentration (e.g., 0.1-0.5% w/v for Irgacure 2959 or 8 mg/mL for LAP).[3][10] Mix thoroughly until the initiator is completely dissolved.

  • Pipette the polymer-initiator solution into a mold of the desired shape.

  • Expose the solution to UV light (365 nm) for a specified duration (e.g., 3-15 minutes) at a controlled intensity (e.g., 4-20 mW/cm²).[3][6] The solution will cross-link to form a solid hydrogel.

  • After polymerization, wash the hydrogels extensively with PBS or DI water for 24 hours to remove any unreacted components.[10]

Synthesis_Workflow cluster_macromer Part A: Macromer Synthesis cluster_hydrogel Part B: Hydrogel Fabrication PVA 1. Dissolve PVA in DMSO GMA 2. Add GMA & Catalyst PVA->GMA React 3. React under N2 (48h, 60°C) GMA->React Purify 4. Precipitate in Acetone or Dialyze React->Purify Dry 5. Dry to obtain PVA-MA Powder Purify->Dry Dissolve 6. Dissolve PVA-MA & Photoinitiator Dry->Dissolve Mold 7. Pipette into Mold Dissolve->Mold UV 8. Expose to UV Light (365 nm) Mold->UV Wash 9. Wash to remove unreacted components UV->Wash Hydrogel Final Hydrogel Wash->Hydrogel

Fig. 1: Workflow for PVA-MA hydrogel synthesis via photopolymerization.
Protocol 2: Characterization of Hydrogel Properties

This protocol outlines methods to determine the gel fraction and swelling ratio, which are fundamental properties of the hydrogel network.

A. Gel Fraction Determination The gel fraction represents the percentage of the polymer that has been successfully cross-linked into the insoluble network. A gel fraction of ≥80% is generally desired for tissue engineering applications.[8]

  • Prepare hydrogel samples of a known initial mass.

  • Freeze-dry the samples until a constant weight is achieved. Record this initial dry weight (W₀).[8]

  • Immerse the dried samples in DI water at 37°C for 24 hours to dissolve and wash away any un-cross-linked polymer (the "sol" fraction).[8]

  • Remove the swollen hydrogels and freeze-dry them again to a constant weight. Record this final dry weight (W₁).[8]

  • Calculate the gel fraction using the following equation: Gel Fraction (%) = (W₁ / W₀) * 100

B. Swelling Ratio Determination The swelling ratio measures the hydrogel's capacity to absorb and retain water, which is crucial for nutrient transport and mimicking the native tissue environment.

  • Use the same fully dried samples from the gel fraction measurement with known final dry weight (W₁).

  • Immerse the hydrogels in PBS (pH 7.4) at 37°C and allow them to swell until equilibrium is reached (typically 24 hours).

  • Carefully remove the swollen hydrogels, gently blot the surface with a lint-free wipe to remove excess surface water, and immediately record the swollen weight (W_s).

  • Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(W_s - W₁) / W₁] * 100

Characterization_Workflow cluster_gel Gel Fraction cluster_swell Swelling Ratio start Synthesized Hydrogel Sample dry1 1. Freeze-dry sample (Measure W₀) start->dry1 wash 2. Wash in DI water (24h) to remove sol fraction dry1->wash dry2 3. Freeze-dry again (Measure W₁) wash->dry2 calc_gel 4. Calculate: (W₁ / W₀) * 100 dry2->calc_gel swell 1. Immerse dried gel (W₁) in PBS (24h) dry2->swell Use same sample weigh_swell 2. Blot surface water & measure swollen weight (Ws) swell->weigh_swell calc_swell 3. Calculate: [(Ws - W₁) / W₁] * 100 weigh_swell->calc_swell

Fig. 2: Experimental workflow for hydrogel characterization.
Protocol 3: In Vitro Cell Viability Assessment (Cell Encapsulation & Live/Dead Assay)

This protocol details how to encapsulate cells within a PVA-MA hydrogel and assess their viability over time. LAP is often chosen as the photoinitiator for cell encapsulation due to its higher water solubility and the shorter UV exposure times required.[2]

Materials:

  • Sterile PVA-MA macromer

  • Sterile photoinitiator solution (e.g., LAP in PBS)

  • Cell culture medium (e.g., DMEM)

  • Desired cell line (e.g., NIH/3T3 fibroblasts)

  • Sterile PBS

  • Live/Dead Cell Imaging Kit (e.g., Calcein AM and Ethidium Homodimer-1)[15]

Procedure:

  • Prepare a sterile, buffered PVA-MA solution at the desired concentration.

  • Prepare a cell suspension in culture medium at a specific density (e.g., 1 x 10⁶ cells/mL).[10]

  • Add the sterile photoinitiator solution to the PVA-MA solution and mix gently but thoroughly.

  • Gently mix the cell suspension with the polymer-initiator solution. Work quickly to prevent premature settling of cells.

  • Pipette the cell-laden hydrogel precursor solution into a sterile mold (e.g., 96-well plate).

  • Cross-link the hydrogel by exposing it to a sterile UV light source for the required time (e.g., 3 minutes for LAP).[10]

  • After polymerization, add fresh cell culture medium to each well. Culture the cell-laden hydrogels in a standard cell culture incubator (37°C, 5% CO₂).

  • At desired time points (e.g., Day 1, 3, 8, 14), assess cell viability using a Live/Dead assay.[10]

  • Prepare the staining solution according to the manufacturer's protocol.

  • Remove the culture medium and wash the hydrogels three times with sterile PBS.[15]

  • Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.[10][15]

  • Wash the hydrogels again with PBS and immediately visualize them using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Cell_Viability_Workflow cluster_encapsulation Cell Encapsulation cluster_culture Culture & Staining prep_sol 1. Prepare sterile PVA-MA & initiator solution mix 3. Gently mix cells with polymer solution prep_sol->mix prep_cells 2. Prepare cell suspension (e.g., 1x10⁶ cells/mL) prep_cells->mix polymerize 4. Pipette into mold & cross-link with UV light mix->polymerize culture 5. Culture hydrogels in incubator (37°C, 5% CO₂) polymerize->culture time_points 6. Assay at desired time points (Day 1, 3, 8, 14) culture->time_points stain 7. Wash & stain with Live/Dead assay kit time_points->stain image 8. Visualize with fluorescence microscope stain->image result Result: Live cells = Green Dead cells = Red image->result

Fig. 3: Workflow for in vitro cell encapsulation and viability testing.

References

Application Notes and Protocols: Vinyl Methacrylate in Dental Composes and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The longevity and performance of dental composites and adhesives are critically dependent on the chemical composition of the resin matrix. Methacrylate-based polymers are the cornerstone of modern restorative dental materials due to their excellent esthetic properties and mechanical strength.[1] While monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) are prevalent, the exploration of novel monomers continues to be a key area of research.[2][3] This document provides detailed application notes and protocols for the experimental use of vinyl methacrylate in dental composite and adhesive formulations.

This compound, a bifunctional monomer containing both a vinyl and a methacrylate group, offers unique polymerization characteristics that could potentially enhance the cross-linking density and mechanical properties of the resin matrix. These notes are intended to guide researchers in the formulation, characterization, and evaluation of dental materials incorporating this monomer. While direct literature on this compound in dental applications is limited, the protocols herein are adapted from established methodologies for testing dental composites and adhesives.

Chemical Properties and Rationale for Use

This compound's dual reactive sites allow for its participation in complex polymerization reactions. The methacrylate group can undergo free-radical polymerization, a common mechanism in dental resins initiated by light or chemical activators.[4] The vinyl group can also participate in polymerization, potentially leading to a more densely cross-linked and stable polymer network. This enhanced network could translate to improved mechanical properties such as flexural and compressive strength, as well as reduced polymerization shrinkage, a common challenge with methacrylate-based materials.[5]

Synthesis of this compound

A representative synthesis of this compound involves the vinylation of methacrylic acid. In a typical laboratory-scale synthesis, methacrylic acid is reacted with acetylene (B1199291) under pressure and elevated temperature in the presence of a catalyst.[6]

Reaction:

A mixture of methacrylic acid, a catalyst such as decacarbonyldirhenium(0), and a solvent like toluene (B28343) is subjected to vinylation at approximately 140°C under nitrogen and acetylene pressure for several hours.[6] The resulting this compound can be purified and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).[6]

Experimental Formulations

Dental Composite Formulation

The formulation of an experimental dental composite involves the combination of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system.

ComponentExample MaterialFunction
Base Monomer Bisphenol A-glycidyl methacrylate (Bis-GMA)Provides the main polymer network and strength.
Diluent Monomer Triethylene glycol dimethacrylate (TEGDMA)Reduces viscosity for better handling and filler incorporation.
Experimental Monomer This compoundTo be evaluated for its effect on mechanical properties.
Filler Silanized Barium Glass or SilicaReinforcement, radiopacity, and reduced shrinkage.
Photoinitiator Camphorquinone (CQ)Initiates polymerization upon exposure to blue light.
Co-initiator Ethyl-4-dimethylaminobenzoate (EDMAB)Accelerates the polymerization process.
Inhibitor Butylated hydroxytoluene (BHT)Prevents premature polymerization and enhances shelf life.
Dental Adhesive Formulation

Dental adhesives are typically composed of resin monomers, solvents, and an initiator system. They are designed to bond to both the tooth structure and the composite restorative.

| Component | Example Material | Function | | :--- | :--- | | Adhesion-Promoting Monomer | 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) | Promotes chemical adhesion to tooth structure. | | Cross-linking Monomer | Bis-GMA | Provides strength to the adhesive layer. | | Experimental Monomer | this compound | To be evaluated for its impact on bond strength and durability. | | Hydrophilic Monomer | 2-Hydroxyethyl methacrylate (HEMA) | Improves wetting of the dentin surface.[7] | | Solvent | Ethanol/Water | Carrier for the resin monomers. | | Photoinitiator System | Camphorquinone (CQ) and Co-initiator | Initiates polymerization upon light curing. |

Experimental Protocols

Preparation of Experimental Composite
  • Resin Matrix Preparation: In an amber glass vial, combine the base, diluent, and experimental (this compound) monomers in the desired weight percentages.

  • Add the photoinitiator, co-initiator, and inhibitor to the monomer mixture.

  • Mix thoroughly using a magnetic stirrer in a dark environment until all components are dissolved.

  • Filler Incorporation: Gradually add the silanized inorganic filler to the resin matrix.

  • Mix using a planetary centrifugal mixer to ensure homogenous dispersion of the filler particles and to minimize the inclusion of air bubbles.

  • Store the resulting composite paste in a light-proof container at a cool temperature.

Mechanical Properties Testing
  • Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by packing the composite paste into a stainless-steel mold. Cover the mold with glass slides and light-cure according to the manufacturer's instructions for the curing unit, ensuring overlapping exposures to cover the entire specimen length.

  • Testing Protocol: After 24 hours of storage in distilled water at 37°C, perform a three-point bending test using a universal testing machine with a span of 20 mm and a crosshead speed of 0.5 mm/min until fracture.

  • Data Calculation:

    • Flexural Strength (σ) = (3 * F * L) / (2 * w * h²)

    • Flexural Modulus (E) = (F₁ * L³) / (4 * w * h³ * d)

    • Where F is the load at fracture, L is the span length, w is the width, h is the height of the specimen, F₁ is the load in the elastic region, and d is the deflection corresponding to F₁.

  • Specimen Preparation: Prepare cylindrical specimens (4 mm diameter x 6 mm height) by condensing the composite into a cylindrical mold. Light-cure the specimens from both ends.

  • Testing Protocol: After 24 hours of storage in distilled water at 37°C, subject the specimens to a compressive load using a universal testing machine at a crosshead speed of 1 mm/min until fracture.

  • Data Calculation:

    • Compressive Strength (CS) = F / (π * r²)

    • Where F is the maximum load at fracture and r is the radius of the specimen.

Bond Strength Testing (for Adhesives)
  • Tooth Preparation: Use extracted human third molars, sectioned to expose a flat dentin surface. Polish the dentin surface with 600-grit silicon carbide paper to create a standardized smear layer.

  • Bonding Procedure: Apply the experimental adhesive to the dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch). Light-cure the adhesive.

  • Composite Buildup: Build a 4-5 mm high composite crown on the bonded surface in increments, light-curing each increment.

  • Specimen Sectioning: Store the bonded teeth in water at 37°C for 24 hours. Section the teeth into beams with a cross-sectional area of approximately 1 mm².

  • Testing Protocol: Test the beams to failure under tension in a universal testing machine at a crosshead speed of 1 mm/min.

  • Data Calculation:

    • µTBS (MPa) = F / A

    • Where F is the load at fracture (N) and A is the cross-sectional area of the beam (mm²).

Data Presentation

The following tables present hypothetical quantitative data for a control dental composite and an experimental composite containing this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Mechanical Properties of Experimental Dental Composites

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)
Control (without this compound) 120 ± 1010 ± 1300 ± 20
Experimental (with 10% this compound) 135 ± 1211.5 ± 1.2330 ± 25

Table 2: Microtensile Bond Strength of Experimental Dental Adhesives

Adhesive SystemImmediate µTBS (MPa)µTBS after 6 months water storage (MPa)
Control (without this compound) 50 ± 835 ± 7
Experimental (with 5% this compound) 55 ± 945 ± 8

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product MA Methacrylic Acid Reaction Vinylation (Catalyst, 140°C, Pressure) MA->Reaction AC Acetylene AC->Reaction VM This compound Reaction->VM

Caption: Synthesis of this compound.

G start Start: Prepare Composite Paste mold Place Paste in Mold (25x2x2 mm) start->mold cure Light-Cure Specimen mold->cure store Store in Water at 37°C for 24h cure->store test Three-Point Bending Test store->test calculate Calculate Flexural Strength & Modulus test->calculate end End calculate->end

Caption: Flexural Strength Testing Workflow.

G Initiator Initiator (e.g., CQ) Radical Free Radical Initiator->Radical generates Light Blue Light (470 nm) Light->Initiator activates Monomer This compound Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain propagates Radical->Monomer attacks GrowingChain->GrowingChain cross-links CrosslinkedPolymer Cross-linked Polymer Network GrowingChain->CrosslinkedPolymer terminates as

Caption: Free-Radical Polymerization Pathway.

Biocompatibility Considerations

The biocompatibility of any new dental material is of paramount importance.[8][9] Unreacted monomers that may leach from the cured composite can have cytotoxic effects.[8] Therefore, in vitro cytotoxicity tests using cell cultures (e.g., human gingival fibroblasts) should be conducted on extracts from the this compound-containing composites. The degree of conversion of the monomer during polymerization should also be assessed, as a higher degree of conversion generally leads to lower levels of leachable monomers and improved biocompatibility.[2]

Conclusion

The incorporation of this compound into dental composites and adhesives presents an interesting avenue for research. Its bifunctional nature could potentially lead to materials with enhanced mechanical properties and stability. The protocols outlined in this document provide a framework for the systematic evaluation of such experimental materials. Further research is necessary to fully characterize the performance and biocompatibility of this compound-based dental restoratives.

References

Application Notes and Protocols for UV Curing Kinetics of Vinyl Methacrylate Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and experimental protocols for studying the UV curing kinetics of vinyl methacrylate (B99206) resin formulations. The information is intended to guide researchers in characterizing the photopolymerization process, a critical step in the development of materials for various applications, including medical devices and drug delivery systems.

Introduction to UV Curing Kinetics

UV curing is a rapid, solvent-free process that uses ultraviolet (UV) light to initiate a photochemical reaction, transforming a liquid resin into a solid polymer network.[1] The kinetics of this process—the rate and extent of the reaction—are crucial for controlling the final properties of the cured material, such as hardness, adhesion, and chemical resistance.[2] For vinyl methacrylate resins, the curing process proceeds via free-radical polymerization.[1] Understanding and controlling the curing kinetics are essential for optimizing material performance and ensuring process repeatability.

Key Parameters Influencing Curing Kinetics

Several factors can significantly influence the rate and efficiency of the UV curing process for this compound resins:

  • Photoinitiator Type and Concentration: The choice of photoinitiator is critical as it must efficiently absorb the UV light and generate free radicals to initiate polymerization.[3] Common photoinitiators for acrylate (B77674) and methacrylate systems include 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) and bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO).[4][5] The concentration of the photoinitiator affects the rate of initiation; however, excessively high concentrations can lead to incomplete curing due to light absorption by the initiator itself.[6]

  • UV Light Intensity and Dose: The intensity of the UV light source directly impacts the rate of free radical generation and, consequently, the polymerization rate.[7] Higher intensity generally leads to a faster cure. The total UV dose (intensity x time) determines the overall extent of the reaction and the final degree of conversion.[8]

  • Resin Formulation: The specific monomers and oligomers in the resin formulation, such as Bisphenol A ethoxylate dimethacrylate (Bis-EMA) and pentaerythritol (B129877) triacrylate (PETIA), influence the viscosity, reactivity, and crosslink density of the final polymer network.[5]

  • Oxygen Inhibition: Oxygen present in the curing environment can scavenge free radicals, leading to an inhibition period at the start of the reaction and potentially incomplete curing, especially at the surface.[9] This can be overcome by using higher UV intensity, amine synergists, or by curing in an inert atmosphere.[7][9]

Experimental Protocols for Kinetic Analysis

Several analytical techniques can be employed to monitor the UV curing kinetics in real-time. The choice of method depends on the specific information required and the available instrumentation.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for directly monitoring the conversion of functional groups during polymerization.[10]

Protocol:

  • Sample Preparation: Prepare a thin film of the this compound resin formulation on a suitable substrate (e.g., a silicon wafer or a BaF₂ salt plate). The film thickness should be controlled, typically around 25 µm, to ensure uniform UV exposure and prevent signal saturation.[7]

  • Instrument Setup: Place the sample in the FTIR spectrometer equipped with a UV light source. The UV source should be positioned to irradiate the sample directly in the infrared beam path.

  • Data Acquisition: Record a baseline IR spectrum of the uncured sample.

  • Initiate Curing: Start the UV irradiation and simultaneously begin collecting IR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the absorbance of the methacrylate C=C double bond peak, typically found around 1635 cm⁻¹. The degree of conversion (DC) can be calculated using the following formula:

    DC (%) = [1 - (Aₜ / A₀)] * 100

    where Aₜ is the absorbance of the C=C peak at time t, and A₀ is the initial absorbance of the C=C peak.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[8]

Protocol:

  • Sample Preparation: Place a small, precisely weighed amount of the liquid resin (typically 5-10 mg) into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The DSC should be equipped with a UV light source that can irradiate the sample pan.

  • Equilibration: Equilibrate the DSC cell at the desired isothermal temperature.

  • Initiate Curing: Turn on the UV lamp to irradiate the sample and begin recording the heat flow as a function of time.

  • Data Analysis: The resulting exotherm is integrated to determine the total heat of polymerization (ΔH). The rate of polymerization is proportional to the heat flow (dq/dt). The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of reaction for the specific monomer.

In Situ Rheology

This technique monitors the change in the viscoelastic properties (storage modulus G' and loss modulus G'') of the resin as it transitions from a liquid to a solid during curing.[10]

Protocol:

  • Instrument Setup: Use a rheometer equipped with a UV curing accessory, typically a quartz plate that allows UV light to pass through and irradiate the sample.

  • Sample Loading: Place a small amount of the liquid resin between the rheometer plates (e.g., parallel plate geometry).

  • Measurement Parameters: Set the rheometer to perform small-amplitude oscillatory shear measurements at a constant frequency and strain.

  • Initiate Curing: Start the UV irradiation and simultaneously begin recording G' and G''.

  • Data Analysis: The gel point, which is the transition from a liquid to a solid-like material, can be identified as the crossover point where G' = G''. The evolution of the storage modulus (G') provides information about the development of the crosslinked network.

Quantitative Data Summary

The following tables summarize key kinetic parameters for different this compound resin formulations and curing conditions, as extracted from the literature.

Table 1: Influence of Photoinitiator Concentration on Curing Kinetics

Resin FormulationPhotoinitiatorConcentration (wt%)UV Intensity (mW/cm²)Peak Polymerization Rate Time (s)Degree of Conversion (%) at 3mm depth (after 1s)
Bis-EMA:PETIA (80:20)BAPO0.13802.5>45
Methacrylate ResinIrgacure 6510.38Slower rateLower final conversion
Methacrylate ResinIrgacure 6513.08Faster rateHigher final conversion

Data extracted from references[5][7].

Table 2: Influence of UV Light Intensity on Curing Kinetics

Resin FormulationPhotoinitiatorConcentration (wt%)UV Intensity (mW/cm²)Polymerization RateFinal Monomer Conversion
Methacrylate ResinIrgacure 6513.02Increases with intensitySlightly increases with intensity
Methacrylate ResinIrgacure 6513.08Increases with intensitySlightly increases with intensity
Methacrylate ResinIrgacure 6513.017Increases with intensitySlightly increases with intensity
Methacrylate ResinIrgacure 6513.059Increases with intensitySlightly increases with intensity

Data extracted from reference[7].

Visualizing the Curing Process and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the UV curing of this compound resins.

Free-Radical Polymerization Pathway

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Free_Radicals Free_Radicals Photoinitiator->Free_Radicals UV Light Monomer Monomer Free_Radicals->Monomer Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->Growing_Polymer_Chain Chain Growth Crosslinked_Polymer Crosslinked_Polymer Growing_Polymer_Chain->Crosslinked_Polymer Combination or Disproportionation ExperimentalWorkflow Resin_Formulation Prepare this compound Resin Formulation Sample_Preparation Prepare Thin Film Sample Resin_Formulation->Sample_Preparation Analytical_Instrument Place Sample in Analytical Instrument (FTIR, DSC, Rheometer) Sample_Preparation->Analytical_Instrument UV_Irradiation Initiate UV Curing Analytical_Instrument->UV_Irradiation Data_Acquisition Real-Time Data Acquisition UV_Irradiation->Data_Acquisition Data_Analysis Analyze Kinetic Data (Conversion, Rate, Modulus) Data_Acquisition->Data_Analysis Results Characterize Curing Kinetics Data_Analysis->Results

References

Application Notes and Protocols for the Copolymerization of Vinyl Methacrylate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of vinyl methacrylate (B99206) (VMA) with methyl methacrylate (MMA). This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the synthesis and characterization of VMA-MMA copolymers for potential applications in drug development and materials science.

Introduction

The copolymerization of vinyl methacrylate (VMA) and methyl methacrylate (MMA) presents a unique system for creating functional polymers. VMA is a bifunctional monomer containing both a highly reactive methacrylate group and a less reactive vinyl ester group. This significant difference in reactivity allows for the synthesis of copolymers with unique architectures, such as graft copolymers or polymers with pendant vinyl groups that can be used for subsequent crosslinking or functionalization. MMA is a widely used monomer that imparts desirable physical properties to polymers, including optical clarity and mechanical strength.[1]

Copolymers of methacrylates are extensively utilized in drug delivery systems, for example, in the formulation of transdermal patches, medicated plasters, and pH-responsive nanoparticles.[2] The incorporation of VMA into MMA copolymers can introduce reactive sites for drug conjugation, hydrogel formation, or for modifying the physicochemical properties of the final material to control drug release kinetics.

Experimental Protocols

Materials
  • Monomers:

    • This compound (VMA), CAS 4245-37-8, stabilized with MEHQ (150-300 ppm)[3]

    • Methyl Methacrylate (MMA), stabilized with hydroquinone, purified by passing through a column of basic alumina (B75360) before use[4]

  • Initiator:

  • Solvent:

    • 1,4-Dioxane or Toluene, anhydrous

  • Precipitation Solvent:

    • Methanol or Hexanes

Protocol for Free-Radical Copolymerization

This protocol describes a typical solution polymerization of VMA and MMA. The monomer feed ratio can be varied to obtain copolymers with different compositions.

  • Monomer and Initiator Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of VMA and MMA in 1,4-dioxane. A typical total monomer concentration is 1-2 M.

    • Add AIBN as the initiator. The initiator concentration is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Degassing:

    • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immerse the flask in a preheated oil bath at 60-70°C to initiate the polymerization.

    • Allow the reaction to proceed for a specified time (e.g., 4-24 hours). To obtain low conversion samples for reactivity ratio determination, the reaction time should be kept short (e.g., 1-2 hours) to ensure monomer concentrations do not change significantly.

  • Termination and Precipitation:

    • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or hexanes) while stirring.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to remove unreacted monomers and initiator.

    • Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

Due to the significant difference in reactivity between the methacrylate and vinyl groups, the composition of the copolymer is highly dependent on the monomer feed ratio and the conversion. The following table provides a representative summary of expected outcomes.

Monomer Feed Ratio (VMA:MMA)Copolymer Composition (VMA:MMA)¹Mn ( g/mol )²PDI³Tg (°C)⁴
10:905:9545,0001.8100
30:7018:8252,0001.995
50:5035:6560,0002.188
70:3058:4268,0002.380
90:1085:1575,0002.572

¹Determined by ¹H NMR spectroscopy. ²Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). ³Polydispersity Index (Mw/Mn), determined by GPC. ⁴Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).

Characterization of VMA-MMA Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the copolymer composition. The composition can be calculated by comparing the integration of the vinyl protons of the VMA units with the methoxy (B1213986) protons of the MMA units.[5]

Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymers. Polystyrene standards are typically used for calibration.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the copolymers. The Tg provides information about the thermal properties and chain mobility of the polymer. A single Tg for a random copolymer suggests a homogeneous mixture of the monomer units.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers VMA and MMA Monomers Mixing Mix Monomers, Initiator, and Solvent Monomers->Mixing Initiator AIBN Initiator Initiator->Mixing Solvent 1,4-Dioxane Solvent->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Heat at 60-70°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Product Poly(VMA-co-MMA) Drying->Product NMR ¹H NMR (Composition) GPC GPC (Mn, PDI) DSC DSC (Tg) Product->NMR Product->GPC Product->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(VMA-co-MMA).

Caption: Copolymerization reaction of VMA and MMA.

Discussion and Applications in Drug Development

The copolymerization of VMA and MMA is expected to proceed primarily through the more reactive methacrylate groups of both monomers, with the vinyl group of VMA being significantly less reactive.[7] This can lead to a copolymer with pendant vinyl groups along the polymer backbone. The density of these pendant groups can be controlled by the VMA content in the monomer feed.

These pendant vinyl groups are valuable for post-polymerization modifications. For instance, they can be used for:

  • Crosslinking: The vinyl groups can be crosslinked through various chemistries (e.g., thiol-ene reactions, further radical polymerization) to form hydrogels. These hydrogels can be designed to have specific swelling properties for controlled drug release.

  • Drug Conjugation: Drugs or targeting ligands can be attached to the polymer backbone via the vinyl groups, creating polymer-drug conjugates with potentially improved pharmacokinetics.

  • Surface Modification: The vinyl groups can be used to graft other polymers or molecules to surfaces, altering their properties for specific biomedical applications, such as creating biocompatible coatings for medical devices.

The ratio of VMA to MMA will also influence the copolymer's hydrophilicity, glass transition temperature, and mechanical properties, all of which are critical parameters in the design of drug delivery systems. For instance, increasing the MMA content will likely lead to a more rigid and hydrophobic material, while the incorporation of VMA can introduce flexibility and reactive handles.

Conclusion

The copolymerization of this compound and methyl methacrylate offers a versatile platform for the development of functional polymers for drug delivery applications. The significant difference in the reactivity of the methacrylate and vinyl functionalities of VMA allows for the synthesis of copolymers with pendant reactive groups. By carefully controlling the monomer feed ratio and polymerization conditions, researchers can tailor the chemical and physical properties of the resulting copolymers to meet the specific needs of their drug delivery systems. The protocols and characterization methods outlined in these application notes provide a solid foundation for exploring this promising copolymer system.

References

Application Notes and Protocols for Post-Polymerization Modification of Pendant Vinyl Groups in Poly(N-vinyl-2-pyrrolidone-co-maleic anhydride) (PVMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-vinyl-2-pyrrolidone-co-maleic anhydride) (PVMA), a versatile copolymer, offers a reactive platform for post-polymerization modification, enabling the development of advanced drug delivery systems. The maleic anhydride (B1165640) units provide sites for conjugation, while the vinylpyrrolidone component imparts hydrophilicity and biocompatibility. This document provides detailed application notes and protocols for the post-polymerization modification of PVMA, with a focus on creating thiol-reactive pendant groups for the subsequent conjugation of therapeutic molecules. The primary strategies discussed are thiol-ene and thiol-maleimide "click" chemistry reactions, which are known for their high efficiency and specificity under mild conditions.[1][2]

Application Notes

The modification of PVMA to introduce pendant vinyl groups allows for the covalent attachment of thiol-containing molecules such as cysteine, peptides, and drugs. This approach is particularly valuable for:

  • Targeted Drug Delivery: Conjugating targeting ligands (e.g., peptides) to the polymer can enhance the specific delivery of a therapeutic payload to diseased tissues.

  • Controlled Release: The design of the polymer-drug conjugate can influence the release kinetics of the drug, allowing for sustained or triggered release.[3]

  • Enhanced Mucoadhesion: Thiolated polymers have been shown to exhibit improved mucoadhesive properties, which is beneficial for drug delivery to mucosal surfaces.[4][5][6]

  • Bioconjugation: Creating a platform for the attachment of various biomolecules to tailor the properties of the final formulation for specific biological applications.

The general workflow for this process involves the initial modification of the maleic anhydride groups of PVMA to introduce vinyl functionalities, followed by the "click" reaction with a thiol-containing molecule of interest.

Diagram of the logical workflow:

workflow General Workflow for PVMA Modification and Bioconjugation cluster_synthesis Polymer Synthesis & Modification cluster_conjugation Bioconjugation cluster_application Downstream Applications PVMA PVMA Polymer Mod_PVMA Vinyl-Functionalized PVMA PVMA->Mod_PVMA Ring-opening with a vinyl-containing amine Conjugate PVMA-Thiol Conjugate Mod_PVMA->Conjugate Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine, Peptide, Drug) Thiol_Molecule->Conjugate Thiol-Ene or Thiol-Maleimide Click Chemistry Drug_Loading Drug Loading Conjugate->Drug_Loading Formulation Nanoparticle/Hydrogel Formulation Drug_Loading->Formulation Release_Studies In Vitro/In Vivo Release Studies Formulation->Release_Studies

Caption: General workflow for PVMA modification and bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of Cysteine-Grafted PVMA (PVMA-Cys)

This protocol describes the modification of PVMA with allylamine (B125299) to introduce pendant vinyl groups, followed by the conjugation of L-cysteine via a thiol-ene reaction.

Materials:

  • Poly(N-vinyl-2-pyrrolidone-co-maleic anhydride) (PVMA)

  • Allylamine

  • L-cysteine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Synthesis of Vinyl-Functionalized PVMA (PVMA-AAm): a. Dissolve PVMA (1 g) in 20 mL of DMF in a round-bottom flask. b. Add allylamine (1.5 molar equivalents relative to maleic anhydride units) to the solution. c. Stir the reaction mixture at room temperature for 24 hours. d. Purify the resulting vinyl-functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes. e. Lyophilize the purified polymer to obtain a white powder.

  • Conjugation of L-Cysteine to PVMA-AAm (PVMA-Cys): a. Dissolve the vinyl-functionalized PVMA (500 mg) in 10 mL of a 1:1 mixture of DMF and deionized water. b. In a separate vial, dissolve L-cysteine (2 molar equivalents relative to the vinyl groups) in 5 mL of deionized water. c. Add the L-cysteine solution to the polymer solution. d. Add the photoinitiator DMPA (1 mol% relative to the vinyl groups). e. Irradiate the mixture with UV light (365 nm) for 1 hour while stirring. f. Purify the PVMA-Cys conjugate by dialysis against deionized water for 48 hours. g. Lyophilize the purified product.

Characterization:

  • FTIR Spectroscopy: Confirm the modification by observing the appearance of characteristic peaks for the amide bond (around 1650 cm⁻¹) and the disappearance of the anhydride peaks (around 1780 and 1850 cm⁻¹). The presence of thiol groups can be identified by a weak band around 2550 cm⁻¹.[7][8]

  • ¹H NMR Spectroscopy: Confirm the incorporation of the allyl group by the appearance of vinyl proton signals (around 5-6 ppm) and the cysteine moiety by characteristic proton signals.[8]

Diagram of the reaction scheme:

reaction_scheme Synthesis of Cysteine-Grafted PVMA cluster_step1 Step 1: Vinyl Functionalization cluster_step2 Step 2: Cysteine Conjugation (Thiol-Ene) PVMA PVMA Allylamine + Allylamine PVMA_AAm Vinyl-Functionalized PVMA Allylamine->PVMA_AAm DMF, RT, 24h Cysteine + L-Cysteine PVMA_Cys PVMA-Cysteine Conjugate Cysteine->PVMA_Cys DMPA, UV (365 nm), 1h PVMA_AAm_ref Vinyl-Functionalized PVMA PVMA_AAm_ref->Cysteine

Caption: Synthesis of Cysteine-Grafted PVMA.

Protocol 2: Drug Loading into PVMA-Cys Nanoparticles

This protocol describes the loading of a model drug, Doxorubicin (Dox), into nanoparticles formed from the PVMA-Cys conjugate.

Materials:

  • PVMA-Cys conjugate

  • Doxorubicin hydrochloride (Dox·HCl)

  • Triethylamine (TEA)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Nanoparticle Formation and Drug Loading: a. Dissolve PVMA-Cys (100 mg) in 10 mL of deionized water. b. In a separate vial, dissolve Dox·HCl (10 mg) in 2 mL of deionized water and add TEA (1.5 molar equivalents to Dox·HCl) to deprotonate the amine group of doxorubicin. c. Add the Dox solution dropwise to the polymer solution while stirring. d. Continue stirring at room temperature for 24 hours in the dark to allow for nanoparticle self-assembly and drug encapsulation. e. Remove unloaded drug by dialysis against deionized water for 24 hours.

Quantification of Drug Loading:

  • Lyophilize the drug-loaded nanoparticle suspension.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMF).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for the drug (e.g., ~480 nm for Doxorubicin).

  • Calculate the drug concentration using a standard calibration curve.

  • Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release of the loaded drug from the PVMA-Cys nanoparticles.

Materials:

  • Drug-loaded PVMA-Cys nanoparticles

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 1 mL of PBS (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer.

  • Incubate at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh pre-warmed buffer.

  • Analyze the amount of drug in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables provide representative quantitative data from studies on modified polymers, which can be used as a reference for expected outcomes when working with modified PVMA systems.

Table 1: Thiolation Efficiency of Different Polymers

PolymerThiolating AgentThiol Content (µmol/g)Reference
PolycarbophilL-cysteine12.3[5]
CarboxymethylcelluloseL-cysteine22.3[5]
Sodium AlginateL-cysteine247.8 - 324.5[6]

Table 2: Representative Drug Loading and Release Data from Polymer-Based Nanocarriers

Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release (%)Release ConditionsReference
Gantrez AN NanoparticlesLigand4.6 (as µg/mg)86N/AN/A[9]
Peptide HydrogelDoxorubicin44N/A16-28 (at 72h)PBS, 37°C[2]
Poly Cysteine Methacrylate NanoparticlesDoxorubicinN/AN/A83.1 (pH 6.5, 72h)PBS, 37°C[4]
Poly Cysteine Methacrylate NanoparticlesDoxorubicinN/AN/A68.2 (pH 7.4, 72h)PBS, 37°C[4]

N/A: Not available in the cited source.

Signaling Pathways and Logical Relationships

Diagram of Thiol-Maleimide Conjugation:

thiol_maleimide Thiol-Maleimide Conjugation Chemistry Polymer_Maleimide Polymer with Pendant Maleimide Group Thioether_Conjugate Stable Thioether Bond (Polymer-S-R) Polymer_Maleimide->Thioether_Conjugate Thiol_Molecule Thiol-Containing Molecule (R-SH) Thiol_Molecule->Thioether_Conjugate Michael Addition (pH 6.5-7.5)

Caption: Thiol-Maleimide Conjugation Chemistry.

This diagram illustrates the highly specific Michael addition reaction between a maleimide-functionalized polymer and a thiol-containing molecule, which occurs optimally in a pH range of 6.5-7.5.[10] This reaction is a cornerstone of bioconjugation due to its high efficiency and stability of the resulting thioether bond.[10]

Conclusion

The post-polymerization modification of PVMA offers a robust and versatile platform for the development of sophisticated drug delivery systems. By leveraging thiol-ene and thiol-maleimide click chemistry, researchers can efficiently conjugate a wide array of therapeutic and targeting moieties to the polymer backbone. The protocols and data presented here provide a foundational guide for scientists and drug development professionals to design and characterize novel PVMA-based nanocarriers with tailored properties for various biomedical applications. Further optimization of reaction conditions and polymer characteristics will continue to advance the potential of these systems in the field of targeted and controlled drug delivery.

References

Application Notes and Protocols: Vinyl Methacrylate as a Crosslinking Agent in Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl methacrylate (B99206) (VMA) is a versatile crosslinking agent employed in the synthesis of polymer networks, particularly in the formation of hydrogels for biomedical applications. Its vinyl and methacrylate groups enable the formation of robust, three-dimensional polymer structures through copolymerization with various monomers. The incorporation of VMA as a crosslinker significantly influences the mechanical properties, swelling behavior, and thermal stability of the resulting polymer network. These characteristics are critical for applications in drug delivery, tissue engineering, and dental materials.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols for the use of vinyl methacrylate and similar methacrylate-based crosslinkers in the development of polymer networks.

Applications of this compound Crosslinked Polymers

Polymer networks crosslinked with this compound and analogous compounds have a wide array of applications, primarily driven by their tunable physical and chemical properties.

  • Drug Delivery: Hydrogels synthesized with VMA can encapsulate therapeutic agents and control their release. The crosslinking density directly affects the mesh size of the polymer network, which in turn governs the diffusion and release rate of the entrapped drug.[8][9] pH-responsive hydrogels can be formulated to release drugs at specific physiological pH values, enhancing targeted delivery.[1]

  • Tissue Engineering: The mechanical properties of VMA-crosslinked scaffolds can be tailored to mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and tissue regeneration.[4][10][11] The porosity and water content of these hydrogels are crucial for nutrient transport and cell viability.

  • Dental Resins and Composites: Methacrylate-based crosslinkers are fundamental components in dental restorative materials, contributing to their mechanical strength, durability, and stability in the oral environment.[6][7]

  • Biomedical Devices: These crosslinked polymers are also explored for use in contact lenses and other biomedical devices due to their biocompatibility and tunable properties.[1][5]

Data Presentation: Influence of Crosslinker Concentration

The concentration of the crosslinking agent is a critical parameter that dictates the final properties of the polymer network. The following tables summarize the quantitative effects of methacrylate-based crosslinker concentration on the swelling, mechanical, and thermal properties of hydrogels.

Table 1: Effect of Crosslinker Concentration on Swelling Properties of Hydrogels

Crosslinker Concentration (wt%)Equilibrium Water Content (EWC) (%)Swelling RatioVolume Fraction of Polymer (φ2)Reference
0.087.78-0.122[5]
0.583.93-0.161[5]
1.081.32-0.187[5]
1.579.21-0.208[5]
2.076.92-0.231[5]
5.0-Decreases with increasing concentration-[12]
10.0-Decreases with increasing concentration-[12]
20.0-Decreases with increasing concentration-[12]
30.0-Decreases with increasing concentration[13]

Note: The specific values can vary depending on the polymer system, temperature, and pH.

Table 2: Effect of Crosslinker Concentration on Mechanical Properties of Poly(methyl methacrylate) (PMMA) Based Resins

Crosslinker (Type)Concentration (%)Elastic Modulus (MPa)Flexural Strength (MPa)Surface Hardness (VHN)Reference
EGDMA53139.13 ± 276.011100.22 ± 11.53116.50 ± 0.982[6]
EGDMA103280.93 ± 232.090110.51 ± 10.43516.92 ± 0.864[6]
EGDMA153378.06 ± 195.915115.33 ± 9.87317.23 ± 1.021[6]
EGDMA203012.45 ± 210.54388.51 ± 7.25216.12 ± 0.998[6]
TEGDMA52987.65 ± 254.321105.76 ± 12.34516.89 ± 1.123[6]
TEGDMA103154.78 ± 287.987112.98 ± 11.98717.54 ± 0.987[6]
TEGDMA153210.43 ± 301.456118.76 ± 10.54317.87 ± 1.012[6]
TEGDMA202876.98 ± 243.65495.43 ± 8.76516.98 ± 1.234[6]

EGDMA: Ethylene glycol dimethacrylate, TEGDMA: Triethylene glycol dimethacrylate

Table 3: Effect of Crosslinker Concentration on Thermal Properties of Crosslinked Polymers

Polymer SystemCrosslinker Concentration (%)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)Reference
PMMA/TEGDMA1125-[14]
PMMA/TEGDMA2128-[14]
PMMA/TEGDMA5135-[14]
PMMA/TEGDMA10142-[14]
PMMA/TEGDMA20155-[14]
TMSPM/NVP/EGDMA0.0-~230[5]
TMSPM/NVP/EGDMA2.0Increases with concentration~330[5][15]

PMMA: Poly(methyl methacrylate), TEGDMA: Triethylene glycol dimethacrylate, TMSPM: 3-(trimethoxysilyl) propyl methacrylate, NVP: N-vinyl pyrrolidone, EGDMA: Ethylene glycol dimethacrylate

Experimental Protocols

The following section provides detailed protocols for key experiments involving the use of this compound as a crosslinking agent.

Protocol 1: Synthesis of a Poly(vinyl alcohol)-Vinyl Methacrylate (PVA-VMA) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a PVA-based hydrogel crosslinked with a methacrylate-containing agent.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Glycidyl (B131873) methacrylate (GMA) or similar this compound monomer

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Distilled water

Procedure:

  • PVA Solution Preparation: Dissolve a specific amount of PVA in distilled water or PBS at an elevated temperature (e.g., 90°C) with constant stirring until a clear solution is obtained.

  • Methacrylation of PVA: Cool the PVA solution to a specific reaction temperature (e.g., 60°C). Add the desired amount of glycidyl methacrylate to the PVA solution dropwise while stirring. Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Purification: Transfer the resulting PVA-methacrylate (PVA-MA) solution into a dialysis membrane and dialyze against distilled water for several days to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified PVA-MA solution to obtain a solid product.

  • Hydrogel Formation: Dissolve the lyophilized PVA-MA and a photoinitiator (e.g., 0.5 wt%) in PBS. Pour the solution into a mold of the desired shape.

  • Photocrosslinking: Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to induce crosslinking and hydrogel formation. The exposure time will depend on the photoinitiator concentration and light intensity.[3]

Protocol 2: Swelling Studies of Crosslinked Hydrogels

This protocol outlines the procedure for determining the swelling behavior of the synthesized hydrogels.

Materials:

  • Synthesized hydrogel samples

  • Distilled water or buffer solution (e.g., PBS at pH 7.4)

  • Analytical balance

  • Oven

Procedure:

  • Initial Dry Weight: Dry the hydrogel samples to a constant weight in an oven at a specific temperature (e.g., 60°C) and record the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel samples in distilled water or a buffer solution at a constant temperature (e.g., 37°C).

  • Weight Measurement: At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free tissue to remove excess water, and record the swollen weight (Ws).

  • Equilibrium Swelling: Continue the measurements until the swollen weight becomes constant, indicating that the hydrogel has reached its equilibrium swelling state.

  • Calculations:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    • Equilibrium Water Content (EWC) (%) = [(Ws_eq - Wd) / Ws_eq] x 100, where Ws_eq is the weight at equilibrium.[10]

Protocol 3: Mechanical Testing of Hydrogel Scaffolds (Tensile Test)

This protocol describes the methodology for evaluating the tensile properties of the hydrogel scaffolds.

Materials and Equipment:

  • Synthesized hydrogel samples (e.g., dumbbell-shaped)

  • Universal testing machine with a suitable load cell (e.g., 10 N)

  • Calipers

Procedure:

  • Sample Preparation: Prepare hydrogel samples in a standard geometry for tensile testing, such as dumbbell-shaped specimens, according to ASTM standards (e.g., ASTM D638).[16]

  • Equilibration: Equilibrate the hydrogel samples in a relevant buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C) before testing.

  • Measurement of Dimensions: Measure the initial dimensions (width and thickness) of the gauge section of the sample using calipers.

  • Tensile Test:

    • Mount the sample in the grips of the universal testing machine.

    • Apply a tensile load at a constant strain rate (e.g., 1 mm/min) until the sample fractures.[17]

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile stress (σ) by dividing the applied load by the initial cross-sectional area of the sample.

    • Calculate the strain (ε) by dividing the change in length by the initial gauge length.

    • Plot the stress-strain curve.

    • Determine the Young's modulus (elastic modulus) from the initial linear portion of the stress-strain curve.

    • Determine the ultimate tensile strength (the maximum stress the sample can withstand) and the elongation at break.

Protocol 4: Thermogravimetric Analysis (TGA) of Crosslinked Polymers

This protocol details the procedure for assessing the thermal stability of the crosslinked polymer networks.

Materials and Equipment:

  • Dried polymer sample

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Ensure the polymer sample is completely dry to avoid mass loss due to solvent evaporation.

  • TGA Instrument Setup:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.[18]

    • Place the pan in the TGA furnace.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[18]

    • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[18][19]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[20]

Protocol 5: Drug Loading and In Vitro Release Study

This protocol describes how to load a model drug into the hydrogel and study its release profile.

Materials:

  • Synthesized hydrogel

  • Model drug solution

  • Buffer solution (e.g., PBS at pH 7.4)

  • UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

  • Drug Loading:

    • Immerse a pre-weighed dried hydrogel sample in a solution of the model drug with a known concentration.

    • Allow the hydrogel to swell and absorb the drug solution for a specific period (e.g., 24-48 hours) until equilibrium is reached.

    • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel into a known volume of fresh buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C) with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug release versus time to obtain the release profile.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the use of this compound as a crosslinking agent.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Preparation Monomer Monomer Solution (e.g., PVA) Mix Mixing Monomer->Mix VMA This compound (Crosslinker) VMA->Mix Initiator Initiator (e.g., Photoinitiator) Initiator->Mix Polymerization Polymerization (e.g., UV Curing) Mix->Polymerization Hydrogel Crosslinked Hydrogel Polymerization->Hydrogel Washing Washing/ Dialysis Hydrogel->Washing Drying Drying/ Lyophilization Washing->Drying Sample Test Specimen Drying->Sample

Caption: Workflow for the synthesis and preparation of a this compound crosslinked hydrogel.

Characterization_Workflow cluster_physical Physical Characterization cluster_application Application-Specific Characterization Hydrogel Hydrogel Sample Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Thermal Thermal Analysis (TGA) Hydrogel->Thermal DrugLoading Drug Loading Hydrogel->DrugLoading CellCulture Cell Culture/ Biocompatibility Hydrogel->CellCulture DrugRelease Drug Release Studies DrugLoading->DrugRelease

Caption: Workflow for the characterization of this compound crosslinked hydrogels.

Crosslinking_Effect_Relationship cluster_properties Polymer Network Properties VMA_Conc This compound Concentration Crosslink_Density Crosslink Density VMA_Conc->Crosslink_Density Increases Swelling Swelling Ratio Crosslink_Density->Swelling Decreases Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases Thermal_Stability Thermal Stability Crosslink_Density->Thermal_Stability Increases Mesh_Size Network Mesh Size Crosslink_Density->Mesh_Size Decreases Drug_Release Drug Release Rate Mesh_Size->Drug_Release Decreases

Caption: Logical relationships between this compound concentration and polymer network properties.

References

Synthesis of Functional Polymers from Vinyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional polymers derived from vinyl methacrylate (B99206) (VMA). These polymers, owing to their versatile properties, are of significant interest in various biomedical applications, including drug delivery, tissue engineering, and diagnostics. The following sections detail the synthesis, functionalization, characterization, and application of VMA-based polymers, with a focus on their use in advanced drug delivery systems.

Introduction to Functional Polymers from Vinyl Methacrylate

This compound is a bifunctional monomer containing both a vinyl group and a methacrylate group. This unique structure allows for selective polymerization, typically through the more reactive methacrylate group, leaving the vinyl group available for post-polymerization modification. This feature enables the synthesis of polymers with pendant reactive sites that can be subsequently functionalized with a wide array of molecules, including drugs, targeting ligands, and imaging agents. The resulting functional polymers can be designed to exhibit stimuli-responsive behavior (e.g., to pH or temperature), enhancing their utility in controlled drug release applications.

Data Presentation: Polymerization and Drug Release Kinetics

The following tables summarize key quantitative data related to the polymerization of methacrylate monomers and the drug release characteristics of the resulting polymers. While specific data for this compound is limited in the literature, the data for structurally similar monomers like methyl methacrylate (MMA) provides valuable insights into the expected behavior of VMA-based systems.

Table 1: Kinetic Data for Free Radical Polymerization of Methacrylate Monomers

MonomerInitiatorTemperature (°C)Monomer Conversion (%)Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹)Reference
Methyl Methacrylate (MMA)Benzoyl Peroxide (BPO)70>90Variable with conversion[1]
Methyl Methacrylate (MMA)AIBN60~65 (at max rate)~10⁻⁵ (at glass point)[2]
Hexyl MethacrylateBenzoyl Peroxide (BPO)70Not specifiedNot specified[1]
Vinyl Acetate (VA)Not specifiedNot specifiedLower than MMALower than MMA[1]

Table 2: Drug Release from Methacrylate-Based Hydrogels

Polymer SystemDrugRelease ConditionsCumulative Release (%)Time (days)Release Kinetics ModelReference
Poly(2-hydroxyethyl methacrylate) (pHEMA) with PLGA microparticlesLetrozoleSimulated Uterine Fluid, 37°C~3412Higuchi[3]
Chitosan/Guar Gum/Polyvinyl Alcohol HydrogelParacetamolNot specified~880.5Not specified[4]
Poly(vinyl acetate-co-2-hydroxyethyl methacrylate)AcyclovirWater5.04 - 36 (wt%)7Two-step release[5]
Poly(vinyl alcohol-co-methyl methacrylate) nanoparticlesMethotrexatepH 7.447.244Sustained release[6]
Poly(vinyl alcohol-co-methyl methacrylate) nanoparticlesMethotrexatepH 5.865.394Sustained release[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, functionalization, and characterization of polymers based on this compound.

Protocol for Free Radical Polymerization of this compound

This protocol describes a typical bulk polymerization of VMA using a free radical initiator.

Materials:

  • This compound (VMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Nitrogen gas

  • Schlenk flask or reaction vessel with a condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Purification: Remove the inhibitor from VMA by passing it through a column of basic alumina (B75360) or by washing with an aqueous NaOH solution followed by drying over anhydrous magnesium sulfate.

  • Reaction Setup: Place the desired amount of purified VMA into a Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Alternatively, purge the system with dry nitrogen for at least 30 minutes.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN or BPO). Stir the reaction mixture for the specified duration (e.g., 4-24 hours).

  • Isolation of Polymer: After the reaction, cool the flask to room temperature. The resulting viscous polymer solution can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol for Post-Polymerization Functionalization with a Thiol-Containing Molecule

This protocol outlines the functionalization of the pendant vinyl groups of poly(this compound) with a thiol-containing molecule via a thiol-ene click reaction.

Materials:

  • Poly(this compound) (PVMA)

  • Thiol-containing molecule (e.g., 1-thioglycerol, cysteine)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., THF, DCM)

  • UV lamp (365 nm)

  • Nitrogen gas

Procedure:

  • Dissolution: Dissolve the synthesized PVMA in a suitable solvent in a quartz reaction vessel.

  • Addition of Reagents: Add the thiol-containing molecule in a slight molar excess relative to the vinyl groups on the polymer. Add the photoinitiator (typically 1-5 mol% relative to the thiol).

  • Degassing: Purge the solution with nitrogen for 20-30 minutes to remove oxygen, which can quench the radical reaction.

  • Photoreaction: While stirring, expose the reaction mixture to UV irradiation (e.g., 365 nm) for a specified period (e.g., 1-4 hours) at room temperature.

  • Purification: After the reaction, precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: Collect the polymer by filtration and dry under vacuum.

  • Characterization: Confirm the functionalization using techniques such as FTIR and ¹H NMR spectroscopy by observing the disappearance of vinyl proton signals and the appearance of new signals corresponding to the attached molecule.

Mandatory Visualizations

Experimental Workflow for Polymer-Based Drug Delivery System

The following diagram illustrates a typical workflow for the development of a polymer-based drug delivery system, from polymer synthesis to in vitro drug release studies.

G cluster_0 Polymer Synthesis & Functionalization cluster_1 Polymer Characterization cluster_2 Drug Formulation & Characterization cluster_3 In Vitro Evaluation A Monomer Purification (this compound) B Polymerization (e.g., Free Radical) A->B Initiator C Post-Polymerization Functionalization (e.g., Thiol-Ene Click) B->C Functional Molecule D Spectroscopy (NMR, FTIR) C->D E Chromatography (GPC/SEC) C->E F Thermal Analysis (DSC, TGA) C->F G Drug Loading (e.g., Encapsulation) C->G Drug Molecule H Particle Size & Morphology (DLS, SEM) G->H I Drug Loading Efficiency G->I J Drug Release Study G->J K Kinetic Modeling J->K

Caption: Workflow for developing a VMA-based drug delivery system.

Signaling Pathway: EGFR Signaling Cascade

Polymers functionalized with targeting ligands can deliver drugs to cells overexpressing specific receptors, such as the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Activates Grb2 Grb2 Dimer->Grb2 Recruits PI3K PI3K Dimer->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Promotes

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion

Polymers derived from this compound offer a versatile platform for the development of functional materials for biomedical applications. The ability to perform post-polymerization modification on the pendant vinyl groups allows for the precise introduction of a wide range of functionalities. This, in turn, enables the creation of "smart" polymers for targeted and controlled drug delivery, with the potential to improve therapeutic outcomes and reduce side effects. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of VMA-based polymers in their respective fields.

References

Application Notes and Protocols for the Emulsion Polymerization of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of vinyl methacrylate (B99206). This document is intended to guide researchers in the synthesis and characterization of poly(vinyl methacrylate) latexes, which have potential applications in drug delivery, coatings, and adhesives.

Introduction to Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization technique that is widely used to produce a variety of synthetic polymers.[1] In this process, a monomer or a mixture of monomers is emulsified in a continuous aqueous phase. The polymerization is initiated by a water-soluble initiator, and the polymer chains grow within the monomer-swollen surfactant micelles.[2] This method offers several advantages, including high molecular weights achieved at fast polymerization rates, excellent heat transfer, and low viscosity of the final latex.[3] The resulting product is a stable dispersion of polymer particles in water, often referred to as a latex.

The key components of a typical emulsion polymerization system include:

  • Monomer: The this compound monomer.

  • Dispersion Medium: Typically deionized water.

  • Surfactant (Emulsifier): To stabilize the monomer droplets and the resulting polymer particles. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used.[4]

  • Initiator: A water-soluble source of free radicals, such as potassium persulfate (KPS).[5]

Experimental Protocols

The following protocols are adapted from established methods for the emulsion polymerization of structurally similar monomers, such as methyl methacrylate (MMA), due to a lack of a standardized protocol specifically for this compound homopolymerization in the reviewed literature.

Materials
  • This compound (VMA) (inhibitor removed)

  • Deionized (DI) water

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Nitrogen gas (for purging)

  • Methanol (B129727) (for precipitation)

  • Hydroquinone (B1673460) (inhibitor for termination)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Temperature-controlled water bath

  • Nitrogen inlet

  • Dropping funnel

Protocol for Batch Emulsion Polymerization of this compound

This protocol is adapted from a typical batch emulsion polymerization of methyl methacrylate.[5]

  • Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Place the flask in a temperature-controlled water bath.

  • Initial Charge: To the flask, add 100 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).

  • Purging: Stir the mixture at 300 rpm and purge with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Temperature: Heat the reactor to 70°C.

  • Monomer Addition: Add 20 g of inhibitor-free this compound to the reactor. Continue stirring to form a stable emulsion.

  • Initiation: Dissolve 0.2 g of potassium persulfate (KPS) in 5 mL of deionized water and add it to the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction temperature at 70°C under a nitrogen atmosphere with continuous stirring for 4 hours.

  • Termination and Recovery: Cool the reactor to room temperature. To terminate the reaction and precipitate the polymer, add a solution of hydroquinone in methanol.[5]

  • Purification: Filter the precipitated polymer and wash it thoroughly with deionized water and methanol to remove any unreacted monomer, surfactant, and initiator.

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization Techniques
  • Monomer Conversion: Determined gravimetrically by measuring the weight of the dried polymer and comparing it to the initial weight of the monomer.[3]

  • Particle Size and Distribution: Analyzed using Dynamic Light Scattering (DLS).

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a suitable solvent like tetrahydrofuran (B95107) (THF) and polystyrene standards for calibration.[3][6]

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the emulsion polymerization of this compound, based on studies of similar monomers.

Table 1: Typical Reaction Parameters for Emulsion Polymerization

ParameterValueReference
Monomer Concentration10-30 wt%[5]
Surfactant Concentration0.5-2.0 wt% (based on monomer)[7]
Initiator Concentration0.1-0.5 wt% (based on monomer)[5]
Reaction Temperature60-80 °C[5]
Stirring Speed200-400 rpm[3]
Reaction Time2-6 hours[8]

Table 2: Expected Properties of Poly(this compound) Latex

PropertyTypical RangeCharacterization Method
Monomer Conversion> 90%Gravimetry
Particle Size (diameter)50-200 nmDynamic Light Scattering (DLS)
Molecular Weight (Mn)105 - 106 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the batch emulsion polymerization of this compound.

G A Reactor Setup: Three-necked flask, stirrer, condenser, N2 inlet B Initial Charge: Add DI water and SDS A->B C Purging: Stir and purge with N2 for 30 min B->C D Heating: Heat to 70°C C->D E Monomer Addition: Add this compound D->E F Initiation: Add KPS solution E->F G Polymerization: Maintain at 70°C for 4 hours F->G H Termination & Precipitation: Cool and add hydroquinone in methanol G->H I Purification: Filter and wash polymer H->I J Drying: Dry in vacuum oven I->J K Characterization: Conversion, Particle Size, Molecular Weight J->K

Caption: Workflow for batch emulsion polymerization of this compound.

Logical Relationship of Polymerization Stages

The following diagram outlines the theoretical stages of emulsion polymerization according to the Harkins' theory.[1]

G cluster_0 Stage I: Particle Nucleation cluster_1 Stage II: Particle Growth cluster_2 Stage III: Monomer Depletion A Initiator radicals form in aqueous phase B Radicals enter monomer-swollen micelles A->B C Polymerization begins, forming polymer particles B->C D Monomer diffuses from droplets to particles C->D E Polymerization continues in particles D->E F Particle number remains constant E->F G Monomer droplets disappear F->G H Polymerization rate decreases as monomer in particles is consumed G->H

Caption: The three stages of emulsion polymerization.

References

Troubleshooting & Optimization

preventing premature polymerization of vinyl methacrylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of vinyl methacrylate (B99206) (VMA) to prevent premature polymerization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of vinyl methacrylate.

Problem Possible Causes Recommended Actions
Increased viscosity, cloudiness, or presence of solid particles/gels in the VMA container. This indicates that premature polymerization has begun.- Do NOT use the material. A runaway polymerization can be a significant safety hazard. - Safely dispose of the material according to your institution's hazardous waste guidelines. - Review your storage conditions against the recommendations in this guide.
VMA appears discolored (e.g., yellowing). - Oxidation of the inhibitor or other impurities. - Onset of polymerization.- Test for the presence of polymer (see Experimental Protocols). - Measure the inhibitor concentration. - If no polymer is detected and the inhibitor concentration is within the specified range, the material may still be usable. However, it is advisable to first test it in a small-scale, non-critical experiment.
Low inhibitor concentration detected upon analysis. - Extended storage duration. - Storage at elevated temperatures, leading to accelerated inhibitor depletion.- If the monomer has not polymerized, you can consider adjusting the inhibitor level by adding a concentrated solution of MEHQ. This should be done with extreme caution and only by experienced personnel. - It is generally recommended to use a fresh batch of monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors[1]:

  • Elevated Temperatures: Higher temperatures significantly accelerate the rate of polymerization and the depletion of the inhibitor.

  • Exposure to Ultraviolet (UV) Light: UV light can provide the energy to initiate the formation of free radicals, leading to polymerization.[2]

  • Contamination: Contamination with incompatible materials such as peroxides, strong acids, strong bases, or metals like iron and copper can catalyze polymerization.[3]

  • Inhibitor Depletion: Over time, especially under suboptimal storage conditions, the inhibitor concentration can fall below the level required to prevent polymerization.

  • Absence of Oxygen: The commonly used inhibitor, monomethyl ether of hydroquinone (B1673460) (MEHQ), requires the presence of dissolved oxygen to effectively function as a radical scavenger. Storing VMA under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.[1]

Q2: What is the recommended inhibitor for this compound and its typical concentration?

A2: The most common inhibitor for this compound and other methacrylate esters is the monomethyl ether of hydroquinone (MEHQ) .[1] It is typically added by manufacturers at concentrations ranging from 150 to 300 parts per million (ppm) .[4] Always refer to the certificate of analysis provided by your supplier for the exact concentration in your batch.

Q3: Why is oxygen important for the storage of this compound inhibited with MEHQ?

A3: MEHQ and other phenolic inhibitors do not directly react with the growing polymer chains. Instead, they require dissolved oxygen to function effectively. The inhibitor intercepts and stabilizes the free radicals that initiate polymerization, and this process is dependent on the presence of oxygen.[1] Storing VMA under an inert atmosphere will negate the effect of the MEHQ inhibitor and can lead to rapid and hazardous polymerization. The vapor space above the monomer should contain at least 5% oxygen.[5]

Q4: What are the ideal storage conditions for this compound?

A4: To maximize the shelf life and prevent premature polymerization, this compound should be stored under the following conditions:

Parameter Recommendation Reference
Temperature 2-8°C[4][6]
Light Store in a dark or opaque container, away from direct sunlight.[2]
Atmosphere Store under air, not under an inert atmosphere. Ensure the container is not completely full to allow for a sufficient headspace of air (oxygen).[1]
Container Keep the container tightly closed in a dry and well-ventilated place.[3][7][8]
Compatibility Store away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[3][7][8]

Q5: What is the expected shelf life of this compound?

A5: When stored under the recommended conditions, this compound generally has a shelf life of up to one year.[9] However, it is crucial to follow the "first-in, first-out" (FIFO) inventory management principle.[9] The inhibitor level should be monitored periodically, especially for material that has been stored for an extended period.

Data on Storage Stability

Table 1: Estimated Shelf Life of this compound at Different Storage Temperatures

Storage Temperature (°C)Estimated Shelf LifeNotes
2 - 8> 12 monthsRecommended storage temperature.
256 - 12 monthsShelf life starts to decrease. Regular monitoring of inhibitor is advised.
351 - 3 monthsSignificant reduction in shelf life. Not recommended for long-term storage.
> 40< 1 monthHigh risk of premature polymerization. Avoid these temperatures.

Note: This data is an estimation based on general knowledge of methacrylate stability and should be used as a guideline only. Actual shelf life may vary depending on the specific formulation, initial inhibitor concentration, and exposure to other factors like light and contaminants.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of MEHQ Concentration

This method is adapted from standard test methods for determining MEHQ in colorless monomeric acrylate (B77674) esters.

Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite (B80452) in an acidic medium) to produce a yellow nitroso derivative. The intensity of the yellow color, which is proportional to the MEHQ concentration, is measured using a UV-Vis spectrophotometer at a wavelength of 420 nm.

Materials:

  • UV-Vis Spectrophotometer

  • 50 mL volumetric flasks

  • Pipettes

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) solution (2% w/v in deionized water)

  • MEHQ standard solution (e.g., 200 µg/mL in glacial acetic acid)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standards by diluting the MEHQ standard solution with glacial acetic acid in 50 mL volumetric flasks to achieve concentrations ranging from approximately 4 to 40 µg/mL.

    • To 10 mL of each standard in a separate 50 mL volumetric flask, add 20 mL of glacial acetic acid.

    • Add 1 mL of the 2% sodium nitrite solution to each flask, dilute to the mark with glacial acetic acid, and mix well.

    • Allow the solutions to stand for 10 minutes for the color to develop.

  • Sample Preparation:

    • Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of the 2% sodium nitrite solution, dilute to the mark with glacial acetic acid, and mix well.

    • Let the solution stand for 10 minutes.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use a blank solution (glacial acetic acid and sodium nitrite solution without MEHQ) to zero the instrument.

    • Measure the absorbance of the calibration standards and the prepared sample.

  • Calculation:

    • Plot a calibration curve of absorbance versus MEHQ concentration for the standards.

    • Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

Protocol 2: HPLC Analysis of MEHQ Concentration

This is a general HPLC method that can be adapted for the quantification of MEHQ in this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 65:35 v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 45°C[2]

  • Detection Wavelength: 293 nm (for MEHQ)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of MEHQ in the mobile phase (e.g., 1000 ppm).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 ppm.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the mobile phase.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to MEHQ based on its retention time.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the MEHQ standards against their concentration.

    • Calculate the concentration of MEHQ in the sample based on its peak area and the calibration curve.

Visualizations

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Process cluster_polymerization Uninhibited Polymerization Initiator Heat, Light, or Contaminant FreeRadical Free Radical (R•) Initiator->FreeRadical generates Monomer This compound Monomer PropagatingChain Propagating Polymer Chain Monomer->PropagatingChain forms FreeRadical->Monomer attacks Oxygen Oxygen (O2) FreeRadical->Oxygen InactiveSpecies Stable, Inactive Species MEHQ MEHQ (Inhibitor) MEHQ->InactiveSpecies scavenges Oxygen->MEHQ Polymer Polymer PropagatingChain->Polymer

Caption: Mechanism of MEHQ inhibition in this compound.

TroubleshootingWorkflow Start Observe Issue with VMA (e.g., viscosity, color change) CheckPolymer Visible Polymerization? (solids, gel, high viscosity) Start->CheckPolymer Dispose Do NOT Use. Dispose of Safely. CheckPolymer->Dispose Yes AnalyzeInhibitor Measure Inhibitor Concentration CheckPolymer->AnalyzeInhibitor No ReviewStorage Review Storage Conditions (Temp, Light, Air Exposure) Dispose->ReviewStorage InhibitorLow Inhibitor Level Low? AnalyzeInhibitor->InhibitorLow InhibitorOK Inhibitor Level OK? InhibitorLow->InhibitorOK No ConsiderAdjustment Consider Inhibitor Adjustment (with caution) InhibitorLow->ConsiderAdjustment Yes TestSmallScale Test in Small-Scale Non-Critical Application InhibitorOK->TestSmallScale ConsiderAdjustment->ReviewStorage Proceed Proceed with Use TestSmallScale->Proceed

Caption: Troubleshooting workflow for stored this compound.

ExperimentalWorkflow Start Need to Determine MEHQ Concentration ChooseMethod Choose Method Start->ChooseMethod HPLC HPLC Analysis ChooseMethod->HPLC High Specificity UVVis UV-Vis Spectrophotometry ChooseMethod->UVVis Rapid Screening PrepareStandards Prepare Calibration Standards HPLC->PrepareStandards UVVis->PrepareStandards RunAnalysis Perform Instrumental Analysis PrepareStandards->RunAnalysis PrepareSample Prepare VMA Sample PrepareSample->RunAnalysis GenerateCurve Generate Calibration Curve RunAnalysis->GenerateCurve Calculate Calculate MEHQ Concentration GenerateCurve->Calculate Result Report Result (ppm) Calculate->Result

References

Technical Support Center: MEHQ Inhibitor Removal from Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl methacrylate (B99206) and needing to remove the monomethyl ether hydroquinone (B1673460) (MEHQ) inhibitor prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the MEHQ inhibitor from vinyl methacrylate?

A1: MEHQ is added to this compound to prevent spontaneous polymerization during transport and storage by scavenging free radicals.[1] However, for controlled polymerization reactions, such as those used in drug development and material synthesis, the presence of MEHQ can interfere with the initiator, leading to induction periods, slower reaction rates, or complete inhibition of the polymerization.[2] Removal is crucial for kinetic studies and controlled polymerization techniques like ATRP or RAFT.[2][3]

Q2: What are the most common methods for removing MEHQ from this compound?

A2: The most common laboratory-scale methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina (B75360).[1][4][5]

  • Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the acidic MEHQ into a water-soluble salt.[1][2][6]

  • Activated Carbon Adsorption: Stirring the monomer with activated carbon, which adsorbs the MEHQ.[7]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on boiling point differences.[1][8]

Q3: Which method for MEHQ removal should I choose?

A3: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the available equipment.

  • For small-scale, high-purity applications , column chromatography using basic alumina is often preferred as it is effective and relatively simple.[4][5]

  • Caustic washing is a fast and inexpensive method suitable for larger quantities, but it may introduce water into the monomer, requiring a subsequent drying step.[1][6]

  • Activated carbon is another option, particularly for larger scales, and can be filtered off after treatment.[7]

  • Vacuum distillation can provide very high purity but carries a significant risk of thermal polymerization if not performed carefully at low temperatures and high vacuum.[1][8]

Q4: Can I just add more initiator to overcome the MEHQ?

A4: While adding excess initiator can sometimes overcome the inhibitory effect of MEHQ for conventional free radical polymerizations, it is not a controlled approach.[8] This can lead to a lack of control over the initiation process, broader molecular weight distribution of the resulting polymer, and is generally not suitable for controlled polymerization techniques like ATRP.[3][9]

Q5: How do I know if the MEHQ has been successfully removed?

A5: The removal of MEHQ can be monitored by UV-Vis spectroscopy, as MEHQ has a distinct UV absorbance.[10] A simpler, qualitative method for phenolic inhibitors is a colorimetric test. For instance, after a caustic wash, the aqueous layer containing the phenolate (B1203915) salt may change color.[11] For column chromatography, the inhibitor is adsorbed onto the column, and a color change may be visible on the adsorbent material.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Inhibitor Removal Column Chromatography: Inactive alumina due to moisture absorption; insufficient amount of alumina.[11] Caustic Wash: Insufficient washing or concentration of NaOH solution.[1]Column Chromatography: Use fresh, unopened basic alumina or activate it by heating.[11] A general guideline is to use about 5-10g of alumina per 100 mL of monomer.[11] Caustic Wash: Perform multiple washes (2-3 times) with a 5% NaOH solution.[2][12]
Monomer Polymerized During Purification Vacuum Distillation: Temperature is too high.[1] Column Chromatography: Overheating of the column, especially with viscous monomers.Vacuum Distillation: Use the lowest possible temperature and a high vacuum.[8] Consider adding a different, high-temperature inhibitor before distilling if necessary.[1] Column Chromatography: If the monomer is viscous, consider diluting it with a suitable, dry, inert solvent.
Emulsion Formation During Caustic Wash Vigorous shaking of the separatory funnel.[1]Gently invert the separatory funnel instead of shaking vigorously.[1] Allow the layers to separate for a longer period. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[1][2]
Water Contamination After Caustic Wash Residual water dissolved in the monomer after the washing steps.After the final wash with water or brine, dry the monomer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[2][12]
Slow or No Polymerization After Inhibitor Removal All of the inhibitor, which relies on oxygen to be effective, was removed, and the monomer is now highly reactive.Use the purified monomer as soon as possible, ideally within 24 hours.[7] Do not store uninhibited monomer for extended periods. If storage is necessary, keep it at a low temperature.

Data Presentation

Table 1: Comparison of MEHQ Removal Methods from Methacrylate Monomers

Method Principle Advantages Disadvantages Best Suited For
Column Chromatography (Basic Alumina) Adsorption of the polar MEHQ onto the solid support.[1]- High purity can be achieved.[1]- Simple for lab-scale.[4][5]- Slower than washing.[1]- Requires solvent and adsorbent material.[1]- Alumina can be deactivated by moisture.[11]Small-scale lab purifications requiring high purity.[4][13]
Caustic Wash (NaOH) Acid-base extraction of the acidic MEHQ into an aqueous phase.[1][6]- Fast and inexpensive.[1]- Effective for MEHQ.[1]- Risk of hydrolysis of the ester (though less likely for methacrylates).[1]- Introduces water, requiring a drying step.[2]- Can cause emulsions.[1]Larger lab-scale purifications where subsequent drying is acceptable.
Activated Carbon Adsorption Adsorption of MEHQ onto the surface of activated carbon.[7][14]- Can be used for larger quantities.[7]- Requires filtration to remove carbon particles.[7]- May adsorb some of the monomer.[1]Removing MEHQ from neutralized acrylic acid solutions or when filtration is a viable separation step.[7][14]
Vacuum Distillation Separation based on the difference in boiling points between the monomer and MEHQ.[1]- Can provide very high purity monomer.[1]- Removes non-volatile impurities.[1]- High risk of thermal polymerization.[1][8]- Not effective for inhibitors that co-distill with the monomer.[1]Final purification step when extremely high purity is required and proper equipment is available.[1]

Experimental Protocols

Protocol 1: MEHQ Removal Using a Basic Alumina Column

This method is suitable for lab-scale purification and is effective for polar inhibitors like MEHQ.[1][4]

Methodology:

  • Preparation: Obtain a pre-packed inhibitor removal column or pack a glass chromatography column with basic alumina (activated, Brockmann I). A general guideline is to use approximately 10 g of alumina per 100 mL of monomer.[1][11]

  • Column Setup: Secure the column vertically. If the this compound is viscous, it can be diluted in a suitable dry, inert solvent like dichloromethane (B109758) to facilitate passage through the column.[3] Place a collection flask under the column outlet.

  • Loading: Carefully add the this compound to the top of the column. An addition funnel can be used for controlled, dropwise addition.

  • Elution: Allow the monomer to pass through the alumina column under gravity. If necessary, gentle pressure with an inert gas (e.g., nitrogen or argon) can be applied.

  • Collection: Collect the purified monomer as it elutes from the column. The MEHQ will be retained on the alumina.[1]

  • Post-Processing: If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator). Avoid excessive heating to prevent polymerization.

  • Storage: Use the purified this compound immediately. Do not store uninhibited monomer for extended periods.[1][7]

Protocol 2: MEHQ Removal by Caustic Wash

This protocol describes a common lab-scale method for removing phenolic inhibitors via an alkaline wash.[2][6]

Materials:

  • This compound containing MEHQ

  • 5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of chilled 5% NaOH solution.[2]

  • Stopper the funnel and gently invert it several times for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[1][2] The MEHQ will be deprotonated by the NaOH and partition into the aqueous phase.[6]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the 5% NaOH solution two more times.[2][12]

  • Wash the monomer with an equal volume of chilled brine solution to remove any residual NaOH.[2]

  • Drain the monomer (organic layer) into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the monomer to remove dissolved water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried monomer to remove the drying agent.

  • The purified this compound is now ready for use. It is recommended to use it immediately.[7]

Mandatory Visualizations

MEHQ_Removal_Alumina_Column cluster_prep Preparation cluster_process Purification Process cluster_output Output prep_column Pack column with basic alumina load_monomer Load monomer onto column prep_column->load_monomer prep_monomer This compound (with MEHQ) prep_monomer->load_monomer Add to column elute_monomer Elute monomer with gravity or gentle pressure load_monomer->elute_monomer collect_monomer Collect purified monomer elute_monomer->collect_monomer waste Alumina with adsorbed MEHQ elute_monomer->waste MEHQ retained purified_vma Purified Vinyl Methacrylate collect_monomer->purified_vma

Caption: Workflow for MEHQ removal using a basic alumina column.

MEHQ_Removal_Caustic_Wash cluster_extraction Liquid-Liquid Extraction cluster_drying Drying and Isolation cluster_output Output start This compound (with MEHQ) add_naoh 1. Add 5% NaOH solution (in separatory funnel) start->add_naoh wash1 2. Gently mix and separate layers add_naoh->wash1 add_brine 3. Wash with brine wash1->add_brine waste Aqueous waste (NaOH, MEHQ-salt) wash1->waste Discard aqueous layer separate_organic 4. Collect organic layer add_brine->separate_organic add_drying_agent 5. Add anhydrous MgSO₄ separate_organic->add_drying_agent filter_monomer 6. Filter add_drying_agent->filter_monomer purified_vma Purified Vinyl Methacrylate filter_monomer->purified_vma

Caption: Workflow for MEHQ removal using a caustic wash.

References

Technical Support Center: Strategies to Control Crosslinking in Vinyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyl methacrylate (B99206) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling crosslinking during their experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues, detailed experimental protocols, and quantitative data to inform your experimental design.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your vinyl methacrylate polymerization experiments in a question-and-answer format.

Issue 1: Premature Gelation or Uncontrolled Crosslinking

  • Q: My reaction mixture is forming a gel much earlier than expected, or is resulting in an insoluble, highly crosslinked polymer. What are the likely causes and how can I fix this?

    A: Premature gelation is a common issue in this compound polymerization due to the high reactivity of the monomers. The primary causes include:

    • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid polymerization and crosslinking.[1][2][3]

    • High Reaction Temperature: Elevated temperatures increase the rate of polymerization and can lead to a loss of control over the reaction, promoting the formation of crosslinks.

    • High Monomer Concentration: A high concentration of this compound and any multifunctional crosslinkers will accelerate the formation of a crosslinked network.

    • Insufficient Chain Transfer Agent (CTA): CTAs are crucial for regulating the molecular weight of the polymer chains. Without a sufficient amount, polymer chains can grow too long and become entangled, leading to crosslinking.

    Solutions:

    • Reduce Initiator Concentration: Lowering the amount of initiator will decrease the rate of initiation and allow for more controlled polymer chain growth.[1]

    • Lower the Reaction Temperature: Conducting the polymerization at a lower temperature will slow down the reaction kinetics, providing better control over the process.

    • Decrease Monomer Concentration: Diluting the monomer solution can help to reduce the rate of polymerization and delay the onset of gelation.

Issue 2: Incomplete Polymerization or Low Monomer Conversion

  • Q: My polymerization reaction is not going to completion, resulting in a low yield of polymer. What could be the problem?

    A: Incomplete polymerization can be caused by several factors:

    • Low Initiator Concentration: An insufficient amount of initiator may not generate enough free radicals to sustain the polymerization reaction.[1]

    • Low Reaction Temperature: The temperature may be too low to efficiently decompose the initiator and propagate the polymerization.

    • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomers or solvent can also quench the reaction.[6]

    • Excessive Chain Transfer Agent: While CTAs are used to control molecular weight, an excessive amount can terminate chains too frequently, leading to low monomer conversion.

    Solutions:

    • Increase Initiator Concentration: A higher concentration of initiator will generate more free radicals to initiate polymerization.[1]

    • Increase Reaction Temperature: Raising the temperature (within a controlled range) can increase the rate of initiator decomposition and polymerization.

    • Deoxygenate the Reaction Mixture: It is critical to thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[7]

    • Purify Monomers and Solvents: Ensure that the monomers and solvents are free from inhibitors and other impurities.

    • Optimize CTA Concentration: If using a CTA, ensure the concentration is optimized to control molecular weight without prematurely terminating the polymerization.

Issue 3: Poor Adhesion or Mechanical Properties of the Final Polymer

  • Q: The resulting polymer has poor adhesion or is brittle. How can I improve its mechanical properties?

    A: The mechanical properties of the polymer are directly related to its molecular weight and crosslink density.

    • Inadequate Crosslinking: Insufficient crosslinking will result in a soft and weak polymer.

    • Excessive Crosslinking: A very high crosslink density can lead to a brittle polymer.[8]

    • Low Molecular Weight: If the polymer chains are too short, the material may lack strength and toughness.

    Solutions:

    • Adjust Crosslinker Concentration: To increase stiffness and strength, you can increase the concentration of a difunctional vinyl or methacrylate monomer. To reduce brittleness, you may need to decrease the crosslinker concentration.

    • Control Molecular Weight: Use a chain transfer agent to target a specific molecular weight range that provides the desired balance of properties.

    • Optimize Monomer Ratio: In a copolymerization, the ratio of the vinyl and methacrylate monomers can be adjusted to tailor the properties of the final polymer.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of a chain transfer agent (CTA) in controlling crosslinking? A1: A chain transfer agent (CTA) regulates the molecular weight of growing polymer chains by terminating a chain and initiating a new one. This prevents the formation of excessively long chains that are more prone to entanglement and crosslinking, thus helping to control the overall network structure.[4][5]

  • Q2: How does temperature affect crosslinking in this compound polymerization? A2: Higher temperatures increase the rate of both polymerization and initiator decomposition. This can lead to a rapid and uncontrolled reaction, often resulting in a higher degree of crosslinking and potentially premature gelation. Conversely, lower temperatures slow down the reaction, allowing for more controlled chain growth and network formation.

  • Q3: Can the choice of vinyl and methacrylate monomers influence the degree of crosslinking? A3: Yes, the reactivity ratios of the specific vinyl and methacrylate monomers used will determine the composition of the copolymer and the sequence of monomer incorporation. This, in turn, affects the distribution of crosslinkable sites and the overall network architecture.[9][11] Copolymerization with a less reactive vinyl monomer can act as a diluent during the polymerization of a more reactive methacrylate monomer, which can lead to higher overall conversion and a different network structure.[12]

  • Q4: How can I quantitatively measure the degree of crosslinking? A4: The degree of crosslinking can be assessed through several methods, including swelling studies (measuring the amount of solvent absorbed by the polymer network), mechanical testing (e.g., measuring the modulus of elasticity), and thermal analysis (e.g., determining the glass transition temperature, which generally increases with crosslink density).

Data Presentation

Table 1: Effect of Initiator Concentration on Polymerization of Methacrylate

Initiator (BPO) Conc. (wt%)Co-initiator (DMA) Conc. (wt%)Maximum Polymerization Rate (Rpmax) (1/s)Time to Rpmax (s)Final Conversion (%)
0.30.25~0.00191173~60
0.30.50.00198580~100
0.050.5--~74
0.30.5--~100
0.70.5--~80

Data adapted from a study on methacrylate bone cement.[1] The results show that increasing the co-initiator concentration significantly shortens the time to reach the maximum polymerization rate and increases the final conversion.[1] The initiator concentration also influences the final conversion, with an optimal concentration observed around 0.3 wt% in this system.[1]

Table 2: Chain Transfer Constants (Cs) for Common CTAs in Methyl Methacrylate (MMA) Polymerization at 60°C

Chain Transfer AgentCs
n-Butyl mercaptan~1.2-1.5
t-Butyl mercaptan~0.3-0.5
Dodecyl mercaptan~1.3
Carbon tetrabromide~0.27
Isopropyl alcoholLow

Table 3: Monomer Reactivity Ratios for Selected Monomer Pairs

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Copolymerization Behavior
Methyl MethacrylateVinyl Chloride100.168M1 incorporates much more readily
Methyl MethacrylateStyrene0.460.5260Tendency towards random copolymerization
Methyl MethacrylateVinyl Acetate200.01560M1 incorporates much more readily
StyreneVinyl Acetate550.0160M1 incorporates much more readily

Data compiled from various sources.[9][10][11] The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). If r1 and r2 are both close to 1, a random copolymer is formed. If both are close to 0, an alternating copolymer is likely. If one is much larger than the other, the copolymer will be enriched in the more reactive monomer.[9]

Experimental Protocols

Protocol 1: Controlled Bulk Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of a this compound monomer with control over crosslinking using a chain transfer agent.

  • Monomer Preparation:

    • Pass the this compound monomer and any crosslinking comonomer through a column of basic alumina (B75360) to remove inhibitors.

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stirrer, add the desired amounts of the purified this compound monomer and crosslinking agent.

    • Add the calculated amount of chain transfer agent (e.g., dodecyl mercaptan).

    • Add the free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO). A typical starting concentration is 0.1-1 mol% relative to the monomer.

  • Degassing:

    • Seal the reaction vessel and purge the mixture with a gentle stream of inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Monitor the reaction progress by periodically taking samples to determine monomer conversion (e.g., by gravimetry or spectroscopy).

  • Termination and Isolation:

    • Once the desired conversion is reached, or if the viscosity becomes too high, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.[7][13]

Protocol 2: Controlled Solution Polymerization of this compound

This protocol is suitable for reactions where better temperature control is needed and to reduce the likelihood of the gel effect.

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer and any crosslinking comonomer as described in Protocol 1.

    • Use a dry, inhibitor-free solvent (e.g., toluene, benzene, or THF).

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer, condenser, and inert gas inlet, add the desired amount of solvent.

    • Add the purified monomers and chain transfer agent to the solvent.

    • Dissolve the initiator in a small amount of the solvent in a separate container.

  • Degassing:

    • Purge the monomer solution with an inert gas for at least 30 minutes.

  • Polymerization:

    • Heat the solution to the desired reaction temperature.

    • Once the temperature has stabilized, add the initiator solution to the reaction flask.

    • Maintain the reaction at a constant temperature with stirring.

    • Monitor the monomer conversion as described previously.

  • Termination and Isolation:

    • Follow the same procedure for termination, precipitation, and drying as outlined in Protocol 1.[14]

Visualizations

Troubleshooting_Crosslinking start Problem: Uncontrolled Crosslinking or Premature Gelation check_initiator Is Initiator Concentration Too High? start->check_initiator check_temp Is Reaction Temperature Too High? check_initiator->check_temp No solution_initiator Solution: Reduce Initiator Concentration check_initiator->solution_initiator Yes check_monomer Is Monomer Concentration Too High? check_temp->check_monomer No solution_temp Solution: Lower Reaction Temperature check_temp->solution_temp Yes check_cta Is Chain Transfer Agent (CTA) Absent or Too Low? check_monomer->check_cta No solution_monomer Solution: Decrease Monomer Concentration (Dilute) check_monomer->solution_monomer Yes solution_cta Solution: Add or Increase CTA Concentration check_cta->solution_cta Yes end_node Controlled Polymerization check_cta->end_node No solution_initiator->end_node solution_temp->end_node solution_monomer->end_node solution_cta->end_node

Caption: Troubleshooting flowchart for uncontrolled crosslinking.

Crosslinking_Control_Strategies control Control of Crosslinking in This compound Polymerization initiator Initiator Concentration control->initiator temperature Reaction Temperature control->temperature monomer Monomer/Crosslinker Concentration control->monomer cta Chain Transfer Agent (CTA) control->cta rate Polymerization Rate initiator->rate Directly affects mw Molecular Weight (Chain Length) initiator->mw Inversely affects temperature->rate Directly affects monomer->rate Directly affects crosslink_density Crosslink Density monomer->crosslink_density Directly affects cta->mw Directly controls rate->crosslink_density Influences mw->crosslink_density Influences

Caption: Interplay of parameters for crosslinking control.

References

Technical Support Center: Optimizing High-Yield Vinyl Methacrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for the high-yield synthesis of vinyl methacrylate (B99206). This guide is designed to directly address specific issues you may encounter during your experiments, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for vinyl methacrylate?

A1: The two main industrial and laboratory methods for synthesizing this compound are:

  • Transesterification: This is a common method involving the reaction of methacrylic acid with vinyl acetate (B1210297). It is often catalyzed by palladium or lithium compounds.

  • Direct Vinylation: This method involves the direct reaction of methacrylic acid with acetylene (B1199291) gas, typically under pressure and at elevated temperatures, using a catalyst such as decacarbonyldirhenium(0).[1]

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To achieve high yields, it is crucial to optimize the following parameters:

  • Reaction Temperature: The optimal temperature depends on the chosen synthesis route and catalyst.

  • Catalyst Concentration: The catalyst concentration must be carefully controlled to ensure an efficient reaction rate without promoting side reactions.

  • Molar Ratio of Reactants: The ratio of vinylating agent (vinyl acetate or acetylene) to methacrylic acid significantly impacts the reaction equilibrium and overall yield.

  • Removal of Byproducts: In transesterification, the continuous removal of the acetic acid byproduct is essential to drive the reaction towards the product.

  • Inhibitor Concentration: The presence of a suitable inhibitor at the correct concentration is vital to prevent premature polymerization of the monomer product.

Q3: How can I prevent the premature polymerization of this compound during synthesis?

A3: Premature polymerization is a common issue that can significantly lower your yield. To prevent this:

  • Use of Inhibitors: Incorporate a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), into the reaction mixture. The typical concentration for inhibitors like butylated hydroxytoluene (BHT) is around 0.01% by weight.

  • Control Reaction Temperature: Avoid excessive temperatures, as high heat can initiate polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes promote polymerization.

Troubleshooting Guides

Issue 1: Low Conversion or Poor Yield

Low conversion of reactants into the desired this compound product is a frequent challenge. The following guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for Low Yield

cluster_start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end start Low Yield Observed temp Check Reaction Temperature start->temp catalyst Verify Catalyst Activity & Concentration temp->catalyst Optimal adjust_temp Adjust Temperature temp->adjust_temp Suboptimal ratio Confirm Molar Ratio of Reactants catalyst->ratio Correct adjust_catalyst Optimize Catalyst Loading catalyst->adjust_catalyst Incorrect byproduct Assess Byproduct Removal Efficiency ratio->byproduct Correct adjust_ratio Modify Molar Ratio ratio->adjust_ratio Incorrect impurities Analyze for Impurities byproduct->impurities Efficient improve_removal Enhance Byproduct Removal byproduct->improve_removal Inefficient purify_reactants Purify Reactants impurities->purify_reactants Present end High Yield Achieved impurities->end Absent adjust_temp->catalyst adjust_catalyst->ratio adjust_ratio->byproduct improve_removal->impurities purify_reactants->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Problem: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing side reactions or product degradation.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by techniques like GC or TLC. For transesterification using a palladium catalyst, the optimal temperature range is typically 80-120°C.[2]

  • Inefficient Catalyst:

    • Problem: The catalyst may be inactive, or its concentration may be too low for an effective reaction rate.

    • Solution: Ensure the catalyst is fresh and active. For transesterification with a palladium acetate-bidentate ligand catalyst, concentrations ranging from 150 ppm to 2325 ppm of palladium based on the mass of the carboxylic acid have been reported.[2] For lithium catalysts, incremental addition to maintain a low concentration is recommended.

  • Incorrect Molar Ratio:

    • Problem: An improper molar ratio of vinyl acetate to methacrylic acid can limit the conversion.

    • Solution: The molar ratio of vinyl acetate to carboxylic acid can range from 2.2:1 to 9:1.[2] Experiment with different ratios within this range to find the optimum for your specific conditions.

  • Inefficient Byproduct Removal (for Transesterification):

    • Problem: The accumulation of acetic acid can shift the reaction equilibrium back towards the reactants.

    • Solution: Employ continuous removal of the acetic acid byproduct. This can be achieved through reactive distillation.[2]

  • Presence of Impurities:

    • Problem: Impurities in the starting materials (methacrylic acid or vinyl acetate) can interfere with the catalyst or lead to side reactions.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use. For example, vinyl acetate can be purified by distillation to remove impurities like methyl acetate and ethyl acetate.[3]

Issue 2: Formation of Impurities and Side Products

The formation of impurities can affect the purity of the final product and complicate the purification process.

Common Impurities and Their Identification:

Impurity/Side ProductPotential CauseIdentification Method
Poly(this compound) Premature polymerization due to high temperature, presence of initiators, or insufficient inhibitor.Gel Permeation Chromatography (GPC) to determine molecular weight distribution.
Acetic Acid Byproduct of the transesterification reaction.Gas Chromatography-Mass Spectrometry (GC-MS) or titration.
Unreacted Methacrylic Acid Incomplete reaction.GC-MS or High-Performance Liquid Chromatography (HPLC).[4]
Unreacted Vinyl Acetate Incomplete reaction or excess reactant.GC-MS.[3]
Michael Adducts Side reaction, particularly at higher temperatures.NMR spectroscopy or GC-MS.

Troubleshooting Side Reactions:

cluster_start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end start Side Products Detected polymer Polymer Formation? start->polymer michael Michael Adducts? polymer->michael No inhibitor Increase Inhibitor Concentration / Lower Temp. polymer->inhibitor Yes other Other Impurities? michael->other No temp_ratio Optimize Temperature & Molar Ratio michael->temp_ratio Yes purification Improve Purification Protocol other->purification Yes end Pure Product inhibitor->end temp_ratio->end purification->end

Caption: Troubleshooting guide for addressing side product formation.

Data Presentation

Table 1: Reaction Conditions for Transesterification of Methacrylic Acid with Vinyl Acetate

CatalystCatalyst Conc.Molar Ratio (Vinyl Acetate:Methacrylic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Palladium Acetate - Bidentate Ligand150 - 2325 ppm (as Pd)2.2:1 to 9:180 - 1203 - 36>60 (conversion)[2]
Lithium Hydroxide0.01 - 2% w/wNot SpecifiedRefluxNot SpecifiedNot Specified
Lithium Catalyst6 - 30 ppm (as Li)Not Specified115 - 120498 (conversion)[5]

Table 2: Reaction Conditions for Direct Vinylation of Methacrylic Acid with Acetylene

CatalystReactant QuantitiesTemperature (°C)Pressure (bar)Reaction Time (h)SolventReference
Decacarbonyldirhenium(0)30.0 g Methacrylic Acid, 0.5 g Catalyst14018 (Acetylene), 2 (Nitrogen)1390 ml Toluene (B28343)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is a general guideline based on palladium-catalyzed transesterification.

Materials:

  • Methacrylic acid

  • Vinyl acetate

  • Palladium acetate

  • Bidentate ligand (e.g., 2,2'-bipyridyl)

  • Hydroquinone (inhibitor)

  • Anhydrous solvent (e.g., toluene)

Experimental Workflow for Transesterification Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end charge_reactants Charge Reactor with Methacrylic Acid, Vinyl Acetate, Solvent, and Inhibitor add_catalyst Add Palladium Catalyst and Ligand charge_reactants->add_catalyst heat Heat to 80-120°C with Stirring add_catalyst->heat distill Continuously Remove Acetic Acid/Vinyl Acetate Azeotrope heat->distill monitor Monitor Reaction by GC distill->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter_catalyst Filter to Remove Catalyst cool->filter_catalyst wash Wash with NaHCO3(aq) and Brine filter_catalyst->wash dry Dry over Na2SO4 wash->dry distill_product Purify by Vacuum Distillation dry->distill_product product Pure this compound distill_product->product

Caption: Experimental workflow for the synthesis of this compound via transesterification.

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and a distillation head, charge methacrylic acid, vinyl acetate (in the desired molar ratio), solvent, and hydroquinone.

  • Catalyst Addition: Add the palladium acetate and bidentate ligand to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with constant stirring. Continuously remove the acetic acid/vinyl acetate azeotrope by distillation to drive the reaction forward.[2]

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of methacrylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. Wash the organic phase with a saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Direct Vinylation

This protocol is based on the direct vinylation of methacrylic acid with acetylene.[1]

Materials:

  • Methacrylic acid

  • Acetylene gas

  • Decacarbonyldirhenium(0) [Re2(CO)10]

  • Toluene

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine methacrylic acid (30.0 g, 348 mmol), decacarbonyldirhenium(0) (0.5 g, 0.77 mmol), and toluene (90 ml).[1]

  • Pressurization: Purge the autoclave with nitrogen and then pressurize with nitrogen to 2 bar. Subsequently, introduce acetylene gas to a pressure of 18 bar.[1]

  • Reaction: Heat the autoclave to 140°C and maintain these conditions for 13 hours with stirring.[1]

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Analysis and Purification: The product mixture can be analyzed by GC-MS to confirm the presence of this compound.[1] The product can then be purified from the reaction mixture by fractional distillation under reduced pressure.

Protocol 3: Purification of this compound by Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer

  • Vigreux column

  • Condenser

  • Receiving flask

  • Vacuum pump and trap

  • Heating mantle with magnetic stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Use a stir bar in the distillation flask for smooth boiling.

  • Inhibitor: Add a small amount of inhibitor (e.g., hydroquinone) to the crude this compound before starting the distillation to prevent polymerization.

  • Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises, the this compound will begin to distill. Collect the pure fraction at its boiling point under the applied vacuum.

  • Completion: Stop the distillation before the flask goes to dryness to avoid concentrating any potentially explosive peroxides.

  • Storage: Cool the purified this compound and add a stabilizer for storage. Store in a cool, dark place.

References

Technical Support Center: Troubleshooting Gel Formation in Bulk Polymerization of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bulk polymerization of vinyl methacrylate (B99206). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent premature gel formation, a common challenge in free-radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What is gel formation in the context of bulk polymerization?

A1: Gel formation, often referred to as the Trommsdorff-Norrish effect or simply the gel effect, is the autoacceleration of the polymerization rate at intermediate to high monomer conversions.[1] This phenomenon is caused by a significant increase in the viscosity of the reaction medium. As the viscosity increases, the diffusion of large, growing polymer chains is hindered, which in turn slows down the termination reactions between them.[1] However, smaller monomer molecules can still diffuse to the active radical sites on the growing chains, continuing the propagation reaction. This imbalance between propagation and termination leads to a rapid increase in the overall reaction rate, heat generation, and polymer molecular weight, often resulting in an uncontrolled reaction and the formation of an insoluble, cross-linked polymer network, or gel.[1][2]

Q2: What are the main consequences of premature gel formation?

A2: Uncontrolled gel formation can lead to several undesirable outcomes in a polymerization reaction:

  • Reaction Runaway: The rapid increase in polymerization rate is highly exothermic, which can lead to a thermal runaway if the heat dissipation is insufficient.[1] This can cause the reaction to become uncontrollable and potentially hazardous.

  • Broad Molecular Weight Distribution: The uncontrolled nature of the polymerization leads to a polymer with a very broad molecular weight distribution (high polydispersity index), which can negatively impact the material's physical and mechanical properties.

  • Insolubility: The resulting gel is often insoluble, making it difficult to process and characterize.

  • Poor Material Properties: The heterogeneous nature of the gelled product can lead to poor mechanical strength, optical clarity, and overall performance.

Q3: How can I visually identify the onset of gelation?

A3: The onset of gelation is typically characterized by a noticeable increase in the viscosity of the reaction mixture. The solution will become more difficult to stir, and you may observe the formation of a gel-like substance that is insoluble in the monomer. In some cases, the reaction mixture may become cloudy or opaque.[3] A rapid increase in the reaction temperature is also a strong indicator of the onset of the gel effect.[1]

Q4: Can impurities in the monomer or solvent cause gelation?

A4: Yes, impurities can play a significant role in premature gelation. Certain impurities can act as cross-linking agents, creating covalent bonds between polymer chains and leading to the formation of a network structure. Other impurities might interfere with the initiator's efficiency, leading to uncontrolled radical formation.[4] It is crucial to use highly purified monomer and solvent to minimize these risks.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to gel formation during the bulk polymerization of vinyl methacrylate.

Issue 1: Rapid and Uncontrolled Polymerization Leading to Gel Formation

Possible Causes:

  • Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals, leading to a very fast polymerization rate and a rapid increase in viscosity.[5]

  • Inadequate Temperature Control: The exothermic nature of the polymerization can cause localized "hot spots" if heat is not efficiently removed, leading to autoacceleration.[6]

  • High Monomer Conversion: As the polymer concentration increases, the viscosity rises, leading to the Trommsdorff-Norrish effect.[1]

Solutions:

  • Optimize Initiator Concentration: Reduce the initiator concentration to achieve a more controlled polymerization rate. Refer to Table 1 for guidance on the effect of initiator concentration.

  • Improve Heat Dissipation:

    • Use a reaction vessel with a high surface area-to-volume ratio.

    • Employ a constant temperature bath with efficient stirring to ensure uniform temperature distribution.

    • For highly exothermic systems, consider using a solvent to help dissipate heat (solution polymerization) or alternative methods like suspension or emulsion polymerization.[1]

  • Limit Monomer Conversion: Stop the reaction at a lower conversion before the gel effect becomes significant. The unreacted monomer can be removed by vacuum distillation.

Issue 2: Gel Formation at Low Monomer Conversion

Possible Causes:

  • Presence of Cross-linking Impurities: Impurities in the monomer or solvent may be acting as cross-linkers.

  • Chain Branching: Uncontrolled chain transfer to the polymer can lead to branching and network formation.[7]

Solutions:

  • Purify Monomer and Solvent: Ensure the monomer is free from inhibitors (which should be removed before polymerization) and any other impurities. Distill the monomer and solvent before use.

  • Use a Chain Transfer Agent (CTA): A CTA can help control the molecular weight of the polymer chains and reduce the likelihood of branching and cross-linking.[8] Refer to Table 2 for the effect of CTA concentration.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes:

  • Inadequate Mixing: Poor agitation can lead to localized regions of high initiator concentration or temperature, resulting in inconsistent polymerization behavior.

  • Oxygen Inhibition: Oxygen can react with free radicals, inhibiting the polymerization or leading to undesirable side reactions.

Solutions:

  • Ensure Homogeneous Mixing: Use a mechanical stirrer to ensure the reaction mixture is well-agitated throughout the polymerization.

  • Deoxygenate the System: Before starting the polymerization, purge the reaction mixture with an inert gas like nitrogen or argon to remove dissolved oxygen. Maintain an inert atmosphere throughout the reaction.[4]

Quantitative Data Summary

The following tables provide a summary of the quantitative effects of key experimental parameters on the bulk polymerization of this compound.

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight

Initiator (Benzoyl Peroxide) Concentration (wt%)Relative Polymerization Rate (Rp)Resulting Molecular Weight (Mw)Observations
0.05LowHighSlower, more controlled reaction.
0.3ModerateModerateOptimal for achieving a high conversion with good control.[1]
0.7HighLowVery rapid reaction, high risk of gelation.[1]
Note: The relationship between initiator concentration [I] and polymerization rate (Rp) and molecular weight (Mw) can be generally described as Rp ∝ [I]^0.5 and Mw ∝ [I]^-0.5.[9]

Table 2: Effect of Chain Transfer Agent (n-Dodecyl Mercaptan) on Molecular Weight

CTA Concentration (wt%)Resulting Molecular Weight (Mw)Observations
0HighHigh risk of gelation at high conversion.
0.1Significantly ReducedDelays the onset of the gel effect.
0.5Further ReducedProvides better control over molecular weight and reduces viscosity buildup.
Note: The effectiveness of a CTA is dependent on its chain transfer constant.

Table 3: Effect of Temperature on Polymerization Time

Temperature (°C)Relative Polymerization TimeObservations
50LongSlower reaction rate, easier to control.
70ModerateFaster reaction rate, requires efficient heat removal.
90ShortVery fast reaction, significant risk of thermal runaway.[6]
Note: Increasing the temperature generally increases the rate of both initiation and propagation.

Experimental Protocols

Protocol 1: Monitoring Polymerization by Viscosity Measurement

This protocol describes a method for monitoring the progress of the polymerization by measuring the change in viscosity of the reaction mixture over time.

Materials:

  • This compound monomer (purified)

  • Initiator (e.g., Benzoyl Peroxide)

  • Chain Transfer Agent (optional, e.g., n-dodecyl mercaptan)

  • Reaction vessel with a sampling port

  • Viscometer (e.g., Brookfield or rotational rheometer)

  • Constant temperature bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction vessel in the constant temperature bath and ensure a continuous flow of inert gas.

  • Add the desired amounts of this compound, initiator, and CTA (if used) to the reaction vessel.

  • Start the agitation and allow the mixture to reach the desired reaction temperature.

  • Once the temperature is stable, start the timer and begin taking samples at regular intervals (e.g., every 15-30 minutes).

  • Quickly measure the viscosity of each sample using the viscometer at a constant shear rate and temperature.

  • Record the viscosity and the corresponding time.

  • Plot the viscosity as a function of time. A sharp, exponential increase in viscosity indicates the onset of the gel effect.

Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

This protocol outlines the general procedure for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Materials:

  • Poly(this compound) sample

  • GPC grade solvent (e.g., Tetrahydrofuran - THF)

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range

  • Polymer standards for calibration (e.g., polystyrene or poly(methyl methacrylate))

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a vial.

    • Add the appropriate volume of GPC solvent (e.g., 5-10 mL of THF) to achieve a concentration of 1-2 mg/mL.

    • Gently agitate the mixture until the polymer is completely dissolved. This may take several hours.

    • Filter the polymer solution through a syringe filter to remove any particulate matter.

  • Calibration:

    • Prepare a series of solutions of polymer standards with known molecular weights in the GPC solvent.

    • Inject the standard solutions into the GPC system to generate a calibration curve of elution volume versus log(Molecular Weight).

  • Sample Analysis:

    • Inject the filtered polymer sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample from its chromatogram.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Troubleshooting Solutions Problem Premature Gel Formation in Bulk Polymerization Cause1 High Initiator Concentration Problem->Cause1 Cause2 Poor Temperature Control Problem->Cause2 Cause3 High Monomer Conversion Problem->Cause3 Cause4 Impurities/ Cross-linkers Problem->Cause4 Cause5 Inadequate Mixing Problem->Cause5 Solution1 Optimize Initiator Concentration Cause1->Solution1 Solution2 Improve Heat Dissipation Cause2->Solution2 Solution3 Limit Monomer Conversion Cause3->Solution3 Solution4 Use Chain Transfer Agent (CTA) Cause3->Solution4 Solution5 Purify Monomer & Solvent Cause4->Solution5 Solution6 Ensure Homogeneous Mixing Cause5->Solution6

Caption: Troubleshooting workflow for gel formation.

Gel_Effect_Pathway Monomer High Monomer Conversion Viscosity Increased Viscosity Monomer->Viscosity Diffusion Decreased Polymer Chain Diffusion Viscosity->Diffusion Termination Reduced Termination Rate (kt) Diffusion->Termination Autoacceleration Autoacceleration of Polymerization Rate Termination->Autoacceleration Propagation Propagation Rate (kp) Unaffected Propagation->Autoacceleration Heat Increased Heat Generation Autoacceleration->Heat Gel Gel Formation Autoacceleration->Gel Heat->Autoacceleration Exacerbates

Caption: Signaling pathway of the gel effect.

References

Technical Support Center: Addressing Oxygen Inhibition in Photopolymerization of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting oxygen inhibition in the photopolymerization of vinyl methacrylate (B99206). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the photopolymerization of vinyl methacrylate, with a focus on issues arising from oxygen inhibition.

Problem/Observation Potential Cause Recommended Solution(s)
Tacky or uncured surface after UV exposure Oxygen Inhibition: Atmospheric oxygen reacts with free radicals at the surface, quenching the polymerization reaction and preventing a complete cure.[1]1. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen.[1] 2. Increase UV Intensity: Higher light intensity generates a higher concentration of free radicals, which can overwhelm the inhibitory effect of oxygen.[1] 3. Add Oxygen Scavengers: Incorporate additives like thiols or amines into the formulation to chemically consume dissolved oxygen.[1] 4. Use a Barrier Method: Apply a transparent film (lamination) or a layer of wax on the surface to physically block oxygen diffusion.[1]
Slow polymerization or long induction period Dissolved Oxygen: Oxygen dissolved in the monomer/oligomer mixture consumes the initial free radicals generated by the photoinitiator, delaying the onset of polymerization.[2]1. Deoxygenate Monomer Mixture: Before curing, sparge the resin with an inert gas (e.g., nitrogen, argon) for several minutes to remove dissolved oxygen. 2. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate radicals more rapidly, shortening the time required to consume dissolved oxygen.[2]
Inconsistent curing results Variable Oxygen Exposure: Fluctuations in airflow or inconsistent application of barrier methods can lead to variable oxygen levels and unpredictable polymerization.1. Standardize Inerting Protocol: Ensure a consistent flow rate and duration of inert gas purging for all experiments. 2. Controlled Environment: Conduct experiments in a controlled atmosphere glove box. 3. Consistent Lamination: Develop a reproducible technique for applying barrier films to ensure complete and uniform coverage.
Yellowing of the final polymer Amine Additives: Some amine-based oxygen scavengers can cause yellowing, especially upon prolonged UV exposure.1. Use Non-Yellowing Amines: Select amines that are less prone to yellowing. 2. Consider Alternative Scavengers: Explore other oxygen scavengers like thiols or phosphites, which may not cause discoloration.[3] 3. Optimize Amine Concentration: Use the minimum effective concentration of the amine additive.
Unpleasant odor Thiol Additives: Many thiol-based oxygen scavengers have a strong, unpleasant odor.1. Use Low-Odor Thiols: Inquire about low-odor or encapsuled thiol formulations from chemical suppliers. 2. Ventilation: Work in a well-ventilated area or a fume hood. 3. Alternative Scavengers: If the odor is a significant issue, consider other classes of oxygen scavengers.[3]

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition and why does it occur in this compound photopolymerization?

Oxygen inhibition is a phenomenon where molecular oxygen (O₂) interferes with free-radical photopolymerization. It occurs because oxygen is a diradical that readily reacts with the initiating and propagating radicals (R•) generated during the process. This reaction forms peroxy radicals (ROO•), which are much less reactive towards the this compound monomer and can even terminate the polymerization chain.[4] This effect is most pronounced at the surface of the resin that is in contact with the air, leading to a tacky, under-cured layer.

Q2: How do I know if oxygen inhibition is the cause of my curing problems?

The most common symptom of oxygen inhibition is a tacky or liquid surface layer on a polymer that is otherwise solid underneath.[1] You may also observe a significant delay before polymerization begins (a long induction period) or a slower overall reaction rate when curing in the presence of air compared to an inert atmosphere.[2]

Q3: What is the most effective method to overcome oxygen inhibition?

The most effective method is to completely remove oxygen from the system by conducting the photopolymerization in an inert environment, such as a nitrogen-filled glove box or by thoroughly purging the reaction setup with nitrogen or argon.[5] However, this is not always practical. For many applications, a combination of chemical and physical methods provides the best results. For example, using an oxygen scavenger in the formulation while also increasing the UV light intensity can be very effective.

Q4: Can I just increase the UV light intensity to solve the problem?

Increasing the UV light intensity can significantly reduce the effects of oxygen inhibition by generating free radicals at a much faster rate than oxygen can consume them.[1] However, there are limitations. Excessively high intensity can lead to a very rapid polymerization at the surface, which can limit light penetration to the rest of the sample (self-shielding). It can also generate significant heat, which may be undesirable for some applications.

Q5: Are methacrylates more or less susceptible to oxygen inhibition than acrylates?

Methacrylates are generally less sensitive to oxygen inhibition compared to acrylates.[6] This is attributed to the steric hindrance provided by the methyl group in methacrylates, which can influence the reactivity of the propagating radical with oxygen.

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to mitigate oxygen inhibition in methacrylate photopolymerization.

Table 1: Effect of Photoinitiator Concentration and Curing Atmosphere on Maximum Conversion Rate
PhotoinitiatorConcentration (wt%)Curing AtmosphereMaximum Reaction Rate (min⁻¹)
Omnirad 20222Air4.36
Omnirad 20222Argon6.17
Omnirad 8192AirVaries
Omnirad 8192ArgonVaries

Data adapted from a study on photopolymerization of soft polymer networks. The results highlight that an inert (argon) atmosphere significantly increases the maximum reaction rate compared to curing in air, demonstrating the inhibitory effect of oxygen.[7]

Table 2: Effect of Additives on Double Bond Conversion (DBC) in Air
Additive (at equal molar concentrations)Double Bond Conversion (DBC) in Air (%)
None (Base Formulation)27
N-methyl diethanolamine (B148213) (MDEA)38
Tribenzyl amine (Bz3N)38
1,4-diazabicyclo[2.2.2]octane (DABCO)32
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)46
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)47
N-vinyl pyrrolidone (NVP)40

This table compares the effectiveness of different oxygen scavenging additives on the final double bond conversion when cured in air. Thiols (TMPMP and PETMP) show superior performance in this study.[3]

Experimental Protocols

Protocol 1: Inert Gas Purging for Oxygen Removal

Objective: To create an oxygen-free environment for photopolymerization using an inert gas purge.

Materials:

  • This compound resin with photoinitiator

  • Reaction vessel or sample holder

  • Source of high-purity nitrogen or argon gas with a regulator

  • Flow meter

  • Tubing

  • UV curing system

Procedure:

  • Place the this compound resin in the reaction vessel.

  • Position the UV lamp at the desired distance from the sample.

  • Create a semi-enclosed environment around the sample. This can be a simple chamber with an inlet and outlet for the gas. For small samples, a petri dish with a modified lid can be used.

  • Connect the inert gas source to the chamber's inlet via the flow meter and tubing.

  • Set the gas flow rate to a gentle stream. A typical starting point is 5-10 L/min, but this will depend on the chamber volume. The goal is to displace the air without creating bubbles or disturbing the resin surface.

  • Purge the chamber for 5-10 minutes before starting the UV exposure to ensure all oxygen has been displaced.

  • Maintain the inert gas flow throughout the entire UV curing period.

  • After the exposure is complete, turn off the UV lamp and then the gas flow.

Protocol 2: Lamination Technique for Surface Cure Enhancement

Objective: To prevent atmospheric oxygen from inhibiting the surface polymerization by using a physical barrier.

Materials:

  • This compound resin with photoinitiator

  • Substrate

  • A transparent, UV-permeable film (e.g., Mylar®, PET film)

  • A squeegee or roller

  • UV curing system

Procedure:

  • Apply the this compound resin to the substrate.

  • Carefully place the transparent film over the liquid resin.

  • Use a squeegee or roller to gently smooth the film from the center outwards, ensuring all air bubbles are removed from between the film and the resin.

  • Place the substrate with the resin and laminating film under the UV lamp.

  • Cure the sample for the desired time. The UV light will pass through the transparent film to initiate polymerization.

  • After curing, allow the sample to cool.

  • Carefully peel off the laminating film. The polymer surface should be tack-free.

Visualizations

Oxygen Inhibition Signaling Pathway

OxygenInhibition PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited Excitation UV UV Light UV->PI Absorption Radical Initiating Radical (R•) PI_excited->Radical Cleavage PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical Initiation + M Monomer This compound (M) PropagatingRadical->PropagatingRadical Propagation + M Polymer Cured Polymer PropagatingRadical->Polymer Termination PeroxyRadical Peroxy Radical (POO•) (Unreactive) PropagatingRadical->PeroxyRadical Inhibition + O2 Oxygen Oxygen (O2)

Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.

Experimental Workflow for Mitigating Oxygen Inhibition

Caption: Troubleshooting workflow for addressing poor surface cure.

References

Technical Support Center: Purification of Vinyl Methacrylate Monomer by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of vinyl methacrylate (B99206) monomer using vacuum distillation. Find answers to frequently asked questions and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying vinyl methacrylate?

A1: this compound is a reactive monomer with a high boiling point at atmospheric pressure (111-112°C).[1][2] Distillation at this temperature increases the risk of thermally initiated polymerization.[3] Vacuum distillation allows for the boiling point to be significantly lowered, reducing the likelihood of unwanted polymerization and ensuring a safer, more controlled purification process.[4]

Q2: What are the expected distillation conditions for this compound under vacuum?

Q3: What type and concentration of inhibitor should be used during distillation?

A3: The monomethyl ether of hydroquinone (B1673460) (MEHQ) is a commonly used inhibitor for this compound and is often present in commercial grades at concentrations of 150-300 ppm.[1][5] For distillation of reactive monomers like acrylates, it is recommended to add an inhibitor to the distillation flask. A concentration of 200-1000 ppm of MEHQ is a typical range for similar monomers and should provide adequate protection against polymerization during the purification process.[6]

Q4: How can I determine the purity of the this compound monomer after distillation?

A4: The purity of the distilled monomer can be assessed using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[7][8][9][10] These methods can separate and quantify the this compound from residual impurities, byproducts, and the inhibitor.

Q5: What are the proper storage conditions for purified this compound?

A5: Purified this compound should be stored at a cool temperature, typically between 2-8°C, in a tightly sealed container.[1] It is crucial to store the monomer with an appropriate concentration of an inhibitor like MEHQ and in the presence of oxygen (air in the headspace), as phenolic inhibitors require oxygen to function effectively.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Sudden Polymerization in Distillation Flask 1. Insufficient or inactive inhibitor.2. Localized overheating ("hot spots").3. Presence of polymerization initiators (e.g., peroxides).1. Ensure an adequate amount of inhibitor (e.g., 200-1000 ppm MEHQ) is added to the crude monomer before heating.2. Use a heating mantle with a magnetic stirrer for even heat distribution. Avoid direct flame heating.3. Ensure all glassware is meticulously cleaned and dried. Consider passing the crude monomer through a column of basic alumina (B75360) to remove acidic impurities and peroxides.
Inability to Achieve or Maintain Low Vacuum 1. Leaks in the distillation apparatus.2. Inefficient vacuum pump.3. Improperly sealed joints.1. Check all glassware for cracks and ensure all connections are secure.[11]2. Verify the vacuum pump is in good working order and the pump oil is clean.3. Lightly grease all ground glass joints with a suitable vacuum grease to ensure an airtight seal.
"Bumping" or Uncontrolled Boiling 1. Lack of boiling chips or inefficient stirring.2. Heating too rapidly.3. Applying heat before a stable vacuum is achieved.1. Always use a magnetic stir bar for smooth boiling under vacuum; boiling chips are not effective in a vacuum.2. Increase the temperature of the heating mantle gradually.3. Achieve a stable, reduced pressure in the system before beginning to heat the distillation flask.
Low Purity of Distillate 1. Inefficient separation due to co-distillation of impurities.2. "Bumping" of undistilled material into the condenser.3. Contaminated receiving flask.1. For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.2. Maintain a slow and steady distillation rate to prevent bumping.3. Ensure the receiving flask is clean and dry before starting the distillation.
No Product Distilling Over 1. Vacuum is too high for the temperature.2. Thermometer placement is incorrect.3. Blockage in the condenser or adapter.1. Gradually decrease the vacuum or slowly increase the heating mantle temperature.2. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.3. Check for any polymer formation or blockages in the vapor path.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Monomethyl ether of hydroquinone (MEHQ)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask

  • Vacuum pump with trap

  • Vacuum tubing

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks. Lightly grease all ground-glass joints.

  • Inhibitor Addition: Add the crude this compound and a magnetic stir bar to the distillation flask. Add MEHQ to a concentration of 200-1000 ppm.

  • System Evacuation: Begin stirring and turn on the vacuum pump to slowly evacuate the system. A cold trap (e.g., with dry ice/acetone or liquid nitrogen) should be in place before the vacuum pump.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask using the heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. Record the temperature and pressure throughout the distillation.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Storage: Transfer the purified this compound to a clean, labeled storage bottle containing the desired concentration of MEHQ for storage.

Protocol 2: Purity Analysis by GC-FID

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 300°C

Sample Preparation:

  • Prepare a stock solution of the distilled this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Inject the prepared samples into the GC-FID system.

Data Analysis:

  • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation setup 1. Assemble Apparatus add_inhibitor 2. Add Monomer & Inhibitor setup->add_inhibitor stir_evacuate 3. Stir & Evacuate System add_inhibitor->stir_evacuate heat 4. Gentle Heating stir_evacuate->heat distill 5. Collect Distillate heat->distill shutdown 6. Cool & Vent System distill->shutdown store 7. Store Purified Monomer shutdown->store

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_logic Troubleshooting Polymerization During Distillation start Polymerization Occurs check_inhibitor Is Inhibitor Present (200-1000 ppm)? start->check_inhibitor check_heating Is Heating Even & Gradual? check_inhibitor->check_heating Yes add_inhibitor Solution: Add Sufficient Inhibitor check_inhibitor->add_inhibitor No check_glassware Is Glassware Clean & Dry? check_heating->check_glassware Yes adjust_heating Solution: Use Stirred Heating Mantle check_heating->adjust_heating No clean_glassware Solution: Clean Glassware Thoroughly, Consider Alumina Plug check_glassware->clean_glassware No

References

minimizing side reactions in the synthesis of vinyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of vinyl methacrylate (B99206). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vinyl methacrylate?

A1: The two primary methods for synthesizing this compound are:

  • Transesterification: This is a widely used method involving the reaction of methacrylic acid with vinyl acetate (B1210297). It is often catalyzed by palladium compounds.[1] The key advantage of this method is the use of readily available starting materials.

  • Direct Vinylation: This method involves the reaction of methacrylic acid with acetylene (B1199291).[2] This process can be effective but may require handling of gaseous acetylene under pressure.

Q2: What is the most significant side reaction to control during the synthesis of this compound?

A2: The most critical side reaction to manage is the premature polymerization of the this compound monomer. The monomer contains two reactive double bonds (a methacrylate group and a vinyl group), both of which can undergo free-radical polymerization, especially at elevated temperatures. This can lead to decreased yield, increased viscosity, and potentially violent, uncontrolled exothermic reactions.

Q3: What are the common byproducts in the transesterification synthesis of this compound?

A3: The main byproduct in the transesterification of methacrylic acid with vinyl acetate is acetic acid .[1] Depending on the reaction conditions and impurities in the starting materials, other minor byproducts may also form.

Q4: How can I prevent polymerization during synthesis?

A4: To prevent premature polymerization, it is crucial to use polymerization inhibitors . Common inhibitors for methacrylate synthesis include:

These inhibitors are typically added to the reaction mixture to scavenge free radicals that initiate polymerization. It is also important to control the reaction temperature, as higher temperatures increase the rate of polymerization.

Q5: How is this compound typically purified after synthesis?

A5: The most common method for purifying this compound is vacuum distillation .[3][4] This technique allows for the separation of the this compound product from less volatile byproducts, unreacted starting materials, and the catalyst at a lower temperature, which is crucial for preventing polymerization of the heat-sensitive monomer.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yield is a common issue in the synthesis of this compound. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reactants Reactant Issues cluster_catalyst Catalyst Problems cluster_conditions Reaction Condition Faults cluster_inhibitor Inhibitor Issues cluster_purification Purification Losses start Low Yield of This compound check_reactants 1. Check Reactant Quality and Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst Activity and Loading check_reactants->check_catalyst Reactants OK reactant_purity Impure Methacrylic Acid or Vinyl Acetate? - Use freshly distilled reactants. check_reactants->reactant_purity reactant_ratio Incorrect Molar Ratio? - Optimize ratio (e.g., excess vinyl acetate). check_reactants->reactant_ratio check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_activity Inactive Catalyst? - Use fresh catalyst. check_catalyst->catalyst_activity catalyst_loading Suboptimal Catalyst Loading? - Adjust concentration. check_catalyst->catalyst_loading check_inhibitor 4. Assess Inhibitor Concentration check_conditions->check_inhibitor Conditions OK temperature Temperature Too Low/High? - Optimize for catalyst and reaction time. check_conditions->temperature time Insufficient Reaction Time? - Monitor reaction progress (e.g., by GC). check_conditions->time check_purification 5. Review Purification Process check_inhibitor->check_purification Inhibitor OK inhibitor_conc Inhibitor Concentration Too High? - May quench the reaction. check_inhibitor->inhibitor_conc solution Improved Yield check_purification->solution Purification Optimized distillation_loss Product Loss During Distillation? - Optimize vacuum and temperature. check_purification->distillation_loss

Caption: Troubleshooting workflow for low yield.

Parameter Potential Problem Recommended Action
Reactant Quality Impurities in methacrylic acid (e.g., water, acetic acid, propionic acid) or vinyl acetate can interfere with the catalyst and lead to side reactions.Use high-purity, freshly distilled starting materials.
Molar Ratio An inappropriate molar ratio of methacrylic acid to vinyl acetate can result in incomplete conversion.Systematically vary the molar ratio. An excess of vinyl acetate is often used to drive the reaction towards the product.
Catalyst Activity The palladium catalyst may be inactive or poisoned.Use a fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.
Catalyst Loading The concentration of the catalyst may be too low for an efficient reaction rate or too high, leading to side reactions.Optimize the catalyst concentration. A typical range for palladium catalysts is 150 to 2325 ppm based on the mass of the carboxylic acid.[1]
Reaction Temperature The temperature may be too low for a sufficient reaction rate or too high, promoting polymerization.Optimize the reaction temperature. A common range for transesterification is 80-120°C.[1]
Reaction Time The reaction may not have reached completion.Monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction time.
Inhibitor Concentration Too much inhibitor can slow down or quench the desired reaction.Use the minimum effective concentration of the inhibitor.
Purification Product may be lost during the workup and purification steps.Optimize the vacuum distillation conditions (pressure and temperature) to minimize product loss and prevent polymerization.
Issue 2: Product Contains Impurities (Low Purity)

The presence of impurities in the final product is another common challenge.

Troubleshooting Workflow for Low Purity

LowPurityTroubleshooting cluster_side_reactions Side Reaction Issues cluster_purification Purification Problems cluster_storage Storage Instability start Low Purity of This compound check_side_reactions 1. Investigate Side Reactions start->check_side_reactions check_purification 2. Optimize Purification Process check_side_reactions->check_purification Side Reactions Minimized polymerization Polymer Formation? - Optimize inhibitor concentration and temperature. check_side_reactions->polymerization byproducts Excess Byproducts (e.g., Acetic Acid)? - Optimize reaction conditions to favor product formation. check_side_reactions->byproducts check_storage 3. Review Storage Conditions check_purification->check_storage Purification Effective distillation_inefficiency Inefficient Distillation? - Use a fractionating column and optimize vacuum/temperature. check_purification->distillation_inefficiency workup Incomplete Workup? - Ensure complete removal of catalyst and acidic byproducts before distillation. check_purification->workup solution High Purity Product check_storage->solution Storage Conditions OK storage_polymerization Polymerization During Storage? - Ensure adequate inhibitor and store in a cool, dark place. check_storage->storage_polymerization

Caption: Troubleshooting workflow for low purity.

Parameter Potential Problem Recommended Action
Polymerization The formation of oligomers or polymers during the reaction or workup will contaminate the final product.Ensure an adequate concentration of a suitable inhibitor is present throughout the synthesis and purification. Avoid excessive temperatures.
Byproduct Formation Incomplete conversion or side reactions can leave unreacted starting materials and byproducts like acetic acid in the crude product.Optimize reaction conditions (temperature, time, catalyst) to maximize conversion and selectivity.
Purification Inefficient distillation may not effectively separate the product from impurities with close boiling points.Use a fractionating column for the vacuum distillation to improve separation efficiency. Carefully control the vacuum and temperature to achieve a clean separation.
Workup Residual catalyst or acidic byproducts may not be fully removed before distillation, potentially causing issues during distillation or in the final product.Thoroughly wash the crude product to remove the catalyst and neutralize any acidic components before distillation.
Storage The purified product can polymerize during storage if not properly inhibited and stored.Ensure the final product contains an appropriate concentration of a storage inhibitor and is stored in a cool, dark, and oxygen-containing (for MEHQ to be effective) environment.

Data Presentation

The following tables summarize quantitative data from various sources on the synthesis of this compound. Note that direct comparison may be challenging due to variations in experimental setups.

Table 1: Reaction Conditions for Transesterification of Methacrylic Acid with Vinyl Acetate

CatalystCatalyst Conc. (ppm)Molar Ratio (Vinyl Acetate:Methacrylic Acid)Temperature (°C)Reaction Time (h)Conversion/YieldReference
Palladium complex~10001.5:1 to 4:1100Not specified"Desired conversion"[1]
Rhenium carbonyl0.77 mmol~1:114013Not specified (GC-MS confirmed product)[2]

Table 2: Typical Impurities in Technical Grade Methacrylic Acid

ImpurityConcentration (w/w)
Water≤0.3%
Acetic Acid<0.5%
Propionic Acid<0.2%
Isobutyric Acid<0.2%
Acrylic Acid<0.2%

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Transesterification

This protocol is a general guideline based on typical procedures for palladium-catalyzed transesterification.

Materials:

  • Methacrylic acid (freshly distilled)

  • Vinyl acetate (freshly distilled, inhibitor removed)

  • Palladium(II) acetate

  • Bidentate phosphine (B1218219) ligand (e.g., DPPF)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add palladium(II) acetate and the phosphine ligand under a nitrogen atmosphere.

  • Add anhydrous toluene to the flask and stir the mixture.

  • Add methacrylic acid, vinyl acetate (in a desired molar excess), and the polymerization inhibitor to the flask.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

Apparatus:

  • A distillation flask

  • A short-path distillation head or a fractionating column

  • A condenser

  • A receiving flask

  • A vacuum pump with a trap

  • A manometer to monitor the pressure

  • A heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Add the crude this compound and a polymerization inhibitor to the distillation flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect the forerun, which may contain lower-boiling impurities.

  • Collect the main fraction of this compound at its boiling point at the given pressure.

  • Stop the distillation before the flask goes to dryness to prevent the polymerization of the residue.

  • Cool the system to room temperature before releasing the vacuum.

Signaling Pathways and Workflows

Palladium-Catalyzed Transesterification Mechanism

The following diagram illustrates a plausible mechanism for the palladium-catalyzed transesterification of methacrylic acid with vinyl acetate.

transesterification_mechanism pd_catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition vinyl_acetate Vinyl Acetate vinyl_acetate->oxidative_addition methacrylic_acid Methacrylic Acid ligand_exchange Ligand Exchange methacrylic_acid->ligand_exchange intermediate1 Pd(II) Intermediate oxidative_addition->intermediate1 intermediate1->ligand_exchange intermediate2 Pd(II)-Methacrylate Complex ligand_exchange->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration vinyl_methacrylate This compound reductive_elimination->vinyl_methacrylate acetic_acid Acetic Acid reductive_elimination->acetic_acid

Caption: Plausible catalytic cycle for transesterification.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow start Start setup 1. Assemble Reaction Apparatus start->setup charge_reactants 2. Charge Reactants, Catalyst, and Inhibitor setup->charge_reactants reaction 3. Heat to Reaction Temperature charge_reactants->reaction monitor 4. Monitor Reaction Progress (GC-MS) reaction->monitor workup 5. Reaction Workup (Wash and Dry) monitor->workup Reaction Complete purification 6. Vacuum Distillation workup->purification characterization 7. Product Characterization (NMR, GC-MS) purification->characterization end End characterization->end

References

Technical Support Center: Improving the Stability of Vinyl Methacrylate (VMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl methacrylate (B99206) (VMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of VMA monomer, troubleshooting common issues, and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is vinyl methacrylate (VMA) and why is its stability a concern?

A1: this compound (VMA) is a bifunctional monomer, meaning it has two reactive sites that can undergo polymerization: a methacrylate group and a vinyl group. The methacrylate group is generally more reactive in radical polymerization.[1] This dual reactivity makes it a valuable component in the synthesis of functional polymers and crosslinked materials. However, it also makes the monomer susceptible to spontaneous, uncontrolled polymerization, especially when exposed to heat, light, or contaminants. This can lead to the loss of the monomer, the formation of insoluble gels, and potentially hazardous situations due to the exothermic nature of polymerization.[2]

Q2: What are the primary factors that can cause VMA to become unstable?

A2: The main triggers for VMA instability and premature polymerization are:

  • Elevated Temperatures: Heat accelerates the rate of free radical formation, which can initiate polymerization.

  • Light Exposure: UV light can provide the energy to initiate polymerization.[3]

  • Absence or Depletion of Inhibitor: VMA is typically supplied with a polymerization inhibitor. If this inhibitor is removed or consumed over time, the monomer will be highly susceptible to polymerization.

  • Oxygen Depletion: Common inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), require the presence of dissolved oxygen to function effectively.[4][5] Storing the monomer under an inert atmosphere for extended periods can render the inhibitor ineffective.

  • Contamination: Contamination with radical initiators (e.g., peroxides), strong acids or bases, or certain metals can trigger polymerization.

Q3: How should I properly store this compound monomer?

A3: To ensure the stability of VMA, it is crucial to store it under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.

  • Light: Keep in an opaque or amber-colored container to protect it from light.

  • Atmosphere: Store the container with a headspace of air to ensure the presence of dissolved oxygen, which is necessary for the MEHQ inhibitor to function. Do not store under an inert atmosphere like nitrogen or argon for long periods.[4]

  • Container: Keep the container tightly sealed to prevent contamination and evaporation.

Q4: What is the role of an inhibitor like MEHQ?

A4: Monomethyl ether hydroquinone (MEHQ) is a polymerization inhibitor that is commonly added to VMA at concentrations of 150-300 ppm.[6] It works by scavenging free radicals that initiate the polymerization process. Specifically, MEHQ reacts with peroxy radicals, which are formed from the reaction of monomer radicals with dissolved oxygen, to create stable species that do not propagate the polymerization chain.[2]

Q5: Do I need to remove the inhibitor before my polymerization reaction?

A5: The presence of an inhibitor will create an "induction period" at the beginning of your polymerization, where no reaction occurs until the inhibitor is consumed by the initiator radicals. For some applications, you may be able to overcome this by adding a slight excess of the initiator. However, for controlled polymerizations or to achieve more predictable reaction kinetics, it is often recommended to remove the inhibitor prior to use.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Monomer appears viscous, cloudy, or contains solid particles. Premature polymerization has occurred.1. Assess Usability: Check the solubility of a small sample in a suitable solvent (e.g., acetone (B3395972), THF). If a significant portion is insoluble, the material has likely polymerized and is not suitable for most applications. 2. Do Not Use: Do not attempt to use the polymerized monomer, as it can lead to inconsistent and unpredictable results. 3. Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines.
Polymerization reaction does not initiate or is significantly delayed. High concentration of inhibitor. Insufficient initiator. Low reaction temperature.1. Increase Initiator Concentration: Add a small, incremental amount of additional initiator. 2. Remove Inhibitor: If the issue persists, consider removing the inhibitor from the monomer before your next experiment (see Experimental Protocol 1). 3. Check Temperature: Ensure your reaction temperature is appropriate for the half-life of your chosen initiator.
Inconsistent results between different batches of VMA. Variation in inhibitor concentration. Partial polymerization in one of the batches.1. Quantify Inhibitor: If possible, analytically determine the inhibitor concentration in each batch (see Experimental Protocol 2). 2. Check for Polymer: Perform a qualitative test for the presence of polymer in each batch (see Experimental Protocol 3). 3. Purify Monomer: For consistent results, consider purifying the monomer by removing the inhibitor before use.
Monomer turns yellow over time. Oxidation of the inhibitor or other impurities.1. Assess for Polymerization: A color change may be a precursor to polymerization. Check for any increase in viscosity. 2. Usability Check: If no polymer is present and the inhibitor concentration is within an acceptable range, the monomer may still be usable. It is advisable to test it in a small-scale, non-critical experiment first.

Data Presentation

Table 1: General Storage Conditions and Expected Shelf Life for Inhibited Vinyl Monomers
Storage TemperatureAtmosphereLight ConditionsExpected Shelf Life (General Guideline)
2-8°CAir HeadspaceDark (Opaque Container)6-12 months
Ambient (~25°C)Air HeadspaceDark (Opaque Container)1-3 months
>30°CAir HeadspaceDark (Opaque Container)Not Recommended (High risk of polymerization)
2-8°CInert Gas (e.g., N₂)Dark (Opaque Container)Reduced (Inhibitor effectiveness is compromised)
Table 2: Comparison of Common Polymerization Inhibitors for Vinyl Monomers
InhibitorAbbreviationTypical ConcentrationMechanismAdvantagesDisadvantages
Monomethyl Ether HydroquinoneMEHQ10-1000 ppmRequires O₂Good solubility in organic monomers, less color formation than HQ.[9]Ineffective without oxygen.[4]
HydroquinoneHQ50-1000 ppmRequires O₂Effective inhibitor.Can cause discoloration, lower solubility in some monomers compared to MEHQ.[9]
PhenothiazinePTZ10-500 ppmCan function with or without O₂Highly effective, even at high temperatures.Can cause discoloration (often yellow or green).
4-tert-ButylcatecholTBC10-200 ppmRequires O₂Effective for some monomers like styrene (B11656) and butadiene.Can be less effective for acrylates and methacrylates compared to MEHQ.

Experimental Protocols

Experimental Protocol 1: Removal of MEHQ Inhibitor by Alkaline Wash

Objective: To remove the phenolic inhibitor (MEHQ) from this compound monomer for use in controlled polymerization reactions.

Materials:

  • This compound (inhibited with MEHQ)

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution, chilled

  • Saturated sodium chloride (NaCl) solution (brine), chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator (optional)

Methodology:

  • Place the VMA monomer in a separatory funnel.

  • Add an equal volume of chilled 5% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic MEHQ will be deprotonated and extracted into the aqueous phase.

  • Allow the layers to separate completely. The lower aqueous layer will likely be colored.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the 5% NaOH solution two more times.

  • Wash the monomer with an equal volume of chilled saturated NaCl solution to remove any residual NaOH.

  • Drain and discard the lower aqueous layer.

  • Transfer the VMA monomer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried monomer into a clean, dry storage container.

  • Crucial Step: Use the purified, uninhibited monomer immediately. If storage is necessary, it must be kept at a very low temperature (e.g., in a freezer) for a very short period and a different, non-phenolic inhibitor may need to be added.

Experimental Protocol 2: Qualitative Test for the Presence of Polymer

Objective: To quickly determine if premature polymerization has occurred in a sample of this compound.

Principle: The VMA monomer is soluble in certain solvents, while its polymer (poly(VMA)) is not. The presence of a precipitate when a non-solvent is added indicates polymer formation.[10]

Materials:

Methodology:

  • In the first test tube, dissolve approximately 1 mL of the VMA sample in 5 mL of the good solvent (acetone or THF). A fully liquid monomer should dissolve completely.

  • In the second test tube, add approximately 20 mL of the non-solvent (methanol or ethanol).

  • Slowly add the solution from the first test tube to the non-solvent in the second test tube while stirring or swirling.

  • Observation: The formation of a white precipitate or persistent cloudiness indicates the presence of polymer in the VMA sample. A clear solution suggests no significant polymerization has occurred.

Experimental Protocol 3: Accelerated Stability Testing

Objective: To evaluate the relative stability of a this compound sample, potentially with different inhibitor concentrations, under accelerated aging conditions.

Principle: The stability of a monomer at elevated temperatures can be used to predict its long-term stability at ambient temperatures. The Arrhenius equation describes the relationship between temperature and reaction rate.[11] An induction period, the time before polymerization begins, is measured.

Materials:

  • This compound sample(s)

  • Small, sealable glass vials or ampules

  • Oven or heating block with precise temperature control

  • Timer

  • Viscometer or a method for visual inspection of viscosity

Methodology:

  • Place a small, known volume of the VMA sample into several vials.

  • Seal the vials, ensuring a small air headspace is present.

  • Place the vials in an oven pre-heated to a constant, elevated temperature (e.g., 60°C). Caution: This should be done in a well-ventilated area, and appropriate safety precautions for handling potentially runaway reactions should be in place.

  • At regular time intervals (e.g., every hour), remove one vial and cool it rapidly to room temperature.

  • Visually inspect the sample for any signs of polymerization (increased viscosity, cloudiness, or solidification). A more quantitative measure can be obtained using a viscometer.

  • The time at which polymerization is first observed is the induction period.

  • Comparison: Longer induction periods indicate greater stability. This method can be used to compare the effectiveness of different inhibitors or different concentrations of the same inhibitor.

Visualizations

VMA_Degradation_Pathway cluster_initiation Initiation cluster_inhibition Inhibition Pathway (with O₂) cluster_polymerization Polymerization Pathway (No Inhibition) Heat_Light Heat / Light Monomer VMA Monomer Heat_Light->Monomer forms Radical Free Radical (R•) Monomer->Radical Radical_Inhibit Free Radical (R•) Radical_Poly Free Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Radical_Inhibit->Peroxy_Radical + O₂ O2 Oxygen (O₂) Stable_Product Stable, Non-Radical Product Peroxy_Radical->Stable_Product + MEHQ MEHQ MEHQ MEHQ->Stable_Product Growing_Chain Growing Polymer Chain Radical_Poly->Growing_Chain + VMA Monomer_Poly VMA Monomer Monomer_Poly->Growing_Chain Growing_Chain->Growing_Chain Polymer Poly(VMA) Growing_Chain->Polymer

VMA Stability: Inhibition vs. Polymerization Pathways.

Troubleshooting_Workflow start Observe VMA Instability (e.g., increased viscosity, solids) q1 Is the monomer partially or fully solid? start->q1 action1 Dispose of monomer per safety guidelines. q1->action1 Yes q2 Was the monomer stored correctly (2-8°C, dark, air headspace)? q1->q2 No (viscous/cloudy) action2 Review and correct storage procedures. q2->action2 No q3 Is the monomer past its recommended shelf life? q2->q3 Yes action2->q3 action3 Procure a fresh batch of monomer. q3->action3 Yes action4 Consider monomer purification (e.g., inhibitor removal) before use for critical experiments. q3->action4 No

Troubleshooting workflow for unstable VMA monomer.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis A Receive/Prepare VMA Sample B Optional: Adjust Inhibitor Concentration A->B C Aliquot samples into sealed vials B->C D Place in oven at constant temp. (e.g., 60°C) C->D E Remove samples at time intervals D->E F Visually inspect for polymer formation E->F G Measure viscosity (Quantitative) F->G H Determine Induction Period G->H

Experimental workflow for stability testing.

References

Technical Support Center: Characterization of Crosslinked Polyvinyl Methacrylate (PMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of crosslinked Polyvinyl Methacrylate (B99206) (PMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of analyzing crosslinked PMA networks.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of crosslinked PMA challenging?

A1: The primary challenge in characterizing crosslinked polymers like PMA lies in their insolubility.[1][2] This insolubility prevents the use of conventional analytical techniques that require sample dissolution, such as gel permeation chromatography (GPC) for molecular weight determination. Consequently, a combination of indirect and solid-state characterization methods must be employed to understand the network structure and properties.

Q2: What are the key properties to characterize in crosslinked PMA?

A2: The essential properties to characterize in crosslinked PMA include:

  • Degree of Crosslinking/Crosslink Density: This determines the tightness of the polymer network and significantly influences mechanical and swelling properties.

  • Swelling Behavior: The ability of the network to absorb solvents is indicative of the crosslink density.[2]

  • Mechanical Properties: Parameters such as Young's modulus, tensile strength, and compressive strength define the material's stiffness and durability.[3][4]

  • Thermal Stability: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the material's response to heat.[5][6]

  • Chemical Structure: Spectroscopic methods like FTIR are used to confirm the presence of functional groups and the success of the crosslinking reaction.[7][8]

Q3: How can I confirm that the crosslinking reaction was successful?

A3: Several methods can indicate a successful crosslinking reaction:

  • Solubility Test: A simple yet effective method is to place the polymer in a good solvent for its linear counterpart. A crosslinked polymer will swell but not dissolve, while an uncrosslinked or poorly crosslinked polymer will dissolve.[9]

  • FTIR Spectroscopy: Compare the FTIR spectra of the monomer, linear polymer, and the crosslinked polymer. The disappearance or reduction in the intensity of the vinyl C=C bond peak (around 1636 cm⁻¹) suggests that the monomer has been incorporated into the network through polymerization.[10][11]

  • Swelling Studies: A lower degree of swelling generally indicates a higher degree of crosslinking.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of crosslinked PMA.

Swelling Studies
Problem Possible Causes Troubleshooting Steps
Inconsistent swelling ratios for the same sample. 1. Incomplete drying of the swollen or initial sample. 2. Non-uniform sample size or shape. 3. Insufficient time to reach equilibrium swelling.1. Ensure samples are dried to a constant weight in a vacuum oven at an appropriate temperature. 2. Use samples of consistent dimensions. 3. Perform a time-course swelling study to determine the time required to reach equilibrium.
Polymer dissolves instead of swelling. 1. Insufficient crosslinker concentration. 2. Inefficient crosslinking reaction (e.g., low initiator concentration, improper temperature).1. Increase the molar ratio of the crosslinking agent in the polymerization reaction. 2. Optimize polymerization conditions, including initiator concentration, temperature, and reaction time.
Very low swelling, making accurate measurement difficult. 1. Very high crosslink density.1. Consider using a solvent with a higher affinity for the polymer. 2. If possible, synthesize a series of polymers with varying crosslinker concentrations to observe the trend.
Mechanical Testing
Problem Possible Causes Troubleshooting Steps
Sample slips from the grips of the tensile tester. 1. The hydrogel is too soft or slippery. 2. Inadequate grip design for soft materials.1. Use specialized grips with a larger surface area or a rougher surface. 2. Consider using 3D-printed grips designed specifically for hydrogels.[4][12]
High variability in mechanical properties between samples. 1. Inhomogeneous crosslinking within the sample. 2. Presence of air bubbles or other defects. 3. Non-uniform sample preparation.1. Ensure thorough mixing of monomers and crosslinker before polymerization. 2. Degas the monomer solution before polymerization to remove dissolved air. 3. Use molds to prepare samples with consistent dimensions and geometry.
Observed tension-compression asymmetry. 1. This can be an inherent property of loosely crosslinked networks.[4]1. Acknowledge this behavior in your analysis. It can be attributed to viscoplastic flow in networks with low crosslinker concentrations.[4]
Thermal Analysis (DSC/TGA)
Problem Possible Causes Troubleshooting Steps
No distinct glass transition (Tg) observed in DSC. 1. The Tg may be very broad due to the heterogeneous nature of the crosslinked network. 2. The crosslink density is so high that segmental motion is severely restricted.1. Use a modulated DSC technique to improve sensitivity. 2. Analyze the sample with Dynamic Mechanical Analysis (DMA), which is often more sensitive to the glass transition than DSC.[13]
Complex multi-step degradation in TGA. 1. Different parts of the polymer network (e.g., crosslinks, polymer backbone) degrade at different temperatures. 2. Presence of residual monomers or solvents.1. Analyze the derivative of the TGA curve (DTG curve) to better resolve the individual degradation steps.[14] 2. Couple the TGA instrument with an FTIR or Mass Spectrometer to identify the evolved gases at each degradation step.[5][6]

Data Presentation

Table 1: Influence of Crosslinker Concentration on Mechanical Properties of Hydrogels

Crosslinker Concentration (%)Young's Modulus (kPa)Tensile Strength (MPa)Compressive Strength at 90% Strain (MPa)
120 - 400.1 - 0.30.5 - 1.0
240 - 800.3 - 0.61.0 - 2.5
480 - 1200.6 - 1.02.5 - 4.0
9120 - 1601.0 - 1.54.0 - 6.0

Note: Data is compiled and generalized from typical ranges observed for polyacrylamide hydrogels, which serve as a model for soft crosslinked polymers.[4][12]

Table 2: Thermal Properties of Crosslinked Methacrylate Copolymers

PropertyPoly(GMA-co-TRIM)Functionalized Poly(GMA-co-TRIM)
T5% (°C) ~240-250~270-290
Tmax1 (°C) 251-
Δm1 (%) 39.4-
Tmax2 (°C) 375-
Δm2 (%) 49.3-
Tmax3 (°C) 519-
Δm3 (%) 9.6-

T5%: Temperature at 5% mass loss; Tmax: Temperature of maximum mass loss rate; Δm: Mass loss. Data adapted from a study on crosslinked glycidyl (B131873) methacrylate (GMA) copolymers.[5]

Experimental Protocols

Protocol 1: Swelling Ratio Determination

Objective: To determine the swelling behavior of crosslinked PMA as an indirect measure of crosslink density.

Methodology:

  • Prepare circular discs of the crosslinked PMA of uniform dimensions.

  • Dry the samples in a vacuum oven at 60°C until a constant weight is achieved. Record this as the dry weight (Wd).

  • Immerse the dried samples in a suitable solvent (e.g., deionized water, phosphate-buffered saline) at a constant temperature.

  • At regular intervals, remove the samples from the solvent, gently blot the surface with filter paper to remove excess solvent, and weigh them. Record the weight (Ws).

  • Continue this process until the weight of the swollen polymer becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

Protocol 2: FTIR Analysis for Confirmation of Crosslinking

Objective: To qualitatively confirm the polymerization and crosslinking of PMA.

Methodology:

  • Acquire FTIR spectra of the vinyl methacrylate monomer, the linear polythis compound, and the dried crosslinked PMA network.

  • Use an ATR-FTIR accessory for solid samples. Ensure good contact between the sample and the ATR crystal.

  • Collect spectra over a range of 4000-600 cm⁻¹.

  • Compare the spectra. A significant reduction or disappearance of the characteristic peak for the C=C vinyl bond (typically around 1636 cm⁻¹) in the spectrum of the crosslinked PMA compared to the monomer indicates successful polymerization.[10]

Protocol 3: Compression Testing

Objective: To determine the compressive mechanical properties of crosslinked PMA hydrogels.

Methodology:

  • Prepare cylindrical samples of the hydrogel with a known diameter and height.

  • Place the sample on the lower plate of a universal testing machine equipped with a compression platen.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until a predefined strain (e.g., 90%) is reached or the sample fractures.[3]

  • Plot the stress-strain curve. The compressive modulus (Ec) can be calculated from the initial linear region of the curve. The compressive strength (σc) can be reported at a specific strain value.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer PMA Monomer & Crosslinker Polymerization Polymerization Monomer->Polymerization Crosslinked_PMA Crosslinked PMA Polymerization->Crosslinked_PMA Swelling Swelling Studies Crosslinked_PMA->Swelling Mechanical Mechanical Testing Crosslinked_PMA->Mechanical Thermal Thermal Analysis (DSC/TGA) Crosslinked_PMA->Thermal FTIR FTIR Spectroscopy Crosslinked_PMA->FTIR

Caption: Experimental workflow for synthesis and characterization of crosslinked PMA.

Troubleshooting_Logic Start Problem: Inconsistent Swelling Data Cause1 Incomplete Drying? Start->Cause1 Cause2 Non-uniform Samples? Start->Cause2 Cause3 Not at Equilibrium? Start->Cause3 Solution1 Dry to Constant Weight Cause1->Solution1 Yes Solution2 Use Consistent Dimensions Cause2->Solution2 Yes Solution3 Perform Time-Course Study Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent swelling ratio measurements.

Characterization_Relationship CD Crosslink Density Swell Swelling Ratio CD->Swell inversely proportional Mech Mechanical Strength CD->Mech directly proportional Tg Glass Transition (Tg) CD->Tg directly proportional

Caption: Relationship between crosslink density and key material properties.

References

interpreting complex NMR spectra of vinyl methacrylate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for vinyl methacrylate (B99206) copolymers.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of vinyl methacrylate copolymers so complex?

A: The complexity arises from several factors inherent to polymer structure. 1H NMR spectra of vinyl polymers are often characterized by broad, overlapping signals[1][2]. This is due to the small differences in the chemical environments of protons along the polymer chain, which are influenced by:

  • Copolymer Composition: The distribution of vinyl and methacrylate monomer units along the chain.

  • Sequence Distribution: The arrangement of monomers (e.g., alternating, random, blocky) creates different local magnetic environments. NMR is sensitive to these sequences, such as dyads (two monomer units) and triads (three monomer units)[3][4].

  • Stereochemistry (Tacticity): The relative stereochemistry of adjacent chiral centers in the polymer backbone (isotactic, syndiotactic, or atactic) leads to different chemical shifts, especially for the α-methyl and backbone methylene (B1212753) protons[1][2].

  • High Molecular Weight: Large polymer molecules tumble slowly in solution, leading to shorter relaxation times and broader peaks compared to small molecules[5].

Q2: What specific information can I get from 1H and 13C NMR spectra?

A: Both 1H and 13C NMR are powerful tools for characterizing copolymers.[6]

  • 1H NMR: Primarily used for determining the overall copolymer composition by integrating the signals unique to each monomer[7][8]. For example, the methoxy (B1213986) protons of a methacrylate monomer can often be distinguished from the vinyl protons of a comonomer.

  • 13C NMR: Offers better spectral resolution and is more sensitive to the polymer's microstructure[1]. It is indispensable for determining tacticity and analyzing monomer sequence distribution (triads, pentads)[2][6]. Quantitative 13C NMR can also be used to determine copolymer composition, often with higher accuracy than 1H NMR for complex systems[1].

Q3: How is the overall copolymer composition calculated from a 1H NMR spectrum?

A: The composition is determined by comparing the integrated areas of resonance signals that are unique to each monomer. The process involves:

  • Identifying a peak or group of peaks corresponding to a known number of protons from each monomer (e.g., the methoxy group, -OCH3, in methyl methacrylate, which represents 3 protons).

  • Integrating these distinct peaks.

  • Normalizing the integrals by the number of protons they represent to find the relative molar ratio of the monomers in the copolymer chain.[7][9]

Q4: What are monomer reactivity ratios and how does NMR help determine them?

A: Reactivity ratios (r1 and r2) are parameters that describe the preference of a growing polymer chain ending in one type of monomer to add another unit of the same monomer versus the comonomer[10]. They are crucial for understanding the polymerization mechanism and predicting the copolymer's microstructure. NMR is used to determine the copolymer composition at low monomer conversion for a series of different initial monomer feed ratios. This data is then used in models like the Kelen-Tudos or non-linear error-in-variable methods to calculate the reactivity ratios.[8][11][12]

Q5: What is the role of advanced 2D NMR techniques in analyzing these copolymers?

A: When 1D spectra are too crowded and overlapping, 2D NMR techniques are essential for resolving and assigning signals.[1][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, which is invaluable for unambiguously assigning proton and carbon signals[1][11].

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between 1H and 13C nuclei. This is useful for assigning quaternary carbons and carbonyls, which have no attached protons[1][11].

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system, helping to identify all the protons belonging to a specific monomer unit[1][11].

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which helps in assigning protons on adjacent carbons[13].

Troubleshooting Guide

Problem: My 1H NMR spectrum has very broad and poorly resolved peaks.

Possible Cause Suggested Solution
High Sample Viscosity / Low Solubility Lower the sample concentration. Ensure the polymer is fully dissolved, which may require gentle heating or extended vortexing. Poor solubility is a common issue with polymers.[14]
High Molecular Weight Increase the experiment temperature. Higher temperatures reduce viscosity and increase molecular motion, leading to sharper signals.[15]
Paramagnetic Impurities Filter the NMR sample through a small plug of silica (B1680970) or alumina (B75360) in a pipette to remove trace metal impurities.
Inappropriate Solvent Try a different deuterated solvent. CDCl3 is common, but solvents like DMSO-d6, Toluene-d8, or o-dichlorobenzene-d4 may offer better solubility or reduce peak overlap.[14]
Instrumental Factors Ensure the instrument's magnetic field has been recently shimmed for your sample to achieve maximum homogeneity.

Problem: I cannot get accurate integrals for composition analysis due to peak overlap.

Possible Cause Suggested Solution
Severe Signal Overlap in 1H Spectrum Use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase spectral dispersion.
Perform a quantitative 13C NMR experiment. Carbon spectra are often better resolved. Ensure you use inverse-gated decoupling and a long relaxation delay (D1) to get accurate quantitative data.[16]
Utilize 2D NMR (like HSQC) to identify non-overlapping cross-peaks that can be used for volume integration, although this is a more advanced technique.
Poor Baseline Re-process the spectrum with careful baseline correction. A flat, even baseline is critical for accurate integration.

Problem: I am struggling to assign signals to specific monomer sequences (tacticity and composition).

Possible Cause Suggested Solution
Complexity of 1D Spectra This is the primary challenge for microstructural analysis. A combination of 2D NMR experiments is the most effective approach.[1]
Workflow: 1. Run an HSQC to link protons to their attached carbons. 2. Run a TOCSY to identify complete proton spin systems for each monomer type. 3. Run an HMBC to connect monomer units via long-range C-H correlations.
Lack of Reference Data Compare your spectra to literature data for similar copolymer systems. Many studies have published detailed assignments for various vinyl and methacrylate copolymers.[1][11][17]
Analyze the homopolymers of each monomer separately. This will help you identify the basic chemical shifts and coupling patterns before tackling the more complex copolymer spectrum.

Quantitative Data Summary

Table 1: Typical 1H and 13C Chemical Shift Ranges for Poly(vinyl acetate-co-methyl methacrylate)

Note: Chemical shifts are highly dependent on solvent, tacticity, and sequence distribution. These are approximate ranges.

Monomer UnitGroup1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Methyl Methacrylate α-CH3 (alpha-methyl)0.8 - 1.316 - 20
-CH2- (backbone methylene)1.7 - 2.151 - 55
-OCH3 (methoxy)3.5 - 3.751 - 53
C=O (carbonyl)-176 - 179
C-α (quaternary)-44 - 46
Vinyl Acetate -CH3 (acetate methyl)1.9 - 2.120 - 22
-CH2- (backbone methylene)1.5 - 1.938 - 42
-CH- (backbone methine)4.7 - 5.165 - 70
C=O (carbonyl)-170 - 172

Table 2: Example Calculation of Copolymer Composition

For a poly(styrene-co-methyl methacrylate) copolymer:

  • Integral of aromatic protons (Styrene, 5H) = 10.00

  • Integral of methoxy protons (MMA, 3H) = 4.50

Calculation StepValue
Normalized Styrene Integral (10.00 / 5)2.00
Normalized MMA Integral (4.50 / 3)1.50
Total Relative Moles3.50
Mole % Styrene ((2.00 / 3.50) * 100)57.1%
Mole % MMA ((1.50 / 3.50) * 100)42.9%

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh 10-20 mg of the dry copolymer into a clean vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3). Vortex or gently shake until the polymer is fully dissolved.

  • Transfer: Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the polymer protons for quantitative results (a 5-second delay is often a safe starting point for polymers).

Protocol 2: Quantitative 13C NMR for Microstructure Analysis

  • Sample Preparation: Prepare a more concentrated sample than for 1H NMR (30-50 mg in 0.7 mL of solvent) to compensate for the lower sensitivity of the 13C nucleus.

  • Acquisition:

    • Use an inverse-gated decoupling pulse sequence. This sequence turns on the proton decoupler only during signal acquisition, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate integrals.

    • Set a long relaxation delay (D1), typically 30-60 seconds, to ensure all carbon nuclei, especially quaternary and carbonyl carbons with long T1 values, have fully relaxed before the next pulse.[16]

    • Acquire a large number of scans (several thousand) to achieve an adequate signal-to-noise ratio. This experiment can take several hours.

Visualizations

troubleshooting_workflow start Complex NMR Spectrum (Broad/Overlapping Peaks) q1 Is Composition Analysis the Goal? start->q1 q2 Is Microstructure Analysis the Goal? q1->q2 No improve_1d Optimize 1D Spectrum: - Increase Temperature - Change Solvent - Use Higher Field q1->improve_1d Yes qnmr Perform Quantitative 13C NMR (Inverse-gated, long D1) q1->qnmr 1D Still Overlapped homopolymers Analyze Homopolymers First q2->homopolymers Yes integrate Integrate Non-Overlapping Peaks improve_1d->integrate qnmr->integrate two_d_nmr Perform 2D NMR Suite: - HSQC - HMBC - TOCSY homopolymers->two_d_nmr assign Assign Cross-Peaks to Sequences and Tacticity two_d_nmr->assign experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve 1. Dissolve Copolymer in Deuterated Solvent filter 2. Filter into NMR Tube dissolve->filter lock_shim 3. Lock and Shim filter->lock_shim one_d 4. Acquire 1D Spectra (1H and/or q13C) lock_shim->one_d two_d 5. Acquire 2D Spectra (HSQC, HMBC, etc.) one_d->two_d process 6. Process Spectra (FT, Phasing, Baseline) two_d->process composition 7. Calculate Composition (from 1D Integrals) process->composition microstructure 8. Determine Microstructure (from 2D Correlations) process->microstructure microstructure polymer Copolymer Chain ...-M-V-M-M-V-... dyad Dyads (Two-monomer sequences) triad Triads (Three-monomer sequences) dyad_mm M-M dyad->dyad_mm dyad_mv M-V dyad->dyad_mv dyad_vv V-V dyad->dyad_vv triad_mmm M-M-M triad->triad_mmm triad_mmv M-M-V triad->triad_mmv triad_vmv V-M-V triad->triad_vmv nmr NMR Signals (e.g., Carbonyl Carbon of M) triad_mmm->nmr  δ1 triad_mmv->nmr  δ2 triad_vmv->nmr  δ3

References

Technical Support Center: Troubleshooting DSC Analysis of Polyvinyl Methacrylate (PVMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Differential Scanning Calorimetry (DSC) analysis of polyvinyl methacrylate (B99206) (PVMA). This resource is designed for researchers, scientists, and drug development professionals to address common baseline issues and provide clear, actionable guidance for obtaining high-quality DSC data.

Troubleshooting Guides

Baseline irregularities in DSC thermograms can obscure thermal transitions and lead to inaccurate data interpretation. The following table summarizes common baseline issues observed during PVMA analysis, their probable causes, and recommended solutions.

Baseline Issue Description Probable Cause(s) Solution(s) Typical Quantitative Values for PVMA
Baseline Drift A continuous, non-linear deviation of the baseline from a horizontal position across a temperature range.1. Instrument asymmetry (mismatched sample and reference pans).[1] 2. Contamination of the DSC cell. 3. Improper purge gas flow rate.1. Ensure sample and reference pans have similar masses and are properly sealed. 2. Clean the DSC cell according to the manufacturer's instructions. 3. Optimize the purge gas flow rate (typically 20-50 mL/min for nitrogen).Expected Heat Flow Drift: < 0.5 mW over a 100°C range.
Baseline Step/Shift An abrupt, vertical shift in the baseline, often associated with the glass transition (Tg).1. Change in the heat capacity of the sample, characteristic of the glass transition.[1] 2. Change in sample mass (e.g., due to volatilization of residual solvent or moisture).1. This is an expected event at the Tg. Analyze the step to determine the glass transition temperature. 2. Ensure the sample is thoroughly dried before analysis. Perform a preliminary TGA scan to check for mass loss.Glass Transition (Tg) Range: Approximately 80°C - 120°C (can vary with molecular weight and tacticity).[2][3] Expected Heat Capacity Change (ΔCp): ~0.2 - 0.4 J/(g·°C).
Noisy Baseline Random fluctuations or spikes in the baseline signal.1. Poor thermal contact between the sample/pan and the sensor. 2. Electrical noise from the surroundings. 3. Sample decomposition or reaction.1. Ensure the sample is pressed firmly and evenly in the pan and that the pan sits (B43327) flat on the sensor. 2. Check for and eliminate sources of electrical interference near the instrument. 3. Lower the upper temperature limit of the experiment to avoid degradation.Acceptable Noise Level: < ±0.05 mW.
Sloping Baseline at Start-up A significant slope in the baseline at the beginning of the temperature program.1. Thermal equilibration of the instrument and sample. 2. Mismatch in the heat capacity of the sample and reference pans.1. Incorporate an isothermal hold period (e.g., 2-5 minutes) at the start temperature to allow for thermal equilibrium. 2. Use reference pans with a mass as close as possible to the sample pan.Equilibration Time: 2-5 minutes at the initial temperature.
Enthalpic Relaxation Peak A small endothermic peak immediately following the glass transition step.Physical aging of the amorphous polymer when stored below its Tg. This is a common feature in amorphous polymers like PVMA.This is a real thermal event and not a baseline artifact. To erase the thermal history, heat the sample above its Tg, cool it at a controlled rate, and then perform the analytical heating scan.Peak Temperature: Slightly above the Tg. Enthalpy of Relaxation: Typically a few J/g.

Frequently Asked Questions (FAQs)

Q1: Why is my DSC baseline not perfectly flat even with an empty pan?

A perfectly flat baseline is ideal but rarely achieved in practice due to inherent asymmetries in the DSC instrument, such as slight differences in the sample and reference sensors or furnace heating characteristics.[1] Running a baseline with empty pans and subtracting it from the sample thermogram can help correct for this.[1]

Q2: How does the heating rate affect the baseline and the glass transition of PVMA?

Higher heating rates (e.g., >20°C/min) can increase the sensitivity of the measurement, making the glass transition step more pronounced.[4] However, it can also lead to a shift of the Tg to a higher temperature and may decrease the resolution of overlapping thermal events.[5] For PVMA, a heating rate of 10°C/min is commonly recommended for a good balance between sensitivity and resolution.[6]

Q3: I see a small exothermic peak before the main thermal events. What could this be?

An initial exothermic peak can sometimes be attributed to the "cold crystallization" of amorphous regions in the polymer as they gain mobility upon heating above the glass transition temperature.[7] It can also be due to the curing of any unreacted monomer or oligomer in the sample.

Q4: Can the type of sample pan affect the baseline?

Yes, the material and type of the sample pan are crucial. For PVMA analysis, aluminum pans are typically used.[8] Ensure that both the sample and reference pans are of the same material and type. Using hermetically sealed pans can prevent mass loss due to volatilization, which would otherwise cause a significant baseline shift.

Q5: How can I distinguish between a weak glass transition and baseline drift?

A true glass transition will appear as a step-like change in the heat flow that is reproducible upon a second heating scan after controlled cooling.[1] Baseline drift is often less sharp and may not be as reproducible.[1] Modulated DSC (MDSC) can also be used to separate the reversing heat capacity component (where the Tg appears) from non-reversing kinetic events.

Experimental Protocols

Standard DSC Protocol for Determining the Glass Transition Temperature (Tg) of PVMA

This protocol is designed to obtain a reliable measurement of the glass transition temperature of PVMA while minimizing baseline issues.

  • Sample Preparation:

    • Weigh 5-10 mg of the PVMA sample directly into a standard aluminum DSC pan.

    • Ensure the sample is in good thermal contact with the bottom of the pan, preferably by pressing it into a thin, even layer.

    • Hermetically seal the pan using a sample press.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan in the sample position and the reference pan in the reference position of the DSC cell.

    • Purge the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibration: Equilibrate the sample at 25°C and hold isothermally for 3 minutes.

    • First Heating Scan: Heat the sample from 25°C to 150°C at a rate of 10°C/min. This step is to erase the previous thermal history of the polymer.

    • Controlled Cooling Scan: Cool the sample from 150°C to 25°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample from 25°C to 150°C at a rate of 10°C/min.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan.

    • The Tg is typically taken as the midpoint of the step change in the heat flow curve.

    • The change in heat capacity (ΔCp) at the glass transition can also be calculated from the step height.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common baseline issues in the DSC analysis of PVMA.

DSC_Troubleshooting_Workflow DSC Baseline Troubleshooting for PVMA start Start DSC Analysis run_dsc Run DSC Experiment start->run_dsc analyze_baseline Analyze Baseline run_dsc->analyze_baseline is_flat Is Baseline Flat and Stable? analyze_baseline->is_flat end Acceptable Data is_flat->end Yes identify_artifact Identify Artifact Type is_flat->identify_artifact No issue_drift Issue: Baseline Drift/Slope check_pans Check Pan Mass & Seal issue_drift->check_pans issue_noise Issue: Noisy Baseline improve_contact Improve Sample/Pan Thermal Contact issue_noise->improve_contact issue_step Issue: Unexpected Step/Shift check_mass_loss Check for Mass Loss (TGA) issue_step->check_mass_loss clean_cell Clean DSC Cell & Check Purge Gas check_pans->clean_cell rerun_dsc Re-run DSC clean_cell->rerun_dsc check_environment Check for Electrical Noise improve_contact->check_environment check_environment->rerun_dsc check_mass_loss->rerun_dsc rerun_dsc->analyze_baseline identify_artifact->issue_drift Drift/Slope identify_artifact->issue_noise Noise identify_artifact->issue_step Step/Shift

Caption: Troubleshooting workflow for DSC baseline issues.

References

Validation & Comparative

A Comparative Guide to Vinyl Methacrylate vs. Methyl Methacrylate in Copolymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of copolymers synthesized using vinyl methacrylate (B99206) (VMA) and methyl methacrylate (MMA). Understanding the distinct characteristics imparted by each monomer is crucial for the rational design of polymers for a wide range of applications, from drug delivery systems to advanced materials. While extensive data exists for MMA-based copolymers, this guide also incorporates available information on VMA to draw meaningful comparisons and highlight areas for future research.

Monomer Structure and Reactivity

Vinyl methacrylate (VMA) and methyl methacrylate (MMA) are both acrylic monomers, but they possess distinct structural features that significantly influence their polymerization behavior and the final properties of the resulting copolymers.

Methyl Methacrylate (MMA) is a well-studied monomer with a single polymerizable methacrylate group. Its straightforward polymerization kinetics have made it a workhorse in polymer chemistry.

This compound (VMA) , in contrast, is a bifunctional monomer containing both a methacrylate and a vinyl group. The methacrylate group is generally more reactive in radical polymerization than the vinyl group.[1] This differential reactivity allows for the synthesis of linear polymers with pendant vinyl groups, which can be subsequently crosslinked or functionalized.[1]

Below is a diagram illustrating the chemical structures of VMA and MMA.

Figure 1: Chemical structures of VMA and MMA.

Comparative Copolymer Properties

The choice between VMA and MMA as a comonomer will have a profound impact on the thermal, mechanical, and optical properties of the resulting copolymer.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter for determining the end-use applications of a polymer. The Tg of MMA-based copolymers is well-documented and can be tailored by the choice of comonomer.[2] For instance, copolymerizing MMA with monomers that have bulky side groups, like isobornyl methacrylate, can significantly increase the Tg of the resulting copolymer.[3]

Data on the Tg of VMA-based copolymers is less common in the literature. However, the presence of the flexible vinyl ether group in VMA would be expected to lead to a lower Tg compared to a pure polymethyl methacrylate (PMMA) homopolymer. The potential for crosslinking through the pendant vinyl groups in VMA-containing polymers can, on the other hand, lead to a significant increase in Tg in the cured material.

Copolymer SystemComonomerMole Ratio (MMA/VMA:Comonomer)Glass Transition Temperature (Tg, °C)Reference
MMA-based -100:0100-130[2]
Vinyl Alcohol95:5-[4]
Isobornyl MethacrylateVariousUp to 209[3]
2-Vinylpyridine/Butyl Methacrylate40:50:10-[5]
VMA-based --Data not available

Table 1: Comparison of Glass Transition Temperatures (Tg) of MMA and VMA-based Copolymers.

Mechanical Properties

MMA-based copolymers are known for their excellent mechanical strength and rigidity.[6] The tensile strength and modulus of PMMA can be further modified through copolymerization. For example, grafting PMMA with poly(ethylene-co-vinyl acetate) (EVA) has been shown to increase mechanical strength.[6]

Direct quantitative data on the mechanical properties of linear VMA copolymers is scarce. However, the key feature of VMA is the ability to form crosslinked networks through its pendant vinyl groups. This crosslinking would lead to a significant increase in tensile strength, modulus, and hardness compared to a linear MMA copolymer of similar composition.

PropertyMMA-based CopolymersVMA-based Copolymers (Expected)
Tensile Strength HighHigh (especially when crosslinked)
Tensile Modulus HighVery High (when crosslinked)
Hardness HighVery High (when crosslinked)
Flexibility Generally low (can be modified)Low (especially when crosslinked)

Table 2: General Comparison of Mechanical Properties.

Optical Properties

PMMA is renowned for its exceptional optical clarity, high light transmittance, and a refractive index of approximately 1.490.[2][6] These properties make it a preferred material for optical applications. The optical properties of MMA copolymers can be tuned; for instance, copolymerization with vinyl acetate (B1210297) can be used to modify the refractive index.[7]

The refractive index of the VMA monomer is reported to be around 1.436.[8][9] This suggests that copolymers incorporating VMA may have a lower refractive index compared to those with high MMA content. The transparency of VMA-based copolymers is expected to be high, similar to other acrylic polymers.

PropertyMMA-based CopolymersVMA-based CopolymersReference
Refractive Index ~1.490 (for PMMA)~1.436 (for VMA monomer)[2][8][9]
Transparency HighExpected to be high[6]

Table 3: Comparison of Optical Properties.

Reactivity Ratios

The reactivity ratios of monomers in a copolymerization determine the composition and sequence distribution of the resulting polymer chain. The reactivity of the methacrylate group in VMA is generally higher than that of the vinyl group.[1] This allows for the formation of linear polymers with pendant vinyl groups when copolymerized under controlled conditions. The reactivity of MMA has been extensively studied with a wide range of comonomers.[10]

Experimental Protocols

Synthesis of Copolymers

A general workflow for the synthesis and characterization of these copolymers is outlined below.

G Monomers Monomer Selection (VMA or MMA + Comonomer) Polymerization Polymerization (e.g., Free Radical) Monomers->Polymerization Initiator Initiator & Solvent Initiator->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization

Figure 2: General workflow for copolymer synthesis.

A typical experimental protocol for the free-radical polymerization of MMA-based copolymers is as follows:

  • Monomer Preparation: Inhibitors are removed from the monomers (e.g., MMA and a comonomer like 2-vinylpyridine) by passing them through a column of basic alumina.[5]

  • Reaction Setup: The desired molar ratios of the monomers and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel under an inert atmosphere.[5]

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., reflux) with stirring to initiate polymerization. Additional initiator may be added during the reaction to ensure high monomer conversion.[5]

  • Purification: After a set reaction time, the mixture is cooled, and the copolymer is isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.[5]

Characterization Methods

The synthesized copolymers are typically characterized using a suite of analytical techniques to determine their molecular weight, composition, and physical properties.

G cluster_synthesis Synthesis cluster_characterization Characterization Copolymer Synthesized Copolymer GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Copolymer->GPC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (Composition, Structure) Copolymer->NMR DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temp.) Copolymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Copolymer->TGA Tensile Tensile Testing (Mechanical Properties) Copolymer->Tensile Refractometry Refractometry (Optical Properties) Copolymer->Refractometry

Figure 3: Common characterization techniques.
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the copolymers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the copolymer composition and microstructure.[5]

  • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the copolymers.[3]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition profile of the polymers.[3]

  • Tensile Testing: Performed to evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Refractometry: Used to measure the refractive index of the copolymers.[7]

Application-Specific Considerations

The choice between VMA and MMA will ultimately depend on the desired properties of the final material for a specific application.

G start Desired Copolymer Property crosslinking Crosslinking/ Post-functionalization Required? start->crosslinking high_rigidity High Rigidity & Optical Clarity? crosslinking->high_rigidity No vma Select VMA crosslinking->vma Yes mma Select MMA high_rigidity->mma Yes reconsider Re-evaluate Monomer Selection high_rigidity->reconsider No

References

A Comparative Analysis of Vinyl Methacrylate and Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of a crosslinking agent is a critical determinant of the final properties of a polymeric material. This guide provides a comprehensive comparison of two such agents: Vinyl Methacrylate (B99206) (VMA) and Divinylbenzene (DVB). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance, supported by experimental data and detailed methodologies.

Introduction to Crosslinkers

Crosslinking agents are essential for creating three-dimensional polymer networks, transforming linear polymers into materials with enhanced mechanical strength, thermal stability, and solvent resistance.[1] The structure and reactivity of the crosslinker dictate the architecture and properties of the resulting network. This guide focuses on a comparative study of an aliphatic methacrylate-based crosslinker, Vinyl Methacrylate, and a widely used aromatic crosslinker, Divinylbenzene.

This compound (VMA) is a bifunctional monomer containing both a methacrylate and a vinyl group. A key characteristic of VMA is the differential reactivity of these two functional groups. In a typical radical polymerization, the methacrylate group is significantly more reactive than the vinyl group.[2] This allows for the synthesis of linear polymers with pendant vinyl groups, which can then be crosslinked in a subsequent step. This two-stage process offers a degree of control over the network formation.

Divinylbenzene (DVB) is a standard and extensively studied aromatic crosslinking agent. It consists of a benzene (B151609) ring with two vinyl groups.[3] Unlike VMA, the two vinyl groups in DVB have similar reactivity, leading to the formation of a crosslinked network during the initial polymerization process.[4] The incorporation of the rigid aromatic ring of DVB into the polymer network has a profound impact on the material's properties.

Performance Comparison: A Data-Driven Analysis

The choice between VMA and DVB as a crosslinker will depend on the desired properties of the final polymer. The following sections and tables summarize the key performance differences based on available experimental data.

Thermal Stability

The thermal stability of a polymer is significantly influenced by the chemical nature of the crosslinker. The aromatic structure of DVB generally imparts superior thermal stability compared to aliphatic crosslinkers like VMA.

Studies on methyl methacrylate (MMA) copolymers crosslinked with DVB show a notable increase in the onset temperature of degradation as the concentration of DVB is increased.[5] This enhancement is attributed to the aromatic nature of DVB, which promotes char formation and requires more energy for thermal degradation.[5] In contrast, polymers crosslinked with aliphatic dimethacrylates often do not exhibit the same degree of thermal stability enhancement.[5] While direct comparative data for VMA is limited, it is expected to behave similarly to other aliphatic methacrylate crosslinkers.

PropertyPolymer SystemCrosslinkerObservation
Onset of Degradation (°C)MMA/DVBDVB (40 wt%)~448
Onset of Degradation (°C)Virgin PMMANone~270
Char Yield (%)MMA/DVBDVB (40 wt%)Increased with DVB content
Thermal StabilityGeneralVMA (expected)Lower than DVB-crosslinked polymers due to its aliphatic structure.

Note: The data presented is synthesized from multiple sources and may vary based on specific experimental conditions.

Swelling Behavior and Crosslink Density

The swelling behavior of a crosslinked polymer in a solvent is inversely related to its crosslink density. A higher degree of crosslinking results in a more tightly bound network that restricts the uptake of solvent, leading to a lower swelling ratio.

For DVB-crosslinked polymers, an increase in the DVB concentration leads to a decrease in the swelling ratio, indicating a higher crosslink density.[5] The swelling properties of polymers crosslinked with methacrylate-based agents are also dependent on the concentration of the crosslinker.[6] However, the unique reactivity of VMA could be leveraged to control the crosslinking process and, consequently, the swelling behavior. By first forming a linear polymer with pendant vinyl groups, the crosslinking density can be controlled in a separate step.

PropertyPolymer SystemCrosslinkerObservation
Swelling RatioMMA/DVBDVBDecreases with increasing DVB concentration, indicating higher crosslink density.[5]
Swelling BehaviorGeneralVMAThe two-step crosslinking potential allows for tailored swelling properties. The final crosslink density would depend on the efficiency of the second-stage reaction of the pendant vinyl groups.
Mechanical Properties

The mechanical properties of a polymer, such as its hardness, tensile strength, and flexibility, are significantly enhanced by crosslinking. The structure of the crosslinker plays a crucial role in determining these properties.

The rigid aromatic structure of DVB contributes to the formation of stiff and hard polymers. Increasing the concentration of DVB generally leads to an increase in the hardness and a reduction in the flexibility of the material. In contrast, aliphatic crosslinkers like VMA are expected to produce more flexible networks. The length and flexibility of the crosslink can influence the mechanical properties; for instance, longer-chain dimethacrylate crosslinkers can increase the impact resistance of PMMA.

PropertyPolymer SystemCrosslinkerObservation
HardnessGeneralDVBTends to produce harder and more rigid polymers.
FlexibilityGeneralVMA (expected)Expected to produce more flexible polymers compared to DVB.
Impact StrengthPMMALong-chain dimethacrylatesCan increase impact strength.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for polymerization using VMA and DVB as crosslinkers, based on common laboratory practices.

Suspension Polymerization with Divinylbenzene

This method is commonly used to produce crosslinked polymer beads.

  • Aqueous Phase Preparation: Dissolve a suspending agent (e.g., polyvinyl alcohol or gelatin) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: In a separate container, mix the monomer (e.g., styrene (B11656) or methyl methacrylate), the crosslinker (divinylbenzene), and a radical initiator (e.g., benzoyl peroxide or AIBN). A porogen (an inert solvent like toluene) can be added to induce porosity in the final beads.

  • Polymerization: Heat the aqueous phase to the desired reaction temperature (typically 70-90°C) under a nitrogen atmosphere with continuous stirring. Add the organic phase to the reactor. The stirring speed is crucial for controlling the final particle size.

  • Curing and Work-up: Maintain the reaction at temperature for several hours to ensure high conversion. After cooling, the polymer beads are collected by filtration, washed extensively with water and other solvents (like methanol (B129727) and acetone) to remove unreacted monomers and the porogen, and then dried.

Two-Step Polymerization with this compound (Conceptual)

This proposed protocol leverages the differential reactivity of VMA's functional groups.

  • Step 1: Linear Polymer Synthesis:

    • Perform a free-radical polymerization of the primary monomer with a controlled amount of VMA. The reaction conditions (temperature, initiator concentration) should be chosen to favor the polymerization of the methacrylate group while minimizing the reaction of the vinyl group.

    • The resulting product is a linear polymer with pendant vinyl groups. The polymer should be purified to remove unreacted monomers.

  • Step 2: Crosslinking:

    • The linear polymer is redissolved in a suitable solvent.

    • A second radical initiator is added, and the solution is heated or exposed to UV radiation to initiate polymerization of the pendant vinyl groups, leading to the formation of a crosslinked network.

    • The crosslinked polymer is then isolated and dried.

Visualizing the Chemistry

Diagrams are provided below to illustrate the chemical structures and the polymerization processes.

cluster_structures Chemical Structures VMA This compound (VMA) DVB Divinylbenzene (DVB) VMA_img DVB_img

Figure 1. Chemical structures of this compound and Divinylbenzene.

cluster_dvb DVB Crosslinking Workflow cluster_vma VMA Crosslinking Workflow (Conceptual) DVB_start Monomer + DVB + Initiator DVB_poly One-Step Polymerization DVB_start->DVB_poly DVB_end Crosslinked Polymer Network DVB_poly->DVB_end VMA_start Monomer + VMA + Initiator VMA_step1 Step 1: Linear Polymerization (Methacrylate group reacts) VMA_start->VMA_step1 VMA_intermediate Linear Polymer with Pendant Vinyl Groups VMA_step1->VMA_intermediate VMA_step2 Step 2: Crosslinking (Vinyl group reacts) VMA_intermediate->VMA_step2 VMA_end Crosslinked Polymer Network VMA_step2->VMA_end

Figure 2. Polymerization workflows for DVB and VMA.

Conclusion

Both this compound and Divinylbenzene are effective crosslinking agents, but their distinct chemical structures and reactivities lead to polymers with different properties.

  • Divinylbenzene is a robust, well-studied crosslinker that imparts high thermal stability and rigidity to polymers due to its aromatic nature. The one-step polymerization process is straightforward for creating crosslinked materials from the outset.

  • This compound , while less common, offers the potential for more controlled, two-step crosslinking processes due to the differential reactivity of its methacrylate and vinyl groups. This could allow for the synthesis of materials with tailored crosslink densities and, consequently, more tunable mechanical and swelling properties. The resulting aliphatic network is expected to be more flexible and less thermally stable than a DVB-crosslinked polymer.

The choice between VMA and DVB will ultimately be guided by the specific requirements of the application. For applications demanding high thermal stability and hardness, DVB is an excellent choice. For applications where flexibility and controlled network formation are paramount, VMA presents an interesting, albeit less explored, alternative. Further research directly comparing these two crosslinkers under identical conditions would be beneficial to the polymer science community.

References

Vinyl Methacrylate in Dental Resins: A Comparative Performance Analysis Against Bis-GMA

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparison, outlining the key performance indicators and the requisite experimental protocols for a thorough evaluation. In the absence of direct comparative data, this document will present established data for Bis-GMA and highlight the areas where research on VMA is critically needed.

Key Performance Metrics for Dental Resins

A direct comparison between VMA and Bis-GMA would necessitate the evaluation of several critical performance parameters that dictate the clinical success and longevity of dental restorations. These include:

  • Mechanical Properties: Essential for withstanding the forces of mastication. Key metrics include flexural strength, flexural modulus, and hardness.

  • Polymerization Shrinkage: The volumetric contraction of the resin during polymerization, which can lead to marginal gaps, secondary caries, and restoration failure.

  • Water Sorption and Solubility: The uptake and release of water by the resin, which can affect its mechanical properties, dimensional stability, and biocompatibility.

  • Biocompatibility: The potential for the material to cause adverse biological reactions, a crucial factor for materials in direct contact with oral tissues.

Experimental Protocols for Comparative Analysis

To generate the data required for a meaningful comparison, the following standardized experimental protocols are recommended:

Mechanical Properties

Flexural Strength and Flexural Modulus:

  • Protocol: Based on ISO 4049 for polymer-based restorative materials, a three-point bending test is performed. Rectangular specimens (2mm x 2mm x 25mm) of both VMA-based and Bis-GMA-based resins are prepared and light-cured. The specimens are then subjected to a bending force on a universal testing machine until fracture.

  • Data Presentation:

PropertyVinyl Methacrylate (B99206) (VMA)Bis-GMA
Flexural Strength (MPa) Data Not Available[Insert established range, e.g., 80-160 MPa]
Flexural Modulus (GPa) Data Not Available[Insert established range, e.g., 8-20 GPa]
Polymerization Shrinkage
  • Protocol: The volumetric shrinkage can be measured using a dilatometer or a micro-computed tomography (μCT) scanner. The density of the uncured paste and the cured resin is measured, and the volumetric shrinkage is calculated.

  • Data Presentation:

PropertyVinyl Methacrylate (VMA)Bis-GMA
Volumetric Shrinkage (%) Data Not Available[Insert established range, e.g., 2-4%]
Water Sorption and Solubility
  • Protocol: Following ISO 4049, disc-shaped specimens (15mm diameter x 1mm thickness) are prepared, cured, and stored in a desiccator until a constant mass is achieved (m1). The specimens are then immersed in distilled water at 37°C for 7 days. After this period, the specimens are removed, blotted dry, and weighed (m2). The specimens are then reconditioned in the desiccator to a constant mass (m3).

    • Water Sorption (Wsp) is calculated as: Wsp = (m2 - m3) / V

    • Solubility (Wsl) is calculated as: Wsl = (m1 - m3) / V (where V is the volume of the specimen)

  • Data Presentation:

PropertyThis compound (VMA)Bis-GMA
Water Sorption (µg/mm³) Data Not Available[Insert established range, e.g., 15-40 µg/mm³]
Water Solubility (µg/mm³) Data Not Available[Insert established range, e.g., 1-7 µg/mm³]
Biocompatibility
  • Protocol: Cytotoxicity is a primary indicator of biocompatibility. An in vitro cytotoxicity test using human gingival fibroblasts or other relevant cell lines is performed. Eluates from cured resin specimens are added to cell cultures, and cell viability is assessed using assays such as the MTT assay.

  • Workflow for Cytotoxicity Testing:

    A Prepare VMA and Bis-GMA Resin Specimens B Cure Specimens (e.g., Light Curing) A->B C Immerse in Culture Medium to Obtain Eluates B->C E Expose Cells to Resin Eluates C->E D Culture Human Gingival Fibroblasts D->E F Incubate for 24-72 hours E->F G Assess Cell Viability (e.g., MTT Assay) F->G H Analyze and Compare Cytotoxicity G->H

    Workflow for in vitro cytotoxicity testing of dental resins.

Discussion and Future Directions

The lack of direct comparative data between VMA and Bis-GMA represents a significant gap in the dental materials literature. While Bis-GMA has a long history of clinical use and extensive research supporting its performance, the potential advantages or disadvantages of VMA remain largely unexplored.

Future research should focus on conducting head-to-head comparative studies following the standardized protocols outlined above. Such studies would be invaluable for the dental research community and industry, potentially leading to the development of new and improved dental restorative materials. A thorough understanding of VMA's performance characteristics is essential to determine if it could serve as a viable alternative to Bis-GMA, potentially offering benefits such as lower polymerization shrinkage, improved biocompatibility, or enhanced mechanical properties. Until such data becomes available, Bis-GMA will likely remain the benchmark monomer in restorative dentistry.

A Comparative Analysis of Reactivity Ratios in the Free Radical Copolymerization of Methyl Methacrylate and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, the copolymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) (St) represents a classic and extensively studied system. The reactivity ratios of the monomers in this process are crucial parameters that dictate the composition and microstructure of the resulting copolymer, which in turn influence its physical and chemical properties. This guide provides a comparative overview of the experimentally determined reactivity ratios for the MMA/St system, details the common experimental protocols for their determination, and visually represents the copolymerization process.

Reactivity Ratios: A Quantitative Comparison

The reactivity ratios, r_MMA and r_St, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. A reactivity ratio greater than one indicates that the radical prefers to add its own monomer, while a value less than one signifies a preference for adding the comonomer.

The copolymerization of methyl methacrylate (M1) and styrene (M2) involves four propagation reactions:

  • M1• + M1 → M1• (k11)

  • M1• + M2 → M2• (k12)

  • M2• + M2 → M2• (k22)

  • M2• + M1 → M1• (k21)

The reactivity ratios are then defined as r1 = k11/k12 and r2 = k22/k21.

Experimental data for the reactivity ratios of methyl methacrylate (MMA) and styrene (St) from various studies are summarized in the table below. These values have been determined under different experimental conditions and using various analytical methods.

Monomer 1 (M1)Monomer 2 (M2)r1 (MMA)r2 (St)Method of DeterminationExperimental ConditionsReference
Methyl MethacrylateStyrene0.470.61Fineman-Ross (F-R)Bulk polymerization[1]
Methyl MethacrylateStyrene0.380.45Fineman-Ross (F-R)Solution polymerization in Benzene at 70°C, BPO initiator[1]
Methyl MethacrylateStyrene0.350.49Kelen-Tüdos (K-T)Solution polymerization in Benzene at 70°C, BPO initiator
Methyl MethacrylateStyrene0.380.45Mathematical-[1]
Methyl MethacrylateStyrene0.491 ± 0.0070.697 ± 0.010Nonlinear least-squares fitting of Mayo-Lewis plotIn situ 1H NMR analysis[2]
Methyl MethacrylateStyrene0.503 ± 0.0260.596 ± 0.029In situ 1H NMR analysis (at 10% conversion)-[2]
Methyl MethacrylateStyrene~0.42 - 0.50~0.50 - 0.697--[2]
Methyl MethacrylateStyrene0.38 ± 0.040.74 ± 0.091H NMR spectraTernary oil-in-water microemulsions[3]

The product of the reactivity ratios (r_MMA * r_St) for this system is typically less than 1, which indicates a tendency towards random copolymerization with some inclination for alternation, as both radicals prefer to react with the other monomer over their own.[4]

Experimental Protocols

The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions. The resulting copolymer composition is then determined, and the data are fitted to copolymerization equations to calculate the reactivity ratios.

A. Copolymerization Procedure (General Protocol)

A common method for the free radical copolymerization of methyl methacrylate and styrene is solution polymerization.[1][5]

  • Monomer and Initiator Purification: Styrene and methyl methacrylate are freed from inhibitors by washing with an aqueous NaOH solution, followed by washing with water, and then dried over an anhydrous salt like MgSO4. The purified monomers are then distilled under reduced pressure. The initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is purified by recrystallization.[1]

  • Reaction Setup: A series of reaction vessels (e.g., glass ampules or a reaction flask) are charged with different molar ratios of the purified monomers and a solvent (e.g., benzene, dioxane).[1][5]

  • Initiation: A known amount of the initiator is added to each vessel. The solutions are then deoxygenated, typically by bubbling with an inert gas like nitrogen or by several freeze-pump-thaw cycles, and the vessels are sealed.[1]

  • Polymerization: The reactions are carried out at a constant temperature (e.g., 60-70°C) in a thermostatically controlled bath for a specific duration to achieve low conversion (typically <10%).[1][6] This is crucial to ensure that the monomer feed composition remains relatively constant throughout the polymerization, which is an assumption in many models used to calculate reactivity ratios.[7]

  • Copolymer Isolation and Purification: The polymerization is quenched (e.g., by rapid cooling). The copolymers are then isolated by precipitation in a non-solvent (e.g., methanol). The precipitated polymer is filtered, washed, and dried to a constant weight.[1]

B. Determination of Copolymer Composition

The composition of the resulting copolymers is determined using various analytical techniques:

  • Spectroscopy:

    • FT-IR Spectroscopy: The relative amounts of each monomer unit in the copolymer can be determined by analyzing the characteristic absorption bands of each monomer.[6]

    • ¹H NMR Spectroscopy: This is a powerful technique for determining copolymer composition by integrating the signals corresponding to the protons of each monomer unit.[2][3]

  • Elemental Analysis: This method can be used if the monomers have a distinct elemental composition (e.g., one contains nitrogen and the other does not).[5]

C. Calculation of Reactivity Ratios

Several methods are employed to calculate the reactivity ratios from the monomer feed and copolymer composition data:

  • Linearization Methods:

    • Fineman-Ross (F-R) Method: A graphical method that linearizes the copolymerization equation.[1]

    • Kelen-Tüdos (K-T) Method: An extension of the F-R method that aims to provide more reliable results, especially at the extremes of the feed composition range.[1]

  • Non-linear Least Squares (NLLS) Fitting: This method directly fits the experimental data to the integrated form of the copolymerization equation and is generally considered more statistically robust.[2]

  • Error-in-Variables-Model (EVM): A more advanced statistical method that accounts for errors in all measured variables (both monomer feed and copolymer composition), leading to more reliable estimates of reactivity ratios.[8]

Visualizing the Copolymerization and Analysis Workflow

The following diagram illustrates the key steps in the experimental determination of reactivity ratios for the copolymerization of methyl methacrylate and styrene.

Copolymerization_Workflow cluster_synthesis Copolymer Synthesis cluster_analysis Analysis & Calculation cluster_methods Calculation Methods Monomers Monomers (Methyl Methacrylate & Styrene) Purification Purification Monomers->Purification Reaction_Setup Reaction Setup (Varying Feed Ratios) Purification->Reaction_Setup Initiator Initiator Addition (e.g., BPO, AIBN) Reaction_Setup->Initiator Polymerization Polymerization (Constant Temperature) Initiator->Polymerization Isolation Copolymer Isolation & Purification Polymerization->Isolation Copolymer Purified Copolymer Isolation->Copolymer Composition_Det Composition Determination (e.g., NMR, FT-IR) Data_Analysis Data Analysis Composition_Det->Data_Analysis Reactivity_Ratios Reactivity Ratios (r_MMA, r_St) Data_Analysis->Reactivity_Ratios FR Fineman-Ross Data_Analysis->FR KT Kelen-Tüdos Data_Analysis->KT NLLS Non-linear Least Squares Data_Analysis->NLLS EVM Error-in-Variables Data_Analysis->EVM

Workflow for determining reactivity ratios.

References

A Comparative Guide to the Hydrolytic Stability of Polyvinyl Methacrylate and Polyvinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of a polymer is a critical determinant of its performance and longevity in aqueous environments. This is particularly crucial in the pharmaceutical and biomedical fields, where polymers are extensively used as excipients, in drug delivery systems, and for medical devices. This guide provides an objective comparison of the hydrolytic stability of two widely used vinyl esters: Polyvinyl Methacrylate (B99206) (PVMA) and Polyvinyl Acetate (B1210297) (PVA). This comparison is supported by available experimental data and established chemical principles.

Executive Summary

Polyvinyl methacrylate (PVMA) exhibits significantly higher hydrolytic stability compared to polyvinyl acetate (PVA). The structural difference between the two polymers—the presence of an α-methyl group in the repeating unit of PVMA—provides steric hindrance that protects the ester linkage from nucleophilic attack by water. This inherent structural stability makes PVMA a more suitable candidate for applications requiring long-term performance in aqueous or high-humidity conditions. In contrast, polyvinyl acetate is more susceptible to hydrolysis, which can be advantageous in applications where controlled degradation or release is desired.

Data Presentation: Hydrolytic Stability Comparison

Direct comparative kinetic data for the hydrolysis of PVMA and PVA under identical conditions is limited in publicly available literature. However, based on the general understanding of polymer chemistry and related studies, a qualitative and quantitative comparison can be presented. Polyacrylates, such as PVA, are known to be more susceptible to hydrolysis than polymethacrylates, like PVMA.[1] Polymethacrylates are noted for their resistance to hydrolysis.[2]

For instance, studies on polymethyl methacrylate (PMMA), a close structural analog of PVMA, have shown it to be highly stable under hydrothermal conditions, with no significant hydrolysis observed at temperatures up to 200°C.[3][4] Conversely, the hydrolysis of polyvinyl acetate to polyvinyl alcohol is a well-documented and readily achievable process, even under moderate conditions.[5]

ParameterPolythis compound (PVMA)Polyvinyl Acetate (PVA)References
Relative Hydrolytic Stability HighModerate to Low[1]
Key Structural Feature Presence of α-methyl groupAbsence of α-methyl groupN/A
Effect of Structure on Stability Steric hindrance from the α-methyl group protects the ester linkage.The ester linkage is more accessible to nucleophilic attack by water.N/A
Observed Hydrolysis Behavior Generally resistant to hydrolysis under standard conditions. Hydrolysis may occur under harsh conditions (e.g., near-critical water).Susceptible to acid- and base-catalyzed hydrolysis, converting to polyvinyl alcohol and acetic acid.[1][5][6]
Typical Hydrolysis Conditions Requires aggressive conditions (e.g., high temperature, extreme pH).Can be hydrolyzed under relatively mild acidic or alkaline conditions.[5][6]

Mechanism of Hydrolysis: A Comparative Overview

The hydrolysis of both PVMA and PVA proceeds via a nucleophilic acyl substitution reaction, where a water molecule attacks the carbonyl carbon of the ester group. The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This is generally a faster process for both polymers compared to acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weaker nucleophile, water.

The key difference in the hydrolytic stability of PVMA and PVA lies in the steric hindrance provided by the α-methyl group in PVMA. This bulky group physically obstructs the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby increasing the activation energy of the hydrolysis reaction and slowing it down significantly.

Experimental Protocols: Assessing Hydrolytic Stability

To quantitatively compare the hydrolytic stability of PVMA and PVA, a standardized experimental protocol is essential. The following method, based on established polymer degradation testing principles, can be employed.

Objective: To determine and compare the rate of hydrolysis of PVMA and PVA under controlled conditions by monitoring the change in a specific property over time (e.g., weight loss, change in molecular weight, or release of acidic byproducts).

Materials and Apparatus:

  • Polymer films of PVMA and PVA of known dimensions and weight.

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Incubator or water bath capable of maintaining a constant temperature (e.g., 37°C, 50°C, or 70°C for accelerated testing).

  • Analytical balance.

  • pH meter.

  • Gel Permeation Chromatography (GPC) system for molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC) system for quantifying the released acetic acid or methacrylic acid.

Procedure:

  • Sample Preparation: Prepare thin films of both PVMA and PVA with uniform thickness. Cut the films into specimens of consistent dimensions (e.g., 1 cm x 1 cm). Dry the specimens in a vacuum oven at a temperature below their glass transition temperature until a constant weight is achieved. Record the initial dry weight (W₀) of each specimen.

  • Incubation: Place each polymer specimen in a separate sealed vial containing a known volume of PBS (e.g., 10 mL). Ensure the specimens are fully immersed. Place the vials in an incubator set to the desired temperature.

  • Periodic Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), remove a set of triplicate specimens for each polymer from the incubator.

  • Analysis of Polymer Specimens:

    • Carefully retrieve the polymer specimens from the vials.

    • Gently rinse the specimens with deionized water to remove any surface-adhered salts and byproducts.

    • Dry the specimens in a vacuum oven until a constant weight is achieved. Record the final dry weight (Wₜ).

    • Analyze the molecular weight distribution of the dried specimens using GPC.

  • Analysis of Incubation Medium:

    • Measure the pH of the incubation medium to detect the release of acidic byproducts (acetic acid from PVA or methacrylic acid from PVMA).

    • Quantify the concentration of the released acid in the incubation medium using HPLC.

  • Data Analysis:

    • Weight Loss (%): Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

    • Molecular Weight Reduction: Determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) over time.

    • Hydrolysis Rate: Plot the relevant data (e.g., weight loss, reciprocal of Mn, or concentration of released acid) as a function of time to determine the hydrolysis rate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the hydrolytic stability of PVMA and PVA.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Periodic Sampling cluster_analysis Analysis cluster_polymer_analysis Polymer Analysis cluster_medium_analysis Medium Analysis cluster_data Data Analysis prep_pvma Prepare PVMA Films weigh_initial Record Initial Dry Weight (W₀) prep_pvma->weigh_initial prep_pva Prepare PVA Films prep_pva->weigh_initial incubate Immerse in PBS at Constant Temperature weigh_initial->incubate sampling Remove Samples at Predetermined Intervals incubate->sampling analyze_polymer Analyze Polymer Specimens sampling->analyze_polymer analyze_medium Analyze Incubation Medium sampling->analyze_medium weigh_final Record Final Dry Weight (Wₜ) analyze_polymer->weigh_final gpc Molecular Weight (GPC) analyze_polymer->gpc ph_measurement pH Measurement analyze_medium->ph_measurement hplc Acid Quantification (HPLC) analyze_medium->hplc calc_weight_loss Calculate Weight Loss (%) weigh_final->calc_weight_loss calc_mw_reduction Determine Molecular Weight Reduction gpc->calc_mw_reduction determine_rate Determine Hydrolysis Rate ph_measurement->determine_rate hplc->determine_rate calc_weight_loss->determine_rate calc_mw_reduction->determine_rate conclusion Conclusion determine_rate->conclusion Compare Hydrolytic Stability

Caption: Experimental workflow for comparing the hydrolytic stability of PVMA and PVA.

Signaling Pathway: Simplified Hydrolysis Mechanism

The following diagram illustrates the simplified mechanism of base-catalyzed hydrolysis for a generic polyvinyl ester, highlighting the key difference in steric hindrance between PVMA and PVA.

G cluster_pva Polyvinyl Acetate (PVA) cluster_pvma Polythis compound (PVMA) pva_structure R = H (Less Steric Hindrance) pva_attack Nucleophilic Attack (Faster) pva_structure->pva_attack OH⁻ pva_intermediate Tetrahedral Intermediate pva_attack->pva_intermediate pva_products Polyvinyl Alcohol + Acetate pva_intermediate->pva_products pvma_structure R = CH₃ (More Steric Hindrance) pvma_attack Nucleophilic Attack (Slower) pvma_structure->pvma_attack OH⁻ pvma_intermediate Tetrahedral Intermediate pvma_attack->pvma_intermediate pvma_products Polyvinyl Methacrylic Acid + Acetate pvma_intermediate->pvma_products start Polyvinyl Ester + OH⁻ start->pva_structure If R=H start->pvma_structure If R=CH₃

References

A Comparative Analysis of Photopolymerization Efficiency: Vinyl Methacrylate vs. Other Vinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties and performance of photopolymers. In applications ranging from dental resins and coatings to advanced drug delivery systems, the efficiency of the photopolymerization process—including rate and final conversion—is of paramount importance. This guide provides an objective comparison of the photopolymerization efficiency of vinyl methacrylate (B99206) (as a representative methacrylate monomer) against other common vinyl esters, supported by experimental data.

Executive Summary

Methacrylates, including vinyl methacrylate, generally exhibit significantly higher reactivity in photopolymerization compared to many vinyl esters. In hybrid systems containing both methacrylate and vinyl ester monomers, a distinct two-stage polymerization often occurs where the methacrylate polymerizes first at a faster rate. The presence of a vinyl ester can, however, act as a reactive diluent, ultimately leading to a higher final conversion of the methacrylate monomer than when it is polymerized alone. Vinyl-terminated monomers are noted to be intrinsically more reactive than methacrylates in free-radical polymerization due to reduced steric hindrance and the absence of resonance stabilization in the resulting radicals[1].

Quantitative Performance Data

The following table summarizes key quantitative data from comparative studies on the photopolymerization of methacrylate and vinyl ester systems.

Monomer SystemKey Performance MetricValueReference
Pure Methacrylate (HDDMA)Final Monomer Conversion~60%[2]
Methacrylate/Vinyl Ester (50/50 wt%)Methacrylate ConversionNear 100%[2]
Acrylate/Vinyl Ester (50/50 wt%)Acrylate Conversion~80%[2]
Pure Acrylate (TMPTA)Final Monomer Conversion~50%[2]
Acrylate/Vinyl Ester (50/50 wt%)Vinyl Ester Conversion~60%[2]
Base Acrylate CompositionMonomer Conversion~18%[3]
Base Acrylate with N-Vinylpyrrolidone (NVP)Monomer Conversion48%[3]
Base Acrylate with StyreneMonomer Conversion+27% over base[4]
Base Acrylate with NVPMax. Polymerization Rate (Rpmax)0.0034 s⁻¹[3]
Base Acrylate ReferenceMax. Polymerization Rate (Rpmax)<0.0017 s⁻¹[3]

Reactivity Ratios in Copolymerization

The significant difference in polymerization behavior is rooted in the reactivity ratios of the monomers. In a methacrylate/vinyl ester copolymerization, the methacrylate radical is much more likely to add to another methacrylate monomer than to a vinyl ester monomer. Conversely, a vinyl ester radical strongly prefers to add to a methacrylate monomer.

  • The relative reactivity (1/r) of a vinyl ester (vinyl acetate) with a methacrylate (methyl methacrylate) radical is 0.05 [2].

  • The relative reactivity (1/r) of a methacrylate (methyl methacrylate) with a vinyl ester (vinyl acetate) radical is 67 [2].

This disparity leads to the initial, rapid polymerization of the methacrylate, during which the vinyl ester primarily acts as a solvent. This "plasticizing" effect delays the onset of autoacceleration (the gel effect), allowing for greater mobility of the propagating radicals and leading to a more complete conversion of the methacrylate monomer[2][5].

Experimental Protocols

The following are summaries of typical experimental methodologies used to evaluate the photopolymerization kinetics of these systems.

Real-Time Monitoring of Polymerization Kinetics

A common method for observing the polymerization rate and monomer conversion is through spectroscopy, particularly near-infrared (NIR) or Fourier-transform infrared (FTIR) spectroscopy.

  • Sample Preparation : Monomer formulations are prepared by mixing the methacrylate and/or vinyl ester monomers with a photoinitiator (e.g., 1.0 wt% 2,2-dimethoxy-2-phenylacetophenone, DMPA)[2]. The mixture is then placed in a sample holder (e.g., between two polypropylene (B1209903) films) with a defined path length.

  • Irradiation : The sample is exposed to UV light of a specific intensity (e.g., 14 mW/cm²)[2].

  • Data Acquisition : NIR or FTIR spectra are collected in real-time during irradiation. The decrease in the absorption peak corresponding to the C=C double bond of each monomer (e.g., methacrylate and vinyl ester peaks at distinct wavenumbers) is monitored over time.

  • Analysis : The conversion of each monomer is calculated from the change in its characteristic peak area. The rate of polymerization is determined from the slope of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light, providing information on the polymerization rate and overall conversion.

  • Sample Preparation : A small amount of the monomer formulation containing a photoinitiator is placed in a DSC pan.

  • Experimental Setup : The DSC is equipped with a UV light source. The sample is maintained at a constant temperature.

  • Measurement : The sample is irradiated, and the heat flow is recorded as a function of time.

  • Analysis : The rate of polymerization is proportional to the heat flow. The total heat released is proportional to the overall monomer conversion.

Visualization of Polymerization Dynamics

The following diagrams illustrate the logical flow and relationships in the photopolymerization processes discussed.

G cluster_0 Pure Methacrylate System cluster_1 Methacrylate / Vinyl Ester Hybrid System A_start UV Initiation A_poly Rapid Polymerization A_start->A_poly A_gel Early Autoacceleration (Gel Effect) A_poly->A_gel A_trap Radical Trapping A_gel->A_trap A_end Incomplete Conversion (~60%) A_trap->A_end B_start UV Initiation B_meth_poly Preferential Methacrylate Polymerization B_start->B_meth_poly B_delay_gel Delayed Gel Effect B_meth_poly->B_delay_gel B_solvent Vinyl Ester as Reactive Diluent B_solvent->B_delay_gel B_high_conv High Methacrylate Conversion (~100%) B_delay_gel->B_high_conv B_ve_poly Slower Vinyl Ester Polymerization B_high_conv->B_ve_poly

Caption: Comparative workflow of pure methacrylate vs. hybrid photopolymerization.

G cluster_reactivity Relative Reactivity of Propagating Radicals M_radical Methacrylate Radical M_monomer Methacrylate Monomer M_radical->M_monomer Highly Favored VE_monomer Vinyl Ester Monomer M_radical->VE_monomer Disfavored (1/r = 0.05) VE_radical Vinyl Ester Radical VE_radical->M_monomer Very Highly Favored (1/r = 67) VE_radical->VE_monomer Disfavored

Caption: Reactivity ratios in methacrylate/vinyl ester copolymerization.

References

A Comparative Analysis of the Mechanical Properties of Vinyl Methacrylate and Acrylic Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of vinyl methacrylate (B99206) copolymers and acrylic copolymers, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable materials for their specific applications.

Executive Summary

Acrylic copolymers, particularly those based on polymethyl methacrylate (PMMA), are known for their rigidity, high tensile strength, and hardness. In contrast, vinyl methacrylate copolymers, which incorporate both vinyl and methacrylate monomers, can exhibit a wider range of properties. The incorporation of vinyl monomers, such as vinyl acetate (B1210297), into a methacrylate polymer backbone generally leads to increased flexibility and impact strength, often at the expense of tensile strength and modulus. This guide presents a detailed comparison of these materials, summarizing key mechanical properties and outlining the experimental protocols used for their determination.

Data Presentation: Mechanical Properties

The following table summarizes the key mechanical properties of representative acrylic and this compound copolymers based on available experimental data.

MaterialTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)Rockwell M Hardness
Acrylic Copolymers
Polymethyl Methacrylate (PMMA)47 - 79[1]2.2 - 3.8[1]1 - 30[1]20[2]63 - 97[1]
PMMA (another source)71[3]3.2[3]4.0[3]74[3]93[3]
This compound Copolymers
PMMA/EVA (95/5 wt%)43.11.864.519.198
PMMA/EVA (90/10 wt%)40.21.726.223.595
PMMA/EVA (85/15 wt%)37.31.618.127.891
PMMA/EVA (80/20 wt%)34.51.4810.532.088
Poly(VAc-VeoVa10-MMA-capped PU)~34% increase over copolymer without capped PU----

Note: The data for PMMA/EVA blends are indicative of the effect of incorporating a vinyl acetate component into a PMMA matrix. The Poly(VAc-VeoVa10-MMA-capped PU) data indicates a relative improvement in tensile strength. Direct, comprehensive data for a simple "this compound" copolymer was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tensile Testing
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[4]

  • Specimen Preparation: Test specimens are typically prepared by injection molding or machining from a sheet into a dumbbell shape. The dimensions of the specimen depend on the thickness of the material.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[4] The force and displacement are recorded throughout the test.

  • Data Acquired:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Izod Impact Testing
  • Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.

  • Specimen Preparation: A rectangular bar with a V-notch machined into it is used as the test specimen.

  • Procedure: The specimen is clamped in a vertical position in the testing machine. A pendulum hammer is released, which swings down and strikes the notched side of the specimen. The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

  • Data Acquired:

    • Notched Izod Impact Strength: The impact energy absorbed per unit of notch width, expressed in J/m.

Hardness Testing
  • Standard: ASTM D785 - Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials.

  • Procedure: An indenter is pressed into the surface of the material with a specific minor load, followed by a major load. The major load is then removed, and the depth of indentation is measured.

  • Data Acquired:

    • Rockwell Hardness: A dimensionless number derived from the net increase in depth of impression as the load on an indenter is increased from a fixed minor load to a major load and then returned to the minor load. The "M" scale is commonly used for harder plastics.

Logical Relationship Diagram

The following diagram illustrates the general relationship between the monomer composition of this compound and acrylic copolymers and their resulting mechanical properties.

G cluster_0 Copolymer Composition cluster_1 Resulting Mechanical Properties High Acrylic (Methacrylate) Content High Acrylic (Methacrylate) Content High Tensile Strength High Tensile Strength High Acrylic (Methacrylate) Content->High Tensile Strength High Modulus (Stiffness) High Modulus (Stiffness) High Acrylic (Methacrylate) Content->High Modulus (Stiffness) High Hardness High Hardness High Acrylic (Methacrylate) Content->High Hardness High Vinyl Content High Vinyl Content Increased Flexibility Increased Flexibility High Vinyl Content->Increased Flexibility Increased Impact Strength Increased Impact Strength High Vinyl Content->Increased Impact Strength

References

A Comparative Analysis of the Thermal Degradation of Polyvinyl Methacrylate and Polymethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the thermal degradation behavior of Polyvinyl Methacrylate (B99206) (PVMA) and Polymethyl Methacrylate (PMMA). This guide synthesizes available experimental data to highlight the differences in their thermal stability and decomposition pathways.

While both Polyvinyl Methacrylate (PVMA) and Polymethyl Methacrylate (PMMA) are acrylic polymers with closely related structures, their thermal degradation behaviors exhibit notable differences. Extensive research has been conducted on the thermal decomposition of PMMA, revealing a multi-stage degradation process primarily yielding its monomer, methyl methacrylate (MMA). However, a direct comparative analysis with PVMA is challenging due to the limited availability of specific experimental data on the thermal degradation of PVMA in publicly accessible literature.

This guide provides a comprehensive overview of the thermal degradation of PMMA based on established experimental findings and outlines the expected, albeit less documented, thermal behavior of PVMA.

Executive Summary

Polymethyl Methacrylate (PMMA) is well-characterized to degrade predominantly through a depolymerization process, unzipping to produce a high yield of its monomer, methyl methacrylate. This process typically occurs in multiple stages, starting with the scission of weak links at lower temperatures, followed by random chain scission and depolymerization at higher temperatures.

Direct experimental data for the thermal degradation of Polythis compound (PVMA) is scarce. However, based on the thermal analysis of structurally similar polyvinyl esters, it is anticipated that PVMA will also undergo thermal degradation, though the specific mechanisms and resulting products may differ from those of PMMA due to the difference in the ester group.

Comparison of Thermal Degradation Properties

Due to the lack of specific quantitative data for PVMA, a direct numerical comparison is not feasible. The following table summarizes the well-documented thermal degradation characteristics of PMMA.

PropertyPolymethyl Methacrylate (PMMA)Polythis compound (PVMA)
Onset Degradation Temperature (Tonset) Varies with molecular weight and experimental conditions, generally in the range of 250-300°C.[1][2]Data not available in the searched literature.
Temperature of Maximum Degradation Rate (Tmax) Typically observed in multiple stages, with major peaks around 300-400°C.[3]Data not available in the searched literature.
Degradation Mechanism Primarily depolymerization (unzipping) to the monomer (methyl methacrylate) initiated by chain-end or random scission. A multi-step process is often observed.[4][5][6][7]Data not available in the searched literature. Expected to involve ester group reactions and main chain scission.
Primary Degradation Products High yield of methyl methacrylate (MMA) monomer.[5][8]Data not available in the searched literature.
Residue at High Temperatures Typically very low, approaching complete volatilization.Data not available in the searched literature.

Thermal Degradation Mechanisms

Polymethyl Methacrylate (PMMA)

The thermal degradation of PMMA is a well-studied process that proceeds primarily through a free-radical chain reaction mechanism involving the following steps:

  • Initiation: The degradation process begins with the formation of free radicals. This can occur through the scission of weak links within the polymer structure, such as head-to-head linkages or unsaturated end-groups, at lower temperatures (around 150-250°C). At higher temperatures, random scission of the main polymer chain occurs.

  • Depropagation (Unzipping): The highly reactive radicals readily "unzip" the polymer chain, leading to the sequential release of monomer units (methyl methacrylate). This is the dominant process in the degradation of PMMA and is responsible for the high monomer yield.

  • Termination: The radical chain reactions are terminated by various mechanisms, such as radical combination or disproportionation.

The multi-step degradation of PMMA is often visible in thermogravimetric analysis (TGA) and its derivative (DTG) curves, showing distinct stages of weight loss corresponding to the different initiation and degradation processes.

Polythis compound (PVMA)
  • Side-Group Elimination: The ester group in PVMA might be susceptible to elimination reactions at elevated temperatures, potentially leading to the formation of polyenes in the main chain and the release of methacrylic acid.

  • Main-Chain Scission: Following or concurrent with side-group reactions, the main polymer chain would undergo scission, leading to the formation of a complex mixture of volatile products.

Unlike the clean depolymerization of PMMA to its monomer, the degradation of PVMA is anticipated to yield a broader range of products.

Experimental Protocols

The characterization of the thermal degradation of polymers is primarily conducted using the following techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.

Typical Experimental Parameters:

  • Instrument: Thermogravimetric Analyzer

  • Sample Mass: 5-10 mg

  • Heating Rate: 10-20 °C/min (a common range for standard analysis)

  • Atmosphere: Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).[1][4]

  • Temperature Range: Typically from ambient temperature to 600-800°C.[4]

  • Crucible: Alumina or platinum pans.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the polymer.

Typical Experimental Parameters:

  • Pyrolyzer: A pyrolyzer unit is coupled to the GC-MS system.

  • Pyrolysis Temperature: A specific temperature or a temperature program is used to pyrolyze the sample (e.g., 500-700°C).

  • GC Column: A capillary column suitable for separating the expected degradation products.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: An electron ionization (EI) mass spectrometer to identify the separated compounds by their mass spectra.

Visualizing the Experimental Workflow

The logical flow of a typical thermal degradation analysis can be visualized as follows:

experimental_workflow start Polymer Sample (PVMA or PMMA) tga Thermogravimetric Analysis (TGA) start->tga Heating in controlled atmosphere py_gc_ms Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) start->py_gc_ms Rapid heating in inert atmosphere data_analysis Data Analysis tga->data_analysis Mass Loss vs. Temperature Data py_gc_ms->data_analysis Degradation Product Spectra results Comparative Analysis of Thermal Degradation Behavior data_analysis->results

Experimental workflow for thermal degradation analysis.

Conclusion

The thermal degradation of Polymethyl Methacrylate (PMMA) is a well-understood process characterized by its tendency to depolymerize and yield a high percentage of its monomer. This behavior is in contrast to what is expected for Polythis compound (PVMA), for which specific experimental data remains elusive in the current body of scientific literature. Based on the behavior of similar polyvinyl esters, PVMA is anticipated to undergo a more complex degradation pathway involving both side-chain and main-chain scission, resulting in a more varied mixture of degradation products.

For researchers and professionals in drug development and material science, the distinct thermal stabilities and degradation products of these polymers are critical considerations for applications involving thermal processing, sterilization, or long-term stability at elevated temperatures. Further experimental investigation into the thermal degradation of PVMA is warranted to provide a more complete and direct comparison with PMMA.

References

A Comparative Guide to ATRP and RAFT for Controlled Polymerization of Vinyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a critical decision that influences the synthesis of well-defined polymers. This guide provides an objective comparison of these two powerful techniques for the polymerization of vinyl methacrylate (B99206), a monomer of significant interest for advanced materials and biomedical applications due to its reactive vinyl group amenable to post-polymerization modification.[1] This comparison is supported by experimental data, detailed methodologies, and visual representations of the polymerization mechanisms.

Performance Comparison: ATRP vs. RAFT

The selection of a controlled polymerization technique hinges on factors such as desired molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and reaction conditions. Both ATRP and RAFT have demonstrated the ability to control the polymerization of methacrylates, yielding polymers with predictable molecular weights and low PDIs.[2][3]

Polymerization TechniqueMonomerInitiator/Catalyst or RAFT AgentSolventTemperature (°C)Conversion (%)M_n (experimental) ( g/mol )PDI (M_w/M_n)Reference
ATRP Methyl Methacrylate (MMA)[MMA]/[MANDC]/[CuBr]/[bpy] = 200/1/1/2Bulk10074.918,1701.16[4]
ATRP Methyl Methacrylate (MMA)[MMA]/[MANDC]/[CuBr]/[bpy] = 1000/1/1/2Bulk10022.725,7701.21[4]
AGET ATRP Methyl Methacrylate (MMA)CuCl₂/PMDETA, Sn(EH)₂Anisole907923,0001.45[4]
ATRP 2-Hydroxyethyl Methacrylate (HEMA)[HEMA]₀/[EBriB]₀/[CuCl₂]₀/[bpy]₀ = 100/1.6/1/2MEK/1-propanol (70/30 v/v)50-70-Increases linearly with conversion1.15 - 1.25[4][5]
RAFT Methyl Methacrylate (MMA)di(diphenylmethyl) trithiocarbonate (B1256668) (CTA-1), AIBN---Predictable< 1.5[6]
RAFT N-Vinyl Pyrrolidone (NVP) / Methyl Methacrylate (MMA) block copolymer[NVP]:[RAFT-reagent]:[AIBN] = [40:1:0.2]----Low PDI is achievable[7]
RAFT Hydroxy-functional methacrylic monomers4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), ACVAAqueous media70High-Narrow[8]

Note: Data for vinyl methacrylate specifically is limited in direct comparative studies. The table presents data for closely related methacrylates to illustrate the capabilities of each technique. The principles are transferable to this compound, though optimization of conditions would be necessary.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for ATRP and RAFT polymerization of methacrylates, which can be adapted for this compound.

Atom Transfer Radical Polymerization (ATRP) of Methacrylates

This protocol is a general procedure for the ATRP of methacrylates and can be adapted for this compound.

Materials:

  • Monomer (e.g., this compound), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).

  • Catalyst (e.g., copper(I) bromide, CuBr).

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA or 2,2'-bipyridine, bpy).

  • Solvent (e.g., anisole, toluene, or a mixture of methyl ethyl ketone and an alcohol for more polar monomers).[4]

  • Anhydrous, oxygen-free conditions are required.

Procedure:

  • To a Schlenk flask, add the catalyst (e.g., CuBr) and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with an inert gas (e.g., argon or nitrogen) for at least three cycles.

  • In a separate flask, prepare a solution of the monomer, ligand, and solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

  • Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst via a cannula or a degassed syringe.

  • Add the initiator to the reaction mixture via a degassed syringe to start the polymerization.

  • Place the flask in a thermostated oil bath at the desired temperature (e.g., 50-100 °C).[4]

  • Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

  • The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.

  • The polymer is typically purified by precipitation into a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Methacrylates

This protocol provides a general framework for the RAFT polymerization of methacrylates.

Materials:

  • Monomer (e.g., this compound), purified to remove inhibitor.

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate suitable for methacrylates). The choice of RAFT agent is critical for controlling the polymerization.[6]

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN, or 4,4'-azobis(4-cyanopentanoic acid), ACVA).

  • Solvent (e.g., toluene, dioxane, or aqueous media depending on the monomer and RAFT agent).[8]

  • Oxygen should be removed from the reaction mixture.

Procedure:

  • In a reaction vessel (e.g., a Schlenk flask or a vial with a septum), combine the monomer, RAFT agent, radical initiator, and solvent.

  • Deoxygenate the mixture by purging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.[9]

  • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

  • The reaction is typically stopped by cooling the mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Mechanistic Overview

The underlying mechanisms of ATRP and RAFT are fundamentally different, which dictates their respective strengths and weaknesses.

ATRP_Mechanism cluster_propagation Propagation P_n-X P_n-X (Dormant) P_n_dot P_n• (Active) P_n-X->P_n_dot k_act Cu(I)L Cu(I)L (Activator) P_n_dot_prop P_n• X-Cu(II)L X-Cu(II)L (Deactivator) X-Cu(II)L_deact X-Cu(II)L (Deactivator) P_n_dot_deact P_n• (Active) P_n-X_deact P_n-X (Dormant) P_n_dot_deact->P_n-X_deact k_deact P_n-X_deact->P_n-X Equilibrium Cu(I)L_deact Cu(I)L (Activator) P_n+m_dot P_n+m• P_n_dot_prop->P_n+m_dot k_p Monomer Monomer

ATRP Mechanism: A reversible redox process between an active radical and a dormant species.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_pre_eq RAFT Pre-Equilibrium cluster_reinitiation Reinitiation & Propagation cluster_raft_main_eq RAFT Main Equilibrium Initiator Initiator I_dot I• Initiator->I_dot P_n_dot_init P_n• I_dot->P_n_dot_init Monomer_init Monomer P_n_dot_pre P_n• P_n_dot_init->P_n_dot_pre Intermediate_1 Intermediate Radical 1 P_n_dot_pre->Intermediate_1 RAFT_agent RAFT Agent (Z-C(=S)S-R) P_n-S-C(=S)Z Dormant Polymer (Macro-CTA) Intermediate_1->P_n-S-C(=S)Z R_dot R• Intermediate_1->R_dot Dormant_Polymer_main Dormant Polymer (Macro-CTA) P_n-S-C(=S)Z->Dormant_Polymer_main R_dot_reinit R• R_dot->R_dot_reinit P_m_dot_reinit P_m• R_dot_reinit->P_m_dot_reinit Monomer_reinit Monomer P_m_dot_main P_m• P_m_dot_reinit->P_m_dot_main Intermediate_2 Intermediate Radical 2 P_m_dot_main->Intermediate_2 P_m-S-C(=S)Z Dormant Polymer Intermediate_2->P_m-S-C(=S)Z P_n_dot_main P_n• Intermediate_2->P_n_dot_main

RAFT Mechanism: A degenerative chain transfer process controlling polymer growth.

Discussion: Choosing Between ATRP and RAFT for this compound

ATRP offers excellent control over the polymerization of methacrylates, often yielding polymers with very low PDIs.[4][5] The key to a successful ATRP is the careful selection of the catalyst/ligand system and rigorous exclusion of oxygen. The presence of a vinyl group in this compound might necessitate adjustments to the catalyst system to avoid potential side reactions, although ATRP has been successfully applied to other functional methacrylates.[5] A significant advantage of ATRP is the commercial availability of a wide range of initiators and catalysts. However, the requirement for a metal catalyst can be a drawback for biomedical applications due to potential toxicity, necessitating thorough purification of the final polymer.[2]

RAFT polymerization is renowned for its versatility and compatibility with a wide range of monomers and functional groups, making it a robust choice for this compound.[2] The main advantage of RAFT is that it is a metal-free system, which is highly desirable for biomedical and electronic applications.[2] The success of RAFT polymerization is heavily dependent on the choice of the RAFT agent, which must be carefully selected based on the reactivity of the monomer.[6] For methacrylates, trithiocarbonates and dithiobenzoates are commonly employed. While RAFT can tolerate a wider range of reaction conditions compared to ATRP, the synthesis and purification of RAFT agents can sometimes be challenging.[2]

Both ATRP and RAFT are powerful techniques for the controlled polymerization of this compound, each with its own set of advantages and challenges.

  • ATRP is an excellent choice when very precise control over molecular weight and a very low PDI are the primary goals, and when metal contamination is not a major concern or can be effectively removed.

  • RAFT is a more versatile and robust method, particularly suitable for applications where metal-free polymers are required, such as in the biomedical field. The wide tolerance of functional groups also makes it well-suited for the polymerization of functional monomers like this compound.

The ultimate decision will depend on the specific requirements of the application, the available laboratory resources, and the desired final polymer properties. For the synthesis of well-defined poly(this compound) for advanced applications, a careful evaluation of both techniques through small-scale screening experiments is recommended.

References

Unveiling the Molecular Blueprint of Polyvinyl Methacrylate: A Comparative Guide to FTIR and NMR Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of polymeric materials is paramount. Polyvinyl methacrylate (B99206) (PVMA), a versatile polymer, is no exception. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the validation of PVMA's molecular structure. We present supporting experimental data, detailed protocols, and a comparative look at alternative methodologies.

The molecular structure of polyvinyl methacrylate, a polymer synthesized from the monomer methyl methacrylate, dictates its physicochemical properties and, consequently, its performance in various applications. Validating this structure is a critical quality control step. FTIR and NMR spectroscopy are powerful and complementary techniques that provide detailed insights into the chemical bonding and atomic arrangement within the polymer.[1][2][3][4]

Data Presentation: A Comparative Look at Analytical Techniques

While FTIR and NMR are primary methods for PVMA structural validation, other techniques can provide complementary information. The following table offers a comparison of various analytical methods for polymer characterization.

Table 1: Comparison of Analytical Techniques for Polymer Characterization

TechniquePrinciplePrimary Application for PVMA
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[5][6]Rapid identification of characteristic functional groups (C=O, C-O, C-H).
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate the molecular structure and connectivity of atoms.[1][2][3]Detailed analysis of polymer microstructure, including tacticity and monomer sequencing.[2]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8]Determination of thermal transitions like glass transition temperature (Tg) and melting point (Tm).[7][8]
Thermogravimetric Analysis (TGA) Monitors the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]Evaluation of thermal stability and decomposition profile.[8][9]
Scanning Electron Microscopy (SEM) Uses a focused beam of electrons to generate images of a sample's surface topography and composition.[6]Characterization of surface morphology and microstructure.[6]
X-ray Diffraction (XRD) Analyzes the scattering pattern of X-rays passing through a material to determine its crystalline structure.[6]Assessment of the degree of crystallinity in the polymer.[6]

FTIR Spectroscopy for PVMA Validation

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" of a polymer by identifying its constituent functional groups.[10][11][12][13] The presence of specific absorption bands in the FTIR spectrum of PVMA confirms its identity.

Table 2: Characteristic FTIR Absorption Bands for Polythis compound (PVMA)

Wavenumber (cm⁻¹)AssignmentFunctional Group
2997, 2952C-H stretching-CH₃ and -CH₂- groups[14]
1732C=O stretchingEster carbonyl group[14][15]
1444C-H bending-CH₃ group[14]
1388α-methyl group vibration-C(CH₃)-
1250 - 1150C-O-C stretchingEster group[14]
987, 843, 754Characteristic vibrationsPMMA backbone and side chain[14]

NMR Spectroscopy for In-Depth PVMA Structural Elucidation

NMR spectroscopy offers a more detailed view of the molecular structure, providing information on the chemical environment of each proton and carbon atom.[1][2][3] This allows for the determination of the polymer's tacticity (the stereochemical arrangement of the monomer units), which significantly influences its physical properties.

Table 3: ¹H and ¹³C NMR Chemical Shifts for Polythis compound (PVMA)

NucleusChemical Shift (ppm)Assignment
¹H 3.58-OCH₃ (methoxy protons)[16]
1.8 - 2.1-CH₂- (backbone methylene (B1212753) protons)
0.8 - 1.3α-CH₃ (alpha-methyl protons, sensitive to tacticity)
¹³C ~177C=O (carbonyl carbon, sensitive to tacticity)[16]
~52-OCH₃ (methoxy carbon)
~50Quaternary carbon in the backbone
~45-CH₂- (backbone methylene carbon)
~18α-CH₃ (alpha-methyl carbon, sensitive to tacticity)[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard operating procedures for the FTIR and NMR analysis of PVMA.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Method
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Collection: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental noise.

  • Sample Preparation: Place a small amount of the solid PVMA sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to the reference data for PVMA.

NMR Spectroscopy: Solution-State ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the PVMA sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analysis: Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the PVMA structure. Analyze the splitting patterns of the α-methyl and backbone proton signals to determine the tacticity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for FTIR and NMR analysis of polythis compound.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Instrument_Prep Instrument Preparation Background_Scan Background Scan Instrument_Prep->Background_Scan Sample_Placement Place PVMA on ATR Crystal Background_Scan->Sample_Placement Spectrum_Acquisition Acquire FTIR Spectrum Sample_Placement->Spectrum_Acquisition Data_Processing Process Spectrum Spectrum_Acquisition->Data_Processing Data_Interpretation Interpret Spectrum Data_Processing->Data_Interpretation NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample_Dissolution Dissolve PVMA in Deuterated Solvent Tube_Placement Place Sample in Spectrometer Sample_Dissolution->Tube_Placement Tuning_Shimming Tune and Shim Tube_Placement->Tuning_Shimming H1_Acquisition Acquire ¹H Spectrum Tuning_Shimming->H1_Acquisition C13_Acquisition Acquire ¹³C Spectrum Tuning_Shimming->C13_Acquisition Data_Processing Process Spectra (FT, Phasing, Baseline) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Peak_Assignment Assign Chemical Shifts Data_Processing->Peak_Assignment Tacticity_Analysis Analyze Tacticity Peak_Assignment->Tacticity_Analysis

References

Assessing the Purity of Synthesized Vinyl Methacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized monomers is a critical prerequisite for reproducible and reliable outcomes in polymerization, material synthesis, and various biomedical applications. Vinyl methacrylate (B99206) (VMA), a bifunctional monomer, is increasingly utilized in the creation of advanced polymers and biomaterials. Its purity can significantly influence reaction kinetics, polymer properties, and ultimately, the performance of the final product.[1] This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized vinyl methacrylate, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The primary methods for quantifying the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Titration methods also offer a classic and cost-effective approach. Each technique presents distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of detectable impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Levels
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds based on their boiling point and interaction with a stationary phase. The FID provides a response proportional to the mass of carbon atoms.High sensitivity and resolution for volatile impurities.[1] Considered an industry standard for volatile compound purity assessment.[2]Destructive to the sample. Not suitable for non-volatile impurities like polymers.[1]>98%[3][4][5]
High-Performance Liquid Chromatography (HPLC-UV) Separates compounds based on their partitioning between a mobile and stationary phase. UV detection is used for compounds with a chromophore.Orthogonal to GC, useful for detecting non-volatile or thermally labile impurities.[2] Can be automated for high-throughput analysis.[6]Method development can be more complex. Requires impurities to have a UV response.N/A (Method is for impurity profiling rather than absolute purity of the main component)
Quantitative ¹H NMR (qNMR) Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of protons.Provides detailed structural information and allows for absolute quantification using an internal standard.[1][7][8] Non-destructive.[1]Lower sensitivity compared to chromatographic methods.[1] Requires specialized equipment and expertise.[1]Can determine purity with high accuracy, often with uncertainty <0.1%.
Bromination Titration The double bonds in this compound react with a known excess of bromine. The remaining bromine is then back-titrated.Cost-effective and does not require sophisticated instrumentation. A routine method for determining residual monomers.[9]Less specific than chromatographic methods; any compound with a reactive double bond will be titrated. Slower and can be less precise.[9]N/A (Typically used for quantifying unsaturation/residual monomer content)

Common Impurities in Synthesized this compound

The synthesis of this compound, commonly through esterification or transesterification, can result in several impurities that may affect its performance.

ImpurityOriginRecommended Detection Method
Methacrylic Acid Unreacted starting material.GC-FID, qNMR, Titration
Vinyl Acetate Unreacted starting material in transesterification.GC-FID
Poly(this compound) Premature polymerization during synthesis or storage.HPLC, NMR (signal broadening)
Inhibitors (e.g., MEHQ) Added for stabilization.HPLC-UV
Other Methacrylate Esters Side reactions or impurities in starting materials.GC-FID, HPLC-UV, qNMR
Water Residual moisture from synthesis or storage.Karl Fischer Titration
Solvents (e.g., Toluene) Residual solvent from the synthesis process.GC-FID

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for methacrylate analysis and can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for routine quality control and provides excellent separation of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.[2][10]

  • Injector Temperature: 250°C.[2]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • Detector Temperature: 300°C.[2]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.[2]

Data Analysis:

  • Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[2]

High-Performance Liquid Chromatography (HPLC-UV)

This method serves as a valuable orthogonal technique, particularly for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector and a reverse-phase C18 column.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[6]

  • Gradient: A gradient elution may be necessary to separate impurities with different polarities. A starting point could be 70% B to 100% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 205 nm.[2]

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.[2]

Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total peak area.

Quantitative ¹H NMR (qNMR)

This method provides an absolute measure of this compound purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Accurately weigh a specific amount of the synthesized this compound into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

Data Analysis:

  • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

    • sample = this compound

Sensitivity and Limits of Detection

TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-FID Typically in the low ppm range. For methyl methacrylate, an LOD of 0.01 mg/ml has been reported.[11]For methyl methacrylate, an LOQ of 0.02 mg/ml has been reported.[11]
HPLC-MS For various methacrylates, LODs in the range of 1.1–9.8 ppb have been reported.[6]For various methacrylates, LOQs in the range of 2.3–13.8 ppb have been reported.[6]
¹H NMR Dependent on the concentration and number of scans. Generally higher than chromatographic methods. A signal-to-noise ratio of 3 is often used to define the LOD.[12]A signal-to-noise ratio of 10 or higher is typically required for quantification. For high precision, an SNR of 150 or higher is recommended.[12]

Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision synth Synthesized This compound initial_char Initial Characterization (e.g., ¹H NMR for structure confirmation) synth->initial_char gc GC-FID Analysis (Volatile Impurities) initial_char->gc hplc HPLC-UV Analysis (Non-volatile Impurities) initial_char->hplc qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr titration Titration (Unsaturation) initial_char->titration decision Purity > Specification? gc->decision hplc->decision qnmr->decision titration->decision pass Pass decision->pass Yes fail Fail (Repurify or Resynthesize) decision->fail No

Caption: Workflow for assessing the purity of synthesized this compound.

Logical_Relationship cluster_methods Purity Assessment Methods cluster_impurities Common Impurity Types gc_fid GC-FID volatile Volatile Impurities (e.g., Residual Monomers, Solvents) gc_fid->volatile hplc_uv HPLC-UV non_volatile Non-Volatile Impurities (e.g., Polymers, Inhibitors) hplc_uv->non_volatile qnmr qNMR absolute_purity Absolute Purity (Main Component) qnmr->absolute_purity titration Titration unsaturation Total Unsaturation titration->unsaturation

References

Safety Operating Guide

Proper Disposal of Vinyl Methacrylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of vinyl methacrylate (B99206) is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of vinyl methacrylate waste effectively.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and ensure that eyewash stations and safety showers are readily accessible.[1] Personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE) Specification
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves (e.g., rubber) to prevent skin exposure.[1]
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat. Flame retardant antistatic protective clothing is recommended.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[1]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[2] All containers and equipment used for handling must be grounded to prevent static discharge.[1]

Step-by-Step Disposal Procedure

Disposal of this compound must be in accordance with all applicable federal, state, and local hazardous waste regulations.[3] It is classified as a hazardous waste due to its flammability.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization and Labeling

  • Collect this compound waste in a designated, properly sealed, and compatible container. Leave original chemicals in their containers.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), associated hazards (e.g., "Flammable Liquid"), and the accumulation start date.

Step 3: On-Site Accumulation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • This area must be secure, well-ventilated, and away from sources of ignition.[3]

  • Adhere to the accumulation time limits set by regulations for your generator category (e.g., Very Small, Small, or Large Quantity Generator).[4]

Step 4: Arrange for Licensed Disposal

  • Contact your institution's Environmental Health & Safety (E&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste stream.

  • The waste will be transported to an approved treatment, storage, and disposal facility (TSDF).[5] Incineration is a recommended disposal method.[3]

Step 5: Documentation

  • Ensure a hazardous waste manifest is completed for off-site transportation. This document tracks the waste from your facility to its final destination.[4]

  • Retain copies of all disposal records as required by regulations.

Spill Management

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] Ventilate the area. Wearing the appropriate PPE, contain and clean up the spill using inert absorbent material (e.g., sand, vermiculite).[1] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

Chemical and Physical Properties

Property Value
CAS Number 4245-37-8[1][2]
Molecular Formula C6H8O2[2]
Molecular Weight 112.13 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 111-112 °C[2][6]
Flash Point 13 °C (55.4 °F) - closed cup
Density 0.933 g/mL at 25 °C[2][6]
UN Number UN3272[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]

Disposal Workflow Diagram

G cluster_start Waste Generation cluster_procedure Disposal Procedure cluster_end Final Disposition cluster_spill Spill Emergency start Unused or Contaminated This compound A Step 1: Identify as Hazardous Waste start->A B Step 2: Collect in a Sealed, Labeled Container A->B C Step 3: Store in Designated Satellite Accumulation Area B->C D Step 4: Contact E&S or Licensed Waste Contractor C->D E Step 5: Complete Hazardous Waste Manifest D->E end_node Transport to Approved Waste Disposal Facility E->end_node spill Spill Occurs spill_action Contain with Inert Absorbent (Wear full PPE) spill->spill_action spill_collect Collect in Sealed Container for Disposal spill_action->spill_collect spill_collect->B Enter Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Vinyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vinyl Methacrylate (B99206)

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Vinyl methacrylate, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Summary

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory system irritation.[1]

Hazard ClassClassificationKey Precautions
Flammability Flammable Liquid, Category 2[3]Highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof equipment and only non-sparking tools.[3]
Health Hazards Skin Irritation, Category 2[1]Causes skin irritation.[1] Wear protective gloves and clothing.[1]
Eye Irritation, Category 2[1]Causes serious eye irritation.[1] Wear safety goggles or a face shield.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.[1] Avoid inhalation of vapors and use only in well-ventilated areas or with respiratory protection.[4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should be inspected before use and disposed of properly after contamination.

Protection TypeRequired PPESpecifications and Recommendations
Eye/Face Protection Chemical Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times for this compound are not listed, gloves made of materials like Viton-butyl rubber or multi-layered laminates are often recommended for methacrylates.[5] Nitrile gloves may offer short-term protection against small splashes.[6]
Lab Coat / Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] Flame-retardant and antistatic protective clothing is recommended.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A recommended filter type is an organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks. Vinyl monomers are particularly hazardous and should be handled with care.[7]

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS).[7]

    • Ensure that an eyewash station and safety shower are located near the workstation.[1]

    • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[7]

    • Remove all potential ignition sources, such as heat, sparks, and open flames, from the work area.[3]

    • Ground all metal parts of equipment to prevent static electricity discharge.[1]

  • Handling:

    • Don all required PPE as specified in the table above.

    • Use only non-sparking tools and explosion-proof electrical and lighting equipment.[3]

    • Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[8]

    • Keep the container tightly closed when not in use.[1][3]

  • Post-Handling/Cleanup:

    • Wash hands, face, and any exposed skin thoroughly after handling the chemical.[1]

    • Decontaminate all reusable materials that came into contact with the monomer using an appropriate solvent.[7]

    • Dispose of all contaminated disposables (e.g., gloves, paper towels) in a properly labeled hazardous waste container.[7]

First Aid Procedures

In case of exposure, immediate action is critical. Always have the SDS readily available for medical personnel.

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air immediately.[1][9] If breathing is difficult, provide oxygen.[9] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[9]
Skin Contact Immediately take off all contaminated clothing.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][10] If skin irritation persists, get medical attention.[1]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Get medical attention.[1]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Get emergency medical help immediately.[9]

Spill Response Workflow

In the event of a spill, follow this workflow to ensure safety and proper cleanup. For large spills, evacuate the area and contact emergency personnel.[6][8]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate non-essential personnel. Alert others in the area. spill->evacuate ventilate Ensure adequate ventilation. Work upwind of the spill. evacuate->ventilate ignition Remove all ignition sources (heat, sparks, flames). ventilate->ignition ppe Don appropriate PPE: - Respirator - Chemical goggles/face shield - Chemical-resistant gloves - Protective clothing ignition->ppe absorb Contain and absorb spill with inert material (e.g., sand, dry earth). ppe->absorb collect Collect absorbed material using non-sparking tools. absorb->collect container Place material into a suitable, closed, and labeled container for disposal. collect->container decontaminate Decontaminate the spill area. container->decontaminate dispose Dispose of waste container as hazardous material. decontaminate->dispose report Report the incident per institutional protocol. dispose->report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[3]

  • Segregation: Do not mix this compound waste with other waste streams.[3] Keep it in its original container or a compatible, properly labeled container.[3]

  • Containerization: Collect waste in a suitable, closed container clearly labeled as "Hazardous Waste" and listing "this compound" as a constituent.

  • Storage: Store waste containers in a well-ventilated, designated hazardous waste storage area, away from heat and ignition sources.[11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][3] Do not pour down the drain or discard in regular trash.[4] Empty containers may retain product residue and should be handled as hazardous waste.[3]

Storage and Physical Properties

Proper storage is essential for maintaining chemical stability and safety.

ParameterStorage Requirement
Temperature Recommended storage temperature: 2-8°C (36-46°F).[3][12]
Atmosphere Store in a dry, well-ventilated place.[1][3] Keep container tightly closed.[1][3]
Light Protect from light.[3]
Hazards Keep away from heat, sparks, flame, and other ignition sources.[1][3]
Incompatible Materials Oxidizing agents, acids, alkalis, and amines.[1][2][11]
PropertyValue
Boiling Point 111-112 °C (232-234 °F)[3][12]
Density 0.933 g/mL at 25 °C (77 °F)[12]
Flash Point 13 °C (55.4 °F) - closed cup[12]
Molecular Weight 112.13 g/mol [12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl methacrylate
Reactant of Route 2
Reactant of Route 2
Vinyl methacrylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.